molecular formula C27H42N7O17P3S B15545647 (1S)-(Methylenecyclopropyl)acetyl-CoA

(1S)-(Methylenecyclopropyl)acetyl-CoA

Katalognummer: B15545647
Molekulargewicht: 861.6 g/mol
InChI-Schlüssel: LRZLYYOBCYKACZ-DWUFXMDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1S)-(Methylenecyclopropyl)acetyl-CoA is a useful research compound. Its molecular formula is C27H42N7O17P3S and its molecular weight is 861.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H42N7O17P3S

Molekulargewicht

861.6 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[(1S)-2-methylidenecyclopropyl]ethanethioate

InChI

InChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15-,16+,20+,21+,22?,26+/m0/s1

InChI-Schlüssel

LRZLYYOBCYKACZ-DWUFXMDISA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(1S)-(Methylenecyclopropyl)acetyl-CoA Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite responsible for the clinical manifestations of Jamaican Vomiting Sickness, a condition resulting from the ingestion of unripe ackee fruit (Blighia sapida). This document provides a comprehensive overview of the biosynthesis of MCPA-CoA, commencing with the synthesis of its precursor, Hypoglycin A, in plants, and culminating in its metabolic activation and toxic effects in mammals. This guide details the enzymes and intermediates involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction

This compound is not a product of a dedicated biosynthetic pathway but rather the activated form of a naturally occurring toxin, Hypoglycin A. Hypoglycin A is a non-proteinogenic amino acid found in the unripe fruit of the ackee tree and in the seeds of the box elder tree (Acer negundo). Upon ingestion, Hypoglycin A is metabolized to MCPA-CoA, which potently inhibits mitochondrial β-oxidation of fatty acids and gluconeogenesis, leading to severe hypoglycemia and other metabolic derangements. Understanding the formation of this toxic metabolite is crucial for the diagnosis and treatment of Jamaican Vomiting Sickness and for the development of potential therapeutic interventions.

Biosynthesis of Hypoglycin A in Blighia sapida (Ackee)

The precise enzymatic pathway for the biosynthesis of Hypoglycin A in plants has not been fully elucidated and remains largely hypothetical. However, radiotracer studies have provided insights into its likely precursors and key chemical transformations. The proposed pathway is analogous in some of its later steps to the biosynthesis of the branched-chain amino acid leucine (B10760876).

The biosynthesis is thought to begin with the formation of α-ketobutyrate, which serves as a backbone for the construction of the unique methylenecyclopropyl moiety.

Proposed Biosynthetic Pathway of Hypoglycin A:

Hypoglycin_A_Biosynthesis cluster_plant Plant Cell (Blighia sapida) alpha_ketobutyrate α-Ketobutyrate intermediate1 Proposed Intermediate A alpha_ketobutyrate->intermediate1 + 2 x C1 units acetyl_coa Acetyl-CoA intermediate2 Proposed Intermediate B (α-keto analogue of MCPG) acetyl_coa->intermediate2 c1_units Two 1-Carbon Units intermediate1->intermediate2 Condensation mcpg 2-(Methylenecyclopropyl)glycine (MCPG) intermediate2->mcpg Transamination hypoglycin_a Hypoglycin A mcpg->hypoglycin_a Further modification (analogous to leucine biosynthesis)

Caption: Proposed biosynthetic pathway of Hypoglycin A in Blighia sapida.

Metabolic Activation of Hypoglycin A to this compound in Mammals

Once ingested, Hypoglycin A is transported to the liver and other tissues where it undergoes a two-step metabolic activation to its toxic CoA ester.

Transamination to Methylenecyclopropylpyruvate (B1263610)

The first step is the removal of the amino group from Hypoglycin A by a cytosolic aminotransferase, yielding methylenecyclopropylpyruvate (MCP-pyruvate).

Oxidative Decarboxylation to this compound

MCP-pyruvate is then transported into the mitochondria where it is converted to this compound (MCPA-CoA) by the branched-chain α-keto acid dehydrogenase complex (BCKDC). This enzyme complex is normally responsible for the metabolism of branched-chain amino acids.

MCPA_CoA_Formation cluster_mammalian Mammalian Cell (Hepatocyte) cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion hypoglycin_a Hypoglycin A mcp_pyruvate Methylenecyclopropylpyruvate hypoglycin_a->mcp_pyruvate Aminotransferase mcp_pyruvate_mito Methylenecyclopropylpyruvate mcp_pyruvate->mcp_pyruvate_mito Transport mcpa_coa This compound mcp_pyruvate_mito->mcpa_coa Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

Caption: Metabolic activation of Hypoglycin A to MCPA-CoA in mammalian cells.

Mechanism of Toxicity of this compound

MCPA-CoA is a potent inhibitor of several key mitochondrial enzymes, primarily acyl-CoA dehydrogenases involved in fatty acid β-oxidation. This inhibition is irreversible and described as "suicide inhibition," where the enzyme converts the inhibitor into a reactive form that covalently binds to the enzyme's active site. The primary targets include short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). This leads to an accumulation of fatty acids and a severe depletion of cellular energy reserves, manifesting as hypoglycemia.

Toxicity_Pathway mcpa_coa This compound scad Short-Chain Acyl-CoA Dehydrogenase (SCAD) mcpa_coa->scad Inhibition mcad Medium-Chain Acyl-CoA Dehydrogenase (MCAD) mcpa_coa->mcad Inhibition beta_oxidation Fatty Acid β-Oxidation scad->beta_oxidation Required for mcad->beta_oxidation Required for gluconeogenesis Gluconeogenesis beta_oxidation->gluconeogenesis Provides Substrates hypoglycemia Severe Hypoglycemia beta_oxidation->hypoglycemia Dysfunction leads to gluconeogenesis->hypoglycemia Dysfunction leads to

Caption: Mechanism of MCPA-CoA-induced toxicity.

Quantitative Data

Quantitative data on the biosynthesis of Hypoglycin A in plants is scarce. However, studies on its toxicity have provided some quantitative measures of its effects.

Parameter Value Organism/System Reference
Hypoglycin A Concentration
Unripe Ackee Arils>1000 ppmBlighia sapida
Ripe Ackee Arils<0.1 ppmBlighia sapida
Enzyme Inhibition by MCPA-CoA
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Severe, irreversible inhibitionPurified enzyme
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Severe, irreversible inhibitionPurified enzyme
Isovaleryl-CoA Dehydrogenase (IVDH)Severe, irreversible inhibitionPurified enzyme
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Not significantly inactivatedPurified enzyme

Experimental Protocols

Quantification of Hypoglycin A in Plant Material

Principle: Extraction of Hypoglycin A from plant tissue followed by derivatization and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol:

  • Homogenize 1 g of ackee aril tissue in 10 mL of 70% ethanol.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Derivatize the extract using a suitable agent (e.g., AccQ-Tag) according to the manufacturer's instructions.

  • Analyze the derivatized sample by HPLC-MS/MS.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions of the derivatized Hypoglycin A.

  • Quantify using a standard curve prepared with authentic Hypoglycin A standard.

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

Principle: Measurement of the conversion of a specific α-keto acid substrate to its corresponding acyl-CoA product, which is then quantified.

Protocol:

  • Isolate mitochondria from liver tissue by differential centrifugation.

  • Prepare a reaction mixture containing:

  • Initiate the reaction by adding 50-100 µg of mitochondrial protein.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding perchloric acid to a final concentration of 0.5 M.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of isovaleryl-CoA using HPLC with UV detection at 254 nm.

  • Calculate enzyme activity based on the rate of product formation.

BCKDC_Assay_Workflow start Start: Liver Tissue homogenization Homogenization start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation mitochondria Isolated Mitochondria centrifugation->mitochondria reaction_setup Set up Reaction Mixture (Buffer, Cofactors, Substrate) mitochondria->reaction_setup incubation Incubate at 37°C reaction_setup->incubation reaction_stop Stop Reaction (Perchloric Acid) incubation->reaction_stop centrifuge_pellet Centrifuge to Pellet Protein reaction_stop->centrifuge_pellet hplc HPLC Analysis of Supernatant (Quantify Isovaleryl-CoA) centrifuge_pellet->hplc end End: Calculate Activity hplc->end

Caption: Experimental workflow for the BCKDC activity assay.

Conclusion

The biosynthesis of this compound is a critical metabolic activation pathway that converts the plant-derived protoxin, Hypoglycin A, into a potent inhibitor of mitochondrial fatty acid oxidation. While the de novo synthesis of Hypoglycin A in plants remains an area for further investigation, the mammalian metabolism of this compound is well-characterized. The information and protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the toxic effects of this potent natural product. Further research into the specific enzymes of the plant biosynthetic pathway could open avenues for agricultural strategies to reduce the toxicity of ackee and related fruits.

An In-depth Technical Guide on the Mechanism of Action of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent mechanism-based inactivator, or "suicide inhibitor," of short-chain acyl-CoA dehydrogenase (SCAD), a key flavoenzyme in the mitochondrial β-oxidation of fatty acids. This technical guide elucidates the molecular mechanism of action of MCPA-CoA, its impact on cellular metabolism, and detailed experimental protocols for its study. By irreversibly binding to and inactivating SCAD, MCPA-CoA disrupts fatty acid metabolism, leading to a cascade of metabolic derangements, including the depletion of acetyl-CoA and subsequent impairment of gluconeogenesis. Understanding this mechanism is crucial for researchers in toxicology, metabolic diseases, and drug development, as it provides a clear example of targeted enzyme inactivation with significant physiological consequences.

Introduction

This compound is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit, and is responsible for the clinical syndrome known as Jamaican Vomiting Sickness. Its potent hypoglycemic effect is a direct result of its targeted disruption of mitochondrial fatty acid β-oxidation. This guide will provide a comprehensive overview of the biochemical interactions and metabolic consequences of MCPA-CoA activity.

Mechanism of Action: Suicide Inhibition of SCAD

The primary molecular target of MCPA-CoA is the mitochondrial enzyme short-chain acyl-CoA dehydrogenase (SCAD).[1] MCPA-CoA acts as a suicide inhibitor, meaning it is processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, thereby inactivating it.[1]

The inactivation process involves the following key steps:

  • Binding to the Active Site: MCPA-CoA, structurally similar to the natural substrates of SCAD (e.g., butyryl-CoA), binds to the enzyme's active site.

  • Enzymatic Activation: The flavin adenine (B156593) dinucleotide (FAD) cofactor within SCAD initiates the oxidation of MCPA-CoA.

  • Formation of a Reactive Intermediate: This oxidation leads to the formation of a highly reactive conjugated allene (B1206475) species.

  • Covalent Adduct Formation: The reactive intermediate then attacks a nucleophilic residue within the active site of SCAD, forming a stable, covalent adduct with the FAD cofactor. This covalent modification results in the irreversible inactivation of the enzyme.

This suicide inhibition is highly specific for SCAD, with less potent inhibition observed for medium-chain acyl-CoA dehydrogenase (MCAD) and minimal to no effect on long-chain acyl-CoA dehydrogenase (LCAD).[1]

Quantitative Data on Acyl-CoA Dehydrogenase Inhibition

Enzyme TargetPotency of Inhibition by MCPA-CoA
Short-Chain Acyl-CoA Dehydrogenase (SCAD) High (Severe and irreversible inactivation)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Moderate (Slower inactivation compared to SCAD)
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Negligible (Not significantly inactivated)
Isovaleryl-CoA Dehydrogenase (IVDH)High (Severely and irreversibly inactivated)
2-Methyl-Branched Chain Acyl-CoA DehydrogenaseLow (Slowly and mildly inactivated)

Downstream Metabolic Consequences

The irreversible inhibition of SCAD by MCPA-CoA triggers a cascade of metabolic disturbances due to the blockade of short-chain fatty acid β-oxidation.

Disruption of Fatty Acid β-Oxidation

The primary consequence of SCAD inhibition is the inability to metabolize short-chain fatty acids, leading to an accumulation of their corresponding acyl-CoA esters, particularly butyryl-CoA.

Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Cycle Fatty_Acyl_CoA->Beta_Oxidation SCAD SCAD Beta_Oxidation->SCAD Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA MCPA_CoA->SCAD Inhibits TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Inhibition of Fatty Acid β-Oxidation by MCPA-CoA.
Impairment of Gluconeogenesis

The depletion of mitochondrial acetyl-CoA pools has a profound impact on gluconeogenesis. Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the enzyme that catalyzes the first committed step of gluconeogenesis (the conversion of pyruvate to oxaloacetate). The lack of acetyl-CoA leads to the downregulation of pyruvate carboxylase activity, thereby inhibiting glucose production.

Pyruvate Pyruvate Pyruvate_Carboxylase Pyruvate Carboxylase Pyruvate->Pyruvate_Carboxylase Oxaloacetate Oxaloacetate Pyruvate_Carboxylase->Oxaloacetate Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->Pyruvate_Carboxylase Activates SCAD_Inhibition SCAD Inhibition by MCPA-CoA SCAD_Inhibition->Acetyl_CoA Depletes

Figure 2. Allosteric Regulation of Pyruvate Carboxylase and its Disruption.
Alterations in Cellular Signaling

Recent studies have indicated that the metabolic stress induced by SCAD inhibition can impact cellular signaling pathways. For instance, in cardiomyocytes, the disruption of fatty acid oxidation and the subsequent decrease in cellular energy status can modulate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways, which are critical regulators of cellular energy homeostasis and lipid metabolism.

MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA SCAD SCAD MCPA_CoA->SCAD Inhibits FAO_decrease Decreased Fatty Acid Oxidation SCAD->FAO_decrease ATP_decrease Decreased ATP FAO_decrease->ATP_decrease AMPK AMPK ATP_decrease->AMPK Activates PPARa PPARα AMPK->PPARa Modulates Metabolic_Regulation Regulation of Metabolism PPARa->Metabolic_Regulation

Figure 3. Impact on the AMPK/PPARα Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed in a research laboratory setting. A generalizable protocol for the synthesis of acyl-CoA esters from the corresponding carboxylic acid is provided below.

Materials:

  • (1S)-Methylenecyclopropylacetic acid

  • Coenzyme A (CoA) lithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (1S)-Methylenecyclopropylacetic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the activated NHS ester by adding cold, anhydrous diethyl ether. Collect the precipitate by filtration and dry under vacuum.

  • Coupling with Coenzyme A:

    • Dissolve the activated NHS ester in a minimal amount of anhydrous DMF.

    • In a separate flask, dissolve Coenzyme A lithium salt in a cold 5% sodium bicarbonate solution.

    • Slowly add the solution of the activated ester to the Coenzyme A solution with stirring, maintaining the temperature at 4°C.

    • Allow the reaction to proceed for 4-6 hours at 4°C.

  • Purification:

    • Purify the resulting this compound by reversed-phase HPLC. Use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.

    • Monitor the elution profile by UV absorbance at 260 nm (adenine moiety of CoA).

    • Collect the fractions containing the desired product and lyophilize to obtain the purified this compound.

Spectrophotometric Assay for SCAD Activity and Inhibition

The activity of SCAD and its inhibition by MCPA-CoA can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor.

Materials:

  • Purified short-chain acyl-CoA dehydrogenase (SCAD)

  • Butyryl-CoA (substrate)

  • This compound (inhibitor)

  • Ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, the electron acceptor (e.g., 50 µM DCPIP), and butyryl-CoA (e.g., 100 µM) in a cuvette.

    • Initiate the reaction by adding a known amount of purified SCAD.

    • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time. The rate of absorbance change is proportional to the enzyme activity.

  • Inhibition Assay:

    • To determine the inhibitory effect of MCPA-CoA, pre-incubate SCAD with varying concentrations of this compound for different time intervals in the absence of the substrate.

    • Initiate the reaction by adding butyryl-CoA and the electron acceptor.

    • Measure the residual enzyme activity as described above.

    • Plot the residual activity against the pre-incubation time for each inhibitor concentration to determine the rate of inactivation.

LC-MS/MS Analysis of Acyl-CoA Esters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a cold extraction solution (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v) containing internal standards.

    • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reversed-phase C18 column.

    • Elute the acyl-CoA esters using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM).

    • For each acyl-CoA, monitor the transition from the precursor ion (the protonated molecule [M+H]+) to a specific product ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).

    • Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the corresponding internal standards.

Sample Biological Sample + Internal Standards Extraction Extraction with Organic Solvents Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Figure 4. Experimental Workflow for LC-MS/MS Analysis of Acyl-CoA Esters.

Conclusion

This compound serves as a classic example of a suicide inhibitor, with a highly specific and potent mechanism of action against short-chain acyl-CoA dehydrogenase. Its ability to irreversibly inactivate this key enzyme of fatty acid β-oxidation leads to significant and well-characterized downstream metabolic consequences, most notably the impairment of gluconeogenesis. The detailed understanding of its mechanism and the availability of robust experimental protocols for its study make it an invaluable tool for researchers investigating fatty acid metabolism, enzyme kinetics, and the biochemical basis of toxicity. This guide provides the foundational knowledge and methodologies for scientists and drug development professionals to effectively work with and understand the profound biological impact of this potent metabolic toxin.

References

(1S)-(Methylenecyclopropyl)acetyl-CoA: A Comprehensive Technical Guide on its Role as a Hypoglycin A Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the primary toxic metabolite of hypoglycin (B18308) A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides an in-depth analysis of the biochemical formation of MCPA-CoA from hypoglycin A, its mechanism of action in disrupting cellular metabolism, and the experimental methodologies used to study this toxic metabolite. The guide is intended for researchers, scientists, and drug development professionals investigating metabolic disorders, toxicology, and related fields.

Introduction

Hypoglycin A is a protoxin, meaning it is not toxic in its native form but is converted into a toxic compound upon metabolism.[1] The primary toxic metabolite, this compound (MCPA-CoA), is responsible for the profound metabolic disturbances observed in Jamaican Vomiting Sickness.[2] This guide will explore the metabolic activation of hypoglycin A, the enzymatic targets of MCPA-CoA, and the resulting pathophysiological consequences.

Biochemical Pathway of Hypoglycin A Metabolism

The metabolic activation of hypoglycin A to its toxic form, MCPA-CoA, is a multi-step process that primarily occurs in the liver.

Transamination of Hypoglycin A

The first step in the metabolism of hypoglycin A is its transamination to α-keto-β-(methylenecyclopropyl)propionic acid (KMCPP). This reaction is catalyzed by a cytosolic aminotransferase.[3]

Oxidative Decarboxylation to MCPA-CoA

Following its formation, KMCPP is transported into the mitochondria where it undergoes oxidative decarboxylation to form this compound (MCPA-CoA). This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex.[3]

Hypoglycin_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Hypoglycin_A Hypoglycin A KMCPP_c α-Keto-β-(methylenecyclopropyl)propionic acid (KMCPP) Hypoglycin_A->KMCPP_c Aminotransferase KMCPP_m KMCPP KMCPP_c->KMCPP_m Transport MCPA_CoA This compound (MCPA-CoA) KMCPP_m->MCPA_CoA Branched-chain α-keto acid dehydrogenase complex

Metabolic activation of Hypoglycin A to MCPA-CoA.

Mechanism of Toxicity: Enzyme Inhibition

MCPA-CoA exerts its toxic effects primarily through the irreversible inhibition of several key mitochondrial acyl-CoA dehydrogenases involved in fatty acid and amino acid metabolism. This inhibition leads to a severe disruption of cellular energy production.

Inhibition of Acyl-CoA Dehydrogenases

MCPA-CoA acts as a suicide inhibitor for a number of acyl-CoA dehydrogenases.[4] It has been shown to severely and irreversibly inactivate short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD).[4] In contrast, long-chain acyl-CoA dehydrogenase (LCAD) and 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) are not significantly affected.[4]

Table 1: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA

EnzymeDegree of Inhibition by MCPA-CoAIC50 Value (µM)
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Severe and irreversible1.6 ± 0.3
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Less potent inhibition7.8 ± 1.0
Isovaleryl-CoA Dehydrogenase (IVD)Severe and irreversible1.2 ± 0.1
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Not significantly inactivated-
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH)Slowly and mildly inactivated-

Data sourced from multiple studies.[4][5]

Disruption of Fatty Acid β-Oxidation

The inhibition of SCAD and MCAD by MCPA-CoA blocks the β-oxidation of short- and medium-chain fatty acids.[4] This disruption halts the production of acetyl-CoA from fatty acid breakdown, a crucial fuel source for the Krebs cycle, especially during periods of fasting.

Impairment of Gluconeogenesis

The blockage of fatty acid oxidation has a secondary, but equally critical, effect on gluconeogenesis. The reduced production of acetyl-CoA limits the allosteric activation of pyruvate (B1213749) carboxylase, a key enzyme in the gluconeogenic pathway.[6] Additionally, the depletion of ATP due to impaired fatty acid oxidation further inhibits this energy-demanding process.[7] The combination of these factors leads to a profound and often fatal hypoglycemia.

Toxicity_Pathway Mechanism of MCPA-CoA Toxicity cluster_FA_Oxidation Fatty Acid β-Oxidation cluster_Gluconeogenesis Gluconeogenesis MCPA_CoA This compound (MCPA-CoA) SCAD SCAD MCPA_CoA->SCAD MCAD MCAD MCPA_CoA->MCAD IVD IVD MCPA_CoA->IVD Acetyl_CoA_from_FA Acetyl-CoA SCAD->Acetyl_CoA_from_FA MCAD->Acetyl_CoA_from_FA Pyruvate_Carboxylase Pyruvate Carboxylase Acetyl_CoA_from_FA->Pyruvate_Carboxylase Allosteric Activation Fatty_Acids Fatty Acids Glucose Glucose Pyruvate_Carboxylase->Glucose Pyruvate Pyruvate Pyruvate->Pyruvate_Carboxylase

Inhibitory effects of MCPA-CoA on cellular metabolism.

Quantitative Effects on Hepatic Metabolism

The metabolic disruptions caused by MCPA-CoA have been quantified in various studies. These data highlight the profound impact on cellular energy homeostasis.

Table 2: Quantitative Metabolic Effects of MCPA-CoA

ParameterOrgan/Cell TypeObserved EffectReference
Hepatic Acetyl-CoA LevelsRat LiverReduced by up to 84%[7]
Hepatic ATP LevelsRat LiverDepleted by 13%[7]
Hepatic AMP LevelsRat LiverElevated by 65%[7]
Endogenous Glucose ProductionExperimental ModelsDropped by 50% within 90-120 minutes[7]
Pyruvate Carboxylase FluxIn vivo modelsReduced by 75%[7]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the enantiomerically pure synthesis of [(methylenecyclopropyl)acetyl]-CoA has been published, though access to the full methodology may require subscription to the relevant journal.[1] The general approach involves the chemical synthesis of (1S)-(methylenecyclopropyl)acetic acid followed by its enzymatic or chemical coupling to Coenzyme A.

An alternative enzymatic approach involves the incubation of hypoglycin A with the branched-chain α-keto acid dehydrogenase complex and necessary cofactors to produce MCPA-CoA in vitro.[3]

Acyl-CoA Dehydrogenase Activity Assay (Fluorometric ETF-linked)

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[8]

Materials:

  • Purified acyl-CoA dehydrogenase (SCAD, MCAD, etc.)

  • Purified electron transfer flavoprotein (ETF)

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • This compound (inhibitor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ETF, and the acyl-CoA dehydrogenase enzyme in a quartz cuvette.

  • Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (Excitation: ~340 nm, Emission: ~490 nm).

  • To measure the uninhibited enzyme activity, initiate the reaction by adding the acyl-CoA substrate and record the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

  • To measure the inhibitory effect of MCPA-CoA, pre-incubate the enzyme with a known concentration of MCPA-CoA for a specific period before adding the substrate.

  • Initiate the reaction by adding the acyl-CoA substrate and record the decrease in fluorescence over time.

  • Compare the rates of the inhibited and uninhibited reactions to determine the percentage of inhibition. IC50 values can be determined by performing the assay with a range of MCPA-CoA concentrations.

Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, ETF, Enzyme) start->prep_mix baseline Record Baseline ETF Fluorescence prep_mix->baseline add_inhibitor Add MCPA-CoA (for inhibited reaction) baseline->add_inhibitor add_substrate Add Acyl-CoA Substrate baseline->add_substrate Uninhibited Reaction pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate record_fluorescence Record Fluorescence Decrease Over Time add_substrate->record_fluorescence calculate Calculate Reaction Rates and % Inhibition record_fluorescence->calculate end End calculate->end

Workflow for the fluorometric acyl-CoA dehydrogenase assay.

Measurement of Fatty Acid Oxidation and Gluconeogenesis in Isolated Hepatocytes

The effects of MCPA-CoA on fatty acid oxidation and gluconeogenesis can be studied using freshly isolated hepatocytes.[2][9]

Materials:

  • Isolated primary hepatocytes

  • Radiolabeled fatty acid (e.g., [1-14C]palmitic acid)

  • Gluconeogenic precursors (e.g., lactate (B86563) and pyruvate)

  • This compound

  • Scintillation counter

  • Glucose assay kit

Procedure for Fatty Acid Oxidation:

  • Incubate isolated hepatocytes with [1-14C]palmitic acid in the presence or absence of MCPA-CoA.

  • After a set incubation period, terminate the reaction and separate the acid-soluble metabolites (which include radiolabeled acetyl-CoA and Krebs cycle intermediates).

  • Quantify the radioactivity in the acid-soluble fraction using a scintillation counter. A decrease in radioactivity in the presence of MCPA-CoA indicates inhibition of fatty acid oxidation.

Procedure for Gluconeogenesis:

  • Incubate isolated hepatocytes with gluconeogenic precursors (e.g., a mixture of lactate and pyruvate) in the presence or absence of MCPA-CoA.

  • After incubation, measure the concentration of glucose in the medium using a glucose assay kit.

  • A decrease in glucose production in the presence of MCPA-CoA indicates inhibition of gluconeogenesis.

Conclusion

This compound is a potent mitochondrial toxin that disrupts cellular energy metabolism by irreversibly inhibiting key enzymes in fatty acid and amino acid oxidation. This leads to a cascade of events culminating in severe hypoglycemia. The information and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand the mechanisms of metabolic toxins and to develop potential therapeutic interventions for related disorders. Further research into the precise kinetics of enzyme inhibition and the development of specific antidotes remains an important area of investigation.

References

An In-depth Technical Guide on the Inhibition of Acyl-CoA Dehydrogenase by (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent and selective irreversible inhibitor of several members of the acyl-CoA dehydrogenase (ACAD) family of enzymes. As the toxic metabolite of hypoglycin (B18308) A, found in the unripe fruit of the ackee tree, its mechanism of action has been a subject of significant research. This document provides a comprehensive technical overview of the inhibition of ACADs by MCPA-CoA, including quantitative inhibition data, detailed experimental protocols for assessing this inhibition, and visualizations of the underlying biochemical pathways and mechanisms. Understanding the specifics of this potent "suicide" inhibition is critical for researchers in toxicology, metabolic diseases, and drug development who may be exploring similar mechanisms or developing countermeasures.

Introduction to Acyl-CoA Dehydrogenases and Fatty Acid β-Oxidation

Acyl-CoA dehydrogenases are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the initial and rate-limiting step in each cycle of mitochondrial fatty acid β-oxidation.[1] This metabolic pathway is crucial for energy production from fatty acids, particularly during periods of fasting or prolonged exercise. The ACADs exhibit specificity for the chain length of their fatty acyl-CoA substrates, with the most well-characterized being short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. The enzymatic reaction introduces a double bond between the α and β carbons of the acyl-CoA substrate, transferring electrons to the electron transfer flavoprotein (ETF).

This compound: A Suicide Inhibitor

MCPA-CoA acts as a mechanism-based irreversible inhibitor, also known as a "suicide" inhibitor, of specific ACADs.[2] This means that the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.[3] This irreversible inactivation is highly specific, primarily targeting short- and medium-chain acyl-CoA dehydrogenases.

Selectivity of Inhibition

Research has demonstrated that MCPA-CoA exhibits marked selectivity in its inhibition of ACADs. Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH) are severely and irreversibly inactivated by MCPA-CoA.[2] In contrast, long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected.[2] This selectivity is a key aspect of the toxicological profile of hypoglycin A and its metabolite.

Quantitative Inhibition Data

The potency of MCPA-CoA as an inhibitor of various acyl-CoA dehydrogenases has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Enzyme TargetIC50 (µM)Reference
Short-chain acyl-CoA dehydrogenase (SCAD)1.6 ± 0.3[4]
Isovaleryl-CoA dehydrogenase (IVD)1.2 ± 0.1[4]
Medium-chain acyl-CoA dehydrogenase (MCAD)7.8 ± 1.0[4]

Mechanism of Inhibition

The "suicide" inhibition of acyl-CoA dehydrogenases by MCPA-CoA involves the enzyme's catalytic machinery. The proposed mechanism involves the abstraction of a proton from the α-carbon of MCPA-CoA by a glutamate (B1630785) residue in the active site of the enzyme. This initiates a rearrangement of the methylenecyclopropyl group, leading to the formation of a highly reactive intermediate. This intermediate then covalently modifies the FAD cofactor, leading to the irreversible inactivation of the enzyme.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is a complex procedure often detailed in specialized organic chemistry literature. The general approach involves the synthesis of (1S)-methylenecyclopropylacetic acid, followed by its activation and coupling to Coenzyme A. Key steps typically include:

  • Synthesis of (1S)-methylenecyclopropylacetic acid: This chiral synthesis can be achieved from precursors like malic acid through a multi-step process involving the formation of the cyclopropane (B1198618) ring and introduction of the methylene (B1212753) group.

  • Activation of the carboxylic acid: The carboxylic acid is typically activated to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

  • Coupling to Coenzyme A: The activated form of (1S)-methylenecyclopropylacetic acid is then reacted with the free thiol group of Coenzyme A in an appropriate buffer system to form the final thioester product.

  • Purification: The resulting this compound is then purified, typically using chromatographic techniques such as HPLC.

For a detailed and reproducible protocol, it is recommended to consult specialized literature on the synthesis of CoA esters and cyclopropane-containing molecules.[5][6]

Acyl-CoA Dehydrogenase Activity Assay: ETF Fluorescence Reduction Assay

The "gold standard" for measuring the activity of acyl-CoA dehydrogenases is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[7][8][9] This assay is highly sensitive and specific.

Principle: The assay measures the decrease in fluorescence of oxidized ETF as it accepts electrons from the acyl-CoA dehydrogenase-catalyzed oxidation of its substrate.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD, or LCAD)

  • Purified electron transfer flavoprotein (ETF) from porcine liver (or recombinant)

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • This compound (inhibitor)

  • Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.2 mM EDTA)

  • Glucose

  • Glucose oxidase

  • Catalase

  • Fluorometer with excitation at ~340 nm and emission at ~490 nm

  • Anaerobic cuvettes or microplates

Procedure:

  • Preparation of the anaerobic reaction mixture: In an anaerobic cuvette or well of a microplate, prepare a reaction mixture containing the anaerobic buffer, glucose, glucose oxidase, and catalase. This system will enzymatically remove any residual oxygen.

  • Addition of ETF and enzyme: Add a known concentration of ETF and the acyl-CoA dehydrogenase to the reaction mixture.

  • Pre-incubation with inhibitor (for inhibition studies): To determine the effect of MCPA-CoA, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period.

  • Initiation of the reaction: Initiate the enzymatic reaction by adding the acyl-CoA substrate.

  • Measurement of fluorescence: Immediately begin monitoring the decrease in ETF fluorescence over time using the fluorometer. The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Data analysis: Calculate the initial rates of reaction for the uninhibited and inhibited enzyme. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

A microplate adaptation of this assay has been developed to increase throughput.[7]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms discussed in this guide.

Fatty Acid β-Oxidation Pathway

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase

Caption: Overview of the mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow for ACAD Inhibition Assay

inhibition_workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Anaerobic_Buffer Prepare Anaerobic Buffer Enzyme_ETF Add ACAD Enzyme and ETF Anaerobic_Buffer->Enzyme_ETF Inhibitor Add MCPA-CoA (varying conc.) Enzyme_ETF->Inhibitor Preincubation Pre-incubate Enzyme with Inhibitor Inhibitor->Preincubation Substrate Prepare Acyl-CoA Substrate Initiate Initiate reaction with Substrate Substrate->Initiate Preincubation->Initiate Measure Measure ETF Fluorescence (Ex: 340nm, Em: 490nm) Initiate->Measure Calculate_Rates Calculate Initial Reaction Rates Measure->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for determining the IC50 of MCPA-CoA.

Suicide Inhibition Mechanism of Acyl-CoA Dehydrogenase

suicide_inhibition cluster_enzyme ACAD Active Site Enzyme_FAD Enzyme-FAD Enzyme_FAD_Inhibitor Enzyme-FAD-MCPA-CoA (Initial Complex) Enzyme_FAD_Reactive Enzyme-FAD-Reactive Intermediate Enzyme_FAD_Inhibitor->Enzyme_FAD_Reactive Catalytic Action (Proton Abstraction) Enzyme_FAD_Adduct Covalently Modified Enzyme-FAD Adduct (Inactive) Enzyme_FAD_Reactive->Enzyme_FAD_Adduct Covalent Modification MCPA_CoA MCPA-CoA MCPA_CoA->Enzyme_FAD_Inhibitor Binds to Active Site

Caption: Mechanism of suicide inhibition of ACAD by MCPA-CoA.

Conclusion

This compound is a highly effective and selective suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases. Its mechanism of action, involving covalent modification of the FAD cofactor, leads to the irreversible inactivation of these crucial enzymes in fatty acid metabolism. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers studying enzyme inhibition, metabolic diseases, and the toxicology of natural products. The detailed understanding of this specific inhibitor-enzyme interaction can inform the design of novel therapeutics and provide insights into the molecular basis of toxicity.

References

The Metabolic Fate of (1S)-(Methylenecyclopropyl)acetyl-CoA in Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a compound found in the unripe ackee fruit (Blighia sapida). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides a comprehensive overview of the metabolic fate of MCPA-CoA in vivo, detailing its formation, mechanism of toxicity, and subsequent metabolic products. The guide includes a compilation of available quantitative data, detailed experimental protocols for studying its metabolism, and visual representations of the key pathways and workflows to support researchers and professionals in the fields of toxicology, biochemistry, and drug development.

Introduction

This compound (MCPA-CoA) is the ultimate toxic metabolite of hypoglycin A, a naturally occurring amino acid found in the unripe fruit of the ackee tree.[1][2] The ingestion of unripe ackee can lead to Jamaican Vomiting Sickness, a serious illness characterized by severe hypoglycemia, vomiting, and in some cases, coma and death.[3][4] The toxicity of MCPA-CoA stems from its potent inhibition of mitochondrial β-oxidation of fatty acids, a critical pathway for energy production, particularly during periods of fasting.[1][5] Understanding the metabolic journey of MCPA-CoA is crucial for developing effective diagnostic and therapeutic strategies for hypoglycin A poisoning.

The Metabolic Pathway of this compound

The in vivo transformation of hypoglycin A to its active toxic form, MCPA-CoA, involves a two-step enzymatic process primarily occurring in the liver.

Step 1: Transamination of Hypoglycin A

Upon ingestion, hypoglycin A is absorbed and transported to the liver. In the hepatic cytosol, it undergoes transamination, a reaction catalyzed by an aminotransferase, to form methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate).[2]

Step 2: Oxidative Decarboxylation to MCPA-CoA

MCP-pyruvate is then transported into the mitochondria where it undergoes oxidative decarboxylation. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex, leading to the formation of this compound (MCPA-CoA).[2]

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Hypoglycin_A Hypoglycin A MCP_Pyruvate Methylenecyclopropylpyruvate Hypoglycin_A->MCP_Pyruvate Aminotransferase MCP_Pyruvate_mito Methylenecyclopropylpyruvate MCP_Pyruvate->MCP_Pyruvate_mito Transport MCPA_CoA This compound MCP_Pyruvate_mito->MCPA_CoA Branched-chain α-keto acid dehydrogenase complex

Figure 1: Metabolic activation of Hypoglycin A to MCPA-CoA.

Mechanism of Toxicity: Inhibition of β-Oxidation

The primary toxic effect of MCPA-CoA is the severe and irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases, which are key enzymes in the β-oxidation of fatty acids.[6]

MCPA-CoA acts as a suicide inhibitor, particularly targeting short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1][6] This irreversible inactivation leads to a blockade of fatty acid metabolism, preventing the generation of acetyl-CoA, FADH₂, and NADH. The depletion of acetyl-CoA, a crucial activator of pyruvate (B1213749) carboxylase, subsequently impairs gluconeogenesis, leading to the profound hypoglycemia observed in Jamaican Vomiting Sickness.[1]

The inhibition of β-oxidation also results in the accumulation of upstream fatty acyl-CoAs and the excretion of unusual dicarboxylic acids in the urine.[7]

toxicity_pathway MCPA_CoA This compound Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases (SCAD, MCAD) MCPA_CoA->Acyl_CoA_Dehydrogenases Irreversible Inhibition Beta_Oxidation β-Oxidation of Fatty Acids Acyl_CoA_Dehydrogenases->Beta_Oxidation Catalyzes Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Produces Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Activates Glucose Glucose Gluconeogenesis->Glucose Produces Hypoglycemia Hypoglycemia Glucose->Hypoglycemia Depletion leads to animal_model_workflow Animal_Selection Select Male Wistar or Sprague-Dawley Rats Acclimatization Acclimatize to Housing Conditions Animal_Selection->Acclimatization Dosing Administer Hypoglycin A (Oral or IP) Acclimatization->Dosing Monitoring Monitor for Clinical Signs of Toxicity (e.g., hypoglycemia, lethargy) Dosing->Monitoring Sample_Collection Collect Blood, Urine, and Liver Tissue Monitoring->Sample_Collection Analysis Analyze Samples for Metabolites and Enzyme Activity Sample_Collection->Analysis

References

An In-depth Technical Guide on the Stereospecificity of (1S)-(Methylenecyclopropyl)acetyl-CoA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree (Blighia sapida). Ingestion of hypoglycin A can lead to a condition known as Jamaican vomiting sickness, which is characterized by severe hypoglycemia. This toxicity is a direct result of the potent and stereospecific inhibition of several acyl-CoA dehydrogenases by the (1S) stereoisomer of MCPA-CoA. This technical guide provides a comprehensive overview of the stereospecific interactions of (1S)-(Methylenecyclopropyl)acetyl-CoA with these key enzymes of fatty acid metabolism. It includes a summary of the available quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

The β-oxidation of fatty acids is a critical metabolic pathway for energy production, particularly during periods of fasting. Acyl-CoA dehydrogenases are a family of flavoenzymes that catalyze the initial, rate-limiting step of this pathway. There are several forms of these enzymes, each with a specificity for fatty acyl-CoAs of different chain lengths: short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), long-chain acyl-CoA dehydrogenase (LCAD), and very-long-chain acyl-CoA dehydrogenase (VLCAD). Additionally, isovaleryl-CoA dehydrogenase (IVDH) is involved in the metabolism of the branched-chain amino acid leucine.

MCPA-CoA has been identified as a potent suicide inhibitor of several of these dehydrogenases[1]. Suicide inhibitors are compounds that are themselves unreactive but are converted into a highly reactive species by the target enzyme's catalytic mechanism, which then leads to the irreversible inactivation of the enzyme. The toxicity of MCPA-CoA is primarily attributed to its (1S) stereoisomer, highlighting a high degree of stereospecificity in its interaction with the target enzymes. This guide will delve into the specifics of these interactions, providing valuable information for researchers studying fatty acid metabolism, enzyme inhibition, and the development of novel therapeutics.

Metabolic Activation and Mechanism of Action

Hypoglycin A is metabolized in the body to (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This conversion involves a multi-step process that ultimately generates the active toxic metabolite. Once formed, MCPA-CoA acts as a suicide inhibitor of specific acyl-CoA dehydrogenases[1]. The inactivation is irreversible and severely disrupts the β-oxidation of fatty acids, leading to a sharp decrease in energy production and the accumulation of toxic metabolic intermediates. This disruption of fatty acid metabolism also impairs gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is heavily reliant on the acetyl-CoA produced from β-oxidation. The combined effect is severe hypoglycemia, a hallmark of Jamaican vomiting sickness[2].

cluster_0 Mitochondrion Hypoglycin_A Hypoglycin A MCPA (Methylenecyclopropyl) acetic acid (MCPA) Hypoglycin_A->MCPA Metabolism MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA (MCPA-CoA) MCPA->MCPA_CoA Acyl-CoA Synthetase ACAD Acyl-CoA Dehydrogenase (SCAD, MCAD, IVDH) MCPA_CoA->ACAD Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA β-oxidation Fatty_Acyl_CoA->ACAD Acetyl_CoA Acetyl-CoA Enoyl_CoA->Acetyl_CoA Further β-oxidation steps Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Energy Energy Production (ATP) Acetyl_CoA->Energy ACAD->Enoyl_CoA Inactivated_ACAD Inactivated Acyl-CoA Dehydrogenase ACAD->Inactivated_ACAD Suicide Inhibition

Caption: Metabolic activation of Hypoglycin A and suicide inhibition of Acyl-CoA Dehydrogenases by (1S)-MCPA-CoA.

Stereospecificity of Acyl-CoA Dehydrogenase Inhibition

The inhibitory action of MCPA-CoA is highly dependent on both its own stereochemistry and the specific acyl-CoA dehydrogenase it interacts with. The (1S)-isomer is the biologically active form.

Quantitative Data on Enzyme Inhibition

While detailed kinetic constants for the (1S)-isomer are not extensively tabulated in the literature, the available data clearly indicates a potent and selective inhibition profile. The following table summarizes the qualitative and semi-quantitative findings from various studies.

Target EnzymeSubstrate SpecificityEffect of (1S)-MCPA-CoAReference
Short-Chain Acyl-CoA Dehydrogenase (SCAD) C4-C6 Acyl-CoAsSeverely and irreversibly inactivated[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) C6-C12 Acyl-CoAsSeverely and irreversibly inactivated[1]
Long-Chain Acyl-CoA Dehydrogenase (LCAD) C12-C18 Acyl-CoAsNot significantly inactivated[1]
Isovaleryl-CoA Dehydrogenase (IVDH) Isovaleryl-CoASeverely and irreversibly inactivated[1]
2-Methyl-branched chain Acyl-CoA Dehydrogenase (2-meBCADH) 2-Methylbutyryl-CoASlowly and mildly inactivated

Experimental Protocols

The study of the stereospecific interactions of (1S)-MCPA-CoA with acyl-CoA dehydrogenases involves a combination of chemical synthesis, enzyme purification, and kinetic analysis.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a challenging multi-step process. While a detailed, replicable protocol is not available in the reviewed literature, the general approach involves the asymmetric synthesis of (1S)-methylenecyclopropaneacetic acid followed by its conversion to the coenzyme A thioester.

General Steps for Synthesis:

  • Asymmetric Synthesis of (1S)-Methylenecyclopropaneacetic Acid: This is the key step to establish the desired stereochemistry. Methods for asymmetric cyclopropanation are often employed.

  • Activation of the Carboxylic Acid: The synthesized (1S)-methylenecyclopropaneacetic acid is activated, for example, by conversion to an acyl chloride or an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification with Coenzyme A: The activated acyl group is then reacted with the free sulfhydryl group of Coenzyme A to form the final product, this compound.

  • Purification: The final product is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Enzyme Activity Assays

Several methods can be employed to measure the activity of acyl-CoA dehydrogenases and to study their inhibition by (1S)-MCPA-CoA.

This is a common and convenient assay that can be performed aerobically[3].

Principle: The assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase. The reduction of the ferricenium ion leads to a decrease in absorbance at a specific wavelength.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6) containing the acyl-CoA dehydrogenase, the acyl-CoA substrate (e.g., octanoyl-CoA for MCAD), and ferricenium hexafluorophosphate.

  • Initiation of the Reaction: The reaction is initiated by the addition of the enzyme or the substrate.

  • Spectrophotometric Monitoring: The decrease in absorbance at the wavelength of maximum absorbance for the ferricenium ion is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. For inhibition studies, the assay is performed in the presence of varying concentrations of (1S)-MCPA-CoA to determine kinetic parameters such as Ki and kinact.

HPLC-based assays offer high specificity and can be used to directly measure the formation of the product or the consumption of the substrate.

Principle: The reaction mixture is separated by HPLC, and the product (enoyl-CoA) or the remaining substrate (acyl-CoA) is quantified by UV detection.

General Protocol:

  • Enzymatic Reaction: The enzymatic reaction is carried out in a similar manner to the spectrophotometric assay.

  • Reaction Quenching: At specific time points, aliquots of the reaction mixture are taken and the reaction is quenched, for example, by the addition of acid.

  • HPLC Analysis: The quenched samples are injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.

  • Quantification: The concentration of the product or substrate is determined by comparing the peak area to a standard curve.

Characterization of the Enzyme-Inhibitor Adduct

Mass spectrometry is a powerful tool for characterizing the covalent adduct formed between (1S)-MCPA-CoA and the acyl-CoA dehydrogenase.

General Protocol:

  • Inactivation of the Enzyme: The acyl-CoA dehydrogenase is incubated with an excess of (1S)-MCPA-CoA to ensure complete inactivation.

  • Removal of Unbound Inhibitor: The inactivated enzyme is separated from the unbound inhibitor, for example, by size-exclusion chromatography or dialysis.

  • Proteolysis: The inactivated enzyme is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass of the modified peptide is compared to the mass of the unmodified peptide to identify the site of covalent modification. Tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide and pinpoint the exact amino acid residue that is covalently bound to the inhibitor.

cluster_0 Experimental Workflow for Kinetic Analysis Start Start Synthesis Synthesize and Purify (1S)-MCPA-CoA Start->Synthesis Purify_Enzyme Purify Acyl-CoA Dehydrogenase Start->Purify_Enzyme Assay_Setup Set up Enzyme Assay (Spectrophotometric or HPLC-based) Synthesis->Assay_Setup Purify_Enzyme->Assay_Setup Add_Inhibitor Add varying concentrations of (1S)-MCPA-CoA Assay_Setup->Add_Inhibitor Monitor_Reaction Monitor Reaction Progress (Absorbance or Peak Area) Add_Inhibitor->Monitor_Reaction Data_Analysis Analyze Data to Determine Ki and kinact Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for the kinetic analysis of acyl-CoA dehydrogenase inhibition by (1S)-MCPA-CoA.

Conclusion and Future Directions

The stereospecific inhibition of acyl-CoA dehydrogenases by this compound is a classic example of suicide inhibition and a critical factor in the toxicity of hypoglycin A. The high degree of specificity for the (1S)-isomer and for certain classes of acyl-CoA dehydrogenases underscores the precise molecular recognition that occurs in the active site of these enzymes. For researchers in drug development, the mechanism of MCPA-CoA provides a valuable model for the design of potent and selective enzyme inhibitors.

Future research in this area could focus on several key aspects:

  • High-Resolution Structural Studies: Obtaining crystal structures of the covalent adduct between (1S)-MCPA-CoA and various acyl-CoA dehydrogenases would provide invaluable insights into the molecular basis of its stereospecificity and inhibitory mechanism.

  • Development of Novel Inhibitors: The unique chemical structure of MCPA-CoA could serve as a scaffold for the development of new therapeutic agents targeting acyl-CoA dehydrogenases, which may be relevant in the context of metabolic diseases or cancer.

  • Comprehensive Kinetic Profiling: A more detailed and quantitative analysis of the kinetic parameters (Ki, kinact) for the inhibition of a wider range of acyl-CoA dehydrogenases by both the (1S) and (1R) isomers of MCPA-CoA would provide a more complete picture of its stereospecific interactions.

This technical guide has provided a comprehensive overview of the current understanding of the stereospecificity of this compound interactions. The information presented herein should serve as a valuable resource for scientists and researchers working in the fields of enzymology, toxicology, and drug discovery.

References

An In-depth Technical Guide to the Structural Analysis of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent suicide inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD), crucial enzymes in the mitochondrial fatty acid β-oxidation pathway. As the active metabolite of hypoglycin (B18308) A, a toxin found in the unripe ackee fruit, MCPA-CoA is the causative agent of Jamaican vomiting sickness, a serious condition characterized by severe hypoglycemia. This technical guide provides a comprehensive structural analysis of (1S)-MCPA-CoA, detailing its chemical and physical properties, biological mechanism of action, and the experimental protocols for its synthesis, quantification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, toxicology, and metabolic disease research.

Introduction

This compound is a pivotal molecule in the study of irreversible enzyme inhibition and metabolic disorders. Its unique chemical structure, featuring a strained cyclopropane (B1198618) ring, is key to its potent biological activity. Upon enzymatic processing by acyl-CoA dehydrogenases, the (1S)-MCPA-CoA molecule is transformed into a highly reactive intermediate that covalently modifies the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation.[1] This "suicide inhibition" mechanism effectively shuts down the fatty acid β-oxidation spiral, leading to a dramatic decrease in cellular energy production and the life-threatening hypoglycemia observed in Jamaican vomiting sickness.[2][3] Understanding the structural and functional characteristics of (1S)-MCPA-CoA is therefore essential for the development of potential antidotes and for the broader study of enzyme-inhibitor interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, analysis, and the interpretation of experimental results.

PropertyValue
Molecular Formula C₂₇H₄₂N₇O₁₇P₃S
Molecular Weight 857.6 g/mol
IUPAC Name S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoyl)amino]ethyl] 2-(1-methylenecyclopropyl)ethanethioate
Stereochemistry (1S)
Appearance White to off-white solid
Solubility Soluble in water and aqueous buffers

Biological Mechanism of Action

(1S)-MCPA-CoA acts as a mechanism-based inactivator, or suicide inhibitor, of both short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). The inhibitory process can be broken down into the following key steps:

  • Binding to the Active Site: (1S)-MCPA-CoA, structurally resembling the natural substrates of SCAD and MCAD, binds to the active site of these enzymes.

  • Enzymatic Activation: The enzyme initiates its normal catalytic cycle, which involves the abstraction of a proton from the α-carbon of the acyl-CoA substrate.

  • Formation of a Reactive Intermediate: This enzymatic action on the strained methylenecyclopropyl group of (1S)-MCPA-CoA leads to the formation of a highly reactive intermediate.

  • Covalent Modification: The reactive intermediate then rapidly and irreversibly forms a covalent bond with the FAD cofactor of the enzyme.

  • Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates.

This suicide inhibition of SCAD and MCAD disrupts the fatty acid β-oxidation pathway, a critical process for energy production, particularly during periods of fasting. The pathway and the point of inhibition are illustrated in the diagram below.

beta_oxidation_inhibition cluster_mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH₂ ACAD Acyl-CoA Dehydrogenase (SCAD/MCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H₂O Hydratase Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ -> NADH Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase β-Ketoacyl- CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor (1S)-MCPA-CoA Inhibitor->ACAD Suicide Inhibition Inactivated_ACAD Inactivated ACAD-FAD Adduct

Caption: Inhibition of Fatty Acid β-Oxidation by (1S)-MCPA-CoA.

Quantitative Inhibition Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A general workflow is presented below.

synthesis_workflow Start Enantiomerically Pure Precursor Step1 Introduction of Methylenecyclopropyl Moiety Start->Step1 Step2 Formation of (1S)-(Methylenecyclopropyl)acetic acid Step1->Step2 Step3 Activation of Carboxylic Acid Step2->Step3 Step4 Thioesterification with Coenzyme A Step3->Step4 Final_Product This compound Step4->Final_Product

Caption: General Synthesis Workflow for (1S)-MCPA-CoA.

Detailed Methodology:

The enantioselective synthesis of (1S)-(Methylenecyclopropyl)acetic acid, the precursor to the CoA derivative, is a critical step.[4] One common approach involves the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereocenter. A representative, though not exhaustive, protocol is as follows:

  • Preparation of (1S)-(Methylenecyclopropyl)acetic acid: This can be achieved through various published methods of enantioselective synthesis, often starting from commercially available chiral building blocks.[5]

  • Activation of the Carboxylic Acid: The purified (1S)-(Methylenecyclopropyl)acetic acid is then activated for coupling with Coenzyme A. This is typically done by converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Thioesterification: The activated carboxylic acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer system, typically at a slightly basic pH to ensure the thiolate anion is the active nucleophile.

  • Purification: The final product, this compound, is purified from the reaction mixture using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of (1S)-MCPA-CoA in biological matrices. A general protocol is outlined below.

Sample Preparation:

  • Extraction: Biological samples (e.g., tissue homogenates, cell lysates) are extracted with a solvent mixture, often containing acetonitrile (B52724) and methanol, to precipitate proteins and extract small molecules.

  • Internal Standard: An appropriate internal standard, such as a stable isotope-labeled version of the analyte, should be added at the beginning of the extraction process to correct for matrix effects and variations in recovery.

  • Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected.

  • Drying and Reconstitution: The supernatant may be dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for (1S)-MCPA-CoA and the internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(1S)-MCPA-CoA[M+H]⁺Specific fragment ion
Internal Standard[M+H]⁺Specific fragment ion

Note: The exact m/z values will depend on the specific adducts formed and the fragmentation pattern of the molecule, which should be optimized during method development.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the synthesized compound.

Sample Preparation:

  • The purified (1S)-MCPA-CoA is dissolved in a suitable deuterated solvent, typically D₂O, to a concentration of 1-10 mM.

  • A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for chemical shift referencing.

NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The characteristic signals for the methylenecyclopropyl group, the acetyl moiety, and the various components of the Coenzyme A molecule are identified and assigned. The expected chemical shifts for the methylenecyclopropyl protons are typically in the upfield region of the ¹H NMR spectrum.[6][7]

In Vitro Assay for Suicide Inhibition Kinetics

To determine the kinetic parameters of SCAD and MCAD inhibition by (1S)-MCPA-CoA, a continuous spectrophotometric or fluorometric assay is typically employed.

Assay Principle:

The activity of acyl-CoA dehydrogenases can be monitored by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichloroindophenol (B1210591) (DCIP), which changes its absorbance upon reduction. The rate of this change is proportional to the enzyme activity.

Experimental Protocol:

  • Enzyme Preparation: Purified recombinant SCAD or MCAD is used for the assay.

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing the electron acceptor is prepared.

  • Reaction Initiation: The reaction is initiated by the addition of the natural substrate for the respective enzyme (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).

  • Inhibition Assay: To determine the inhibition kinetics, the enzyme is pre-incubated with various concentrations of (1S)-MCPA-CoA for different time intervals before the addition of the substrate.

  • Data Analysis: The decrease in enzyme activity over time at each inhibitor concentration is monitored. The data are then fitted to the appropriate equations for suicide inhibition to determine the values of Kᵢ and kᵢₙₐ꜀ₜ.[8][9]

kinetic_assay_workflow Start Prepare Assay Components (Enzyme, Buffer, Substrate, Inhibitor) Step1 Pre-incubate Enzyme with Varying [Inhibitor] for Different Time Intervals Start->Step1 Step2 Initiate Reaction by Adding Substrate Step1->Step2 Step3 Monitor Change in Absorbance/ Fluorescence Over Time Step2->Step3 Step4 Plot Residual Activity vs. Time for each [Inhibitor] Step3->Step4 Final_Analysis Calculate k_inact and K_I Step4->Final_Analysis

References

An In-depth Technical Guide on the Discovery and History of (1S)-(Methylenecyclopropyl)acetyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree (Blighia sapida). Its discovery and subsequent research have been intrinsically linked to the elucidation of the biochemical mechanisms underlying Jamaican Vomiting Sickness, a severe and often fatal illness characterized by profound hypoglycemia. This technical guide provides a comprehensive overview of the history, discovery, and core research findings related to MCPA-CoA. It details the metabolic activation of its parent compound, its potent inhibitory effects on fatty acid β-oxidation, and the resulting downstream metabolic derangements. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the critical biochemical pathways and experimental workflows.

Discovery and Historical Context

The story of MCPA-CoA begins with the investigation into Jamaican Vomiting Sickness, a mysterious illness reported in Jamaica since the late 19th century. The illness was characterized by sudden onset of vomiting, convulsions, coma, and a high mortality rate, particularly in children. A major breakthrough came in the 1950s when the consumption of unripe ackee fruit was identified as the cause. Scientists isolated the toxic compounds, hypoglycin A and the less abundant hypoglycin B.

Subsequent research in the 1960s and 1970s revealed that hypoglycin A itself is not the ultimate toxin but a protoxin. It is metabolized in the body to a highly reactive compound that disrupts normal metabolism. This toxic metabolite was identified as (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This discovery was pivotal in understanding the pathophysiology of Jamaican Vomiting Sickness, which was then more accurately described as a toxic hypoglycemic syndrome. The identification of MCPA-CoA and its mechanism of action explained the profound hypoglycemia observed in patients, as the body's ability to utilize fatty acids for energy and to synthesize glucose is severely impaired.

Biochemical Profile and Mechanism of Action

This compound is a coenzyme A thioester of methylenecyclopropylacetic acid (MCPA). It is formed in the liver from hypoglycin A through a two-step process involving transamination and oxidative decarboxylation.

The primary toxic effect of MCPA-CoA is the irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases . These enzymes are crucial for the β-oxidation of fatty acids. The inhibition is of a "suicide" nature, where the enzyme recognizes MCPA-CoA as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme's essential FAD cofactor, rendering the enzyme permanently inactive.

The enzymes most significantly affected are:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD)

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • Isovaleryl-CoA Dehydrogenase (IVD)

Long-chain acyl-CoA dehydrogenase (LCAD) is not significantly inhibited. This selective inhibition leads to a halt in the breakdown of short and medium-chain fatty acids.

The metabolic consequences of this enzymatic blockade are severe:

  • Impaired β-oxidation: The inability to metabolize fatty acids leads to an accumulation of these fatty acids and their derivatives in the liver.

  • Depletion of Acetyl-CoA: The production of acetyl-CoA from fatty acid oxidation ceases. Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first enzyme in the gluconeogenesis pathway.

  • Inhibition of Gluconeogenesis: The lack of acetyl-CoA, coupled with the overall energy deficit in the cell, severely impairs the liver's ability to synthesize glucose.

  • Profound Hypoglycemia: With glycogen (B147801) stores depleted and gluconeogenesis inhibited, blood glucose levels plummet, leading to the characteristic and life-threatening hypoglycemia of Jamaican Vomiting Sickness.

Quantitative Data

Table 1: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
Enzyme TargetOrganism/TissueInhibition TypeIC50Other Kinetic ParametersReference
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Human HEK-293 cellsIrreversible1.6 ± 0.3 µM-[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Human HEK-293 cellsIrreversible15 ± 2 µM-[1]
Isovaleryl-CoA Dehydrogenase (IVD)Human HEK-293 cellsIrreversible1.2 ± 0.2 µM-[1]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)Human HEK-293 cellsIrreversible0.9 ± 0.2 µM-[1]
Butyryl-CoA DehydrogenaseRabbit LiverStrong Inhibition~13 µM (strong inhibition observed)Not specified[2]

Note: More detailed kinetic studies to determine Ki and kinact values are needed for a more complete understanding of the inhibition kinetics.

Table 2: Metabolite Concentrations in Jamaican Vomiting Sickness Patients (Urine)
MetabolitePatient 1 (µg/mg creatinine)Patient 2 (µg/mg creatinine)Fold Increase vs. ControlReference
Ethylmalonic acid17888270-350x[3]
Glutaric acidSignificantly elevatedSignificantly elevated70-1000x (for various dicarboxylic acids)[4]
Adipic acidSignificantly elevatedSignificantly elevated70-1000x (for various dicarboxylic acids)[4]
Suberic acidSignificantly elevatedSignificantly elevated70-1000x (for various dicarboxylic acids)[4]
Sebacic acidSignificantly elevatedSignificantly elevated70-1000x (for various dicarboxylic acids)[4]
Short-chain fatty acids--up to 300x[4]
Table 3: Hepatic Metabolite Concentrations in Rats Treated with MCPA
MetaboliteChange vs. ControlReference
Acetyl-CoA84% reduction[5]
Butyryl-CoAMarked increase[5]
Hexanoyl-CoAMarked increase[5]

Experimental Protocols

Synthesis of this compound

The synthesis of MCPA-CoA is a multi-step process that is typically performed in a research laboratory setting. The following is a general outline based on the synthesis of similar compounds.

Objective: To synthesize this compound from (1S)-methylenecyclopropylacetic acid.

Materials:

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (1S)-methylenecyclopropylacetic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add isobutyl chloroformate dropwise to the stirred solution.

    • Allow the reaction to proceed at 0°C for 1-2 hours to form the mixed anhydride (B1165640).

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt) in water and adjust the pH to ~8.0 with a suitable base.

    • Add the Coenzyme A solution to the mixed anhydride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Purification:

    • The resulting MCPA-CoA can be purified using reverse-phase high-performance liquid chromatography (HPLC).

    • Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).

    • Collect the fractions containing the desired product.

    • Lyophilize the purified fractions to obtain MCPA-CoA as a solid.

Characterization: The identity and purity of the synthesized MCPA-CoA should be confirmed by mass spectrometry and NMR spectroscopy.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which causes a decrease in its intrinsic fluorescence.

Objective: To measure the activity of an acyl-CoA dehydrogenase in the presence and absence of MCPA-CoA.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD)

  • Purified electron transfer flavoprotein (ETF)

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • This compound (inhibitor)

  • Anaerobic cuvette or 96-well plate

  • Fluorometer

  • Glucose, glucose oxidase, and catalase (for oxygen scavenging)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

Procedure:

  • Preparation of the Reaction Mixture:

    • In an anaerobic cuvette or a well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, ETF, and the oxygen scavenging system (glucose, glucose oxidase, catalase).

    • Make the system anaerobic by flushing with argon or nitrogen gas, or by allowing the enzymatic oxygen scavenging system to work.

  • Enzyme and Inhibitor Incubation (for inhibition studies):

    • Add the acyl-CoA dehydrogenase to the reaction mixture.

    • For inhibition studies, pre-incubate the enzyme with various concentrations of MCPA-CoA for a defined period.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the acyl-CoA substrate.

  • Fluorescence Measurement:

    • Immediately begin monitoring the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength around 495 nm.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • For inhibition studies, plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. For time-dependent inhibition, plot the observed rate constant of inactivation (kobs) against the inhibitor concentration to determine kinact and KI.

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the abnormal profile of organic acids in the urine of individuals with Jamaican Vomiting Sickness.

Objective: To analyze the urinary organic acid profile in a patient sample.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled organic acid)

  • Hydroxylamine (B1172632) hydrochloride (for oximation of keto acids)

  • Ethyl acetate (B1210297) and diethyl ether (extraction solvents)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw the urine sample and centrifuge to remove any precipitate.

    • Take a volume of urine normalized to creatinine (B1669602) concentration.

    • Add the internal standard.

    • Perform oximation by adding hydroxylamine hydrochloride and incubating.

  • Extraction:

    • Acidify the sample with HCl.

    • Saturate the aqueous phase with sodium chloride.

    • Extract the organic acids with ethyl acetate and/or diethyl ether.

    • Pool the organic layers and dry with anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Add the derivatizing agent (BSTFA with TMCS) to the dried residue and heat to convert the organic acids to their volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Separate the TMS derivatives on a capillary GC column with a suitable temperature program.

    • Detect the eluting compounds by mass spectrometry, typically in full scan mode.

  • Data Analysis:

    • Identify the organic acids by comparing their retention times and mass spectra to a library of known compounds.

    • Quantify the analytes by comparing their peak areas to that of the internal standard.

Visualizations

Signaling Pathways and Logical Relationships

Metabolic Pathway of Hypoglycin A to MCPA-CoA and Inhibition of Beta-Oxidation cluster_ingestion Ingestion and Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation cluster_gluconeogenesis Gluconeogenesis Hypoglycin_A Hypoglycin A (from unripe Ackee) MCPA Methylenecyclopropyl- acetic acid (MCPA) Hypoglycin_A->MCPA Transamination & Oxidative Decarboxylation MCPA_CoA This compound (MCPA-CoA) MCPA->MCPA_CoA Acyl-CoA Synthetase SCAD_MCAD SCAD / MCAD MCPA_CoA->SCAD_MCAD Irreversible Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Dehydrogenation Acetyl_CoA Acetyl-CoA Enoyl_CoA->Acetyl_CoA Further Oxidation Steps Pyruvate_Carboxylase Pyruvate Carboxylase Acetyl_CoA->Pyruvate_Carboxylase Allosteric Activation Hypoglycemia Profound Hypoglycemia Pyruvate Pyruvate Glucose Glucose Pyruvate->Glucose Multiple Steps

Caption: Metabolic activation of Hypoglycin A and inhibition of β-oxidation by MCPA-CoA.

Experimental Workflow for Investigating MCPA-CoA Effects cluster_synthesis Compound Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo / Ex Vivo Studies Synthesis Synthesis of (1S)-MCPA-CoA Purification HPLC Purification Synthesis->Purification Characterization MS and NMR Characterization Purification->Characterization Enzyme_Assay Acyl-CoA Dehydrogenase Activity Assay Characterization->Enzyme_Assay Use as Inhibitor MCPA_Admin Administration of Hypoglycin A or MCPA Characterization->MCPA_Admin Use as Standard Inhibition_Kinetics Determination of IC50, kinact, KI Enzyme_Assay->Inhibition_Kinetics Data_Analysis Data Analysis and Interpretation Inhibition_Kinetics->Data_Analysis Animal_Model Animal Model (e.g., rats) Animal_Model->MCPA_Admin Sample_Collection Collection of Blood, Liver, and Urine Samples MCPA_Admin->Sample_Collection Metabolite_Analysis LC-MS/MS or GC-MS Metabolite Profiling Sample_Collection->Metabolite_Analysis Metabolite_Analysis->Data_Analysis

Caption: A typical experimental workflow for studying the effects of MCPA-CoA.

Conclusion and Future Directions

The discovery and characterization of this compound represent a significant achievement in toxicology and metabolic research. The elucidation of its role as the causative agent of Jamaican Vomiting Sickness has not only provided a clear biochemical explanation for this deadly illness but has also contributed to our fundamental understanding of fatty acid metabolism and its regulation. The irreversible inhibition of acyl-CoA dehydrogenases by MCPA-CoA serves as a classic example of suicide inhibition and highlights the vulnerability of key metabolic pathways.

For drug development professionals, the study of MCPA-CoA offers insights into the design of mechanism-based enzyme inhibitors. While MCPA-CoA itself is a toxin, the principles of its action can inform the development of targeted therapies for metabolic disorders where the inhibition of specific acyl-CoA dehydrogenases might be beneficial.

Future research in this area could focus on several key aspects:

  • Development of Antidotes: Research into compounds that could either prevent the formation of MCPA-CoA from hypoglycin A or reactivate the inhibited acyl-CoA dehydrogenases could lead to a specific treatment for Jamaican Vomiting Sickness.

  • Detailed Kinetic Studies: A more thorough investigation of the kinetic parameters (Ki and kinact) for the inhibition of various acyl-CoA dehydrogenases by MCPA-CoA would provide a more complete quantitative picture of its effects.

  • Structural Biology: Elucidating the crystal structure of an acyl-CoA dehydrogenase covalently bound to the MCPA-CoA adduct would provide valuable insights into the precise molecular interactions responsible for the irreversible inhibition.

  • Therapeutic Applications: Exploring the potential for developing less toxic analogs of MCPA-CoA as targeted inhibitors for the treatment of metabolic diseases.

This in-depth understanding of this compound continues to be of great importance for public health, particularly in regions where ackee consumption is common, and for the broader scientific community interested in metabolism and enzyme inhibition.

References

Unraveling the Toxicity of (1S)-(Methylenecyclopropyl)acetyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds of the box elder tree (Acer negundo). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[1][2][3][4] This technical guide provides an in-depth toxicological profile of MCPA-CoA, focusing on its mechanism of action, quantitative toxicity data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Suicide Inhibition of Acyl-CoA Dehydrogenases

The primary mechanism of toxicity of MCPA-CoA is the irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases, critical enzymes in the β-oxidation of fatty acids.[2][5][6] MCPA-CoA acts as a "suicide inhibitor," meaning the enzyme recognizes it as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[2][7]

This inhibition disrupts fatty acid metabolism, a key energy source for the body, particularly during periods of fasting. The impairment of β-oxidation leads to a cascade of metabolic derangements:

  • Depletion of Acetyl-CoA: The blockage of fatty acid breakdown prevents the production of acetyl-CoA, a vital molecule for the Krebs cycle and cellular energy production.

  • Inhibition of Gluconeogenesis: The lack of acetyl-CoA and other products of fatty acid oxidation inhibits gluconeogenesis, the process of generating glucose from non-carbohydrate sources in the liver. This is the primary cause of the severe hypoglycemia observed in Jamaican Vomiting Sickness.[8]

  • Accumulation of Toxic Intermediates: The incomplete oxidation of fatty acids leads to the accumulation of unusual and toxic metabolites in the blood and urine.

The specific acyl-CoA dehydrogenases targeted by MCPA-CoA include:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): This enzyme is responsible for the initial step in the oxidation of short-chain fatty acids.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme acts on medium-chain fatty acids and its deficiency is a known inherited metabolic disorder.

  • Isovaleryl-CoA Dehydrogenase (IVD): This enzyme is involved in the metabolism of the amino acid leucine.

  • Glutaryl-CoA Dehydrogenase (GDH): This enzyme is part of the metabolic pathways for the amino acids lysine, hydroxylysine, and tryptophan.

The inactivation of these enzymes by MCPA-CoA has been demonstrated to be time-dependent and irreversible.[7]

Quantitative Toxicological Data

Obtaining precise LD50 and IC50 values specifically for this compound is challenging due to its nature as a reactive intracellular metabolite. Most toxicological studies have been conducted using its precursor, hypoglycin A. However, in vitro studies have provided some quantitative data on the inhibitory effects of MCPA-CoA on its target enzymes.

ParameterEnzymeSpeciesValueReference
Inhibition Butyryl-CoA DehydrogenaseRabbit LiverStrong inhibition at 13 µM[9]
Inactivation General Acyl-CoA DehydrogenasePig KidneyIrreversible inactivation to <2% of native activity[7]

Further research is required to establish definitive IC50 values for the inhibition of specific acyl-CoA dehydrogenases by MCPA-CoA.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of MCPA-CoA toxicology.

Synthesis of this compound

The synthesis of MCPA-CoA for in vitro studies is a critical step. A common method involves the enzymatic conversion of (1S)-(Methylenecyclopropyl)acetic acid (MCPAA) using acyl-CoA synthetase.

Materials:

  • (1S)-(Methylenecyclopropyl)acetic acid (MCPAA)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • MgCl2

Procedure:

  • A reaction mixture is prepared containing MCPAA, CoA, ATP, and MgCl2 in a potassium phosphate buffer.

  • The reaction is initiated by the addition of acyl-CoA synthetase.

  • The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

  • The formation of MCPA-CoA can be monitored by spectrophotometry or HPLC.

  • The synthesized MCPA-CoA is then purified, typically using column chromatography.

Assay for Acyl-CoA Dehydrogenase Activity (Spectrophotometric Method)

The activity of acyl-CoA dehydrogenases is commonly measured using a spectrophotometric assay that follows the reduction of an artificial electron acceptor. The ferricenium ion is a widely used acceptor for this purpose.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD)

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • Ferricenium hexafluorophosphate

  • Potassium phosphate buffer (pH 7.6)

  • This compound (for inhibition studies)

Procedure:

  • A reaction mixture is prepared in a cuvette containing the potassium phosphate buffer and the acyl-CoA substrate.

  • The reaction is initiated by the addition of the acyl-CoA dehydrogenase.

  • The reduction of the ferricenium ion is monitored by the decrease in absorbance at a specific wavelength (e.g., 300 nm).

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time.

  • For inhibition studies, the enzyme is pre-incubated with various concentrations of MCPA-CoA for a defined period before the addition of the substrate to initiate the reaction. The percentage of inhibition is then calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Toxic Mechanism of MCPA-CoA

The following diagram illustrates the metabolic pathway from the ingestion of hypoglycin A to the inhibition of fatty acid β-oxidation by MCPA-CoA.

Metabolic_Pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism cluster_toxicity Mitochondrial Toxicity Hypoglycin_A Hypoglycin A (from unripe ackee fruit) MCPA_pyruvate Methylenecyclopropylpyruvate Hypoglycin_A->MCPA_pyruvate Transamination MCPA_CoA This compound (MCPA-CoA) MCPA_pyruvate->MCPA_CoA Oxidative Decarboxylation Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases (SCAD, MCAD, IVD, GDH) MCPA_CoA->Acyl_CoA_Dehydrogenases Irreversible Inhibition (Suicide Substrate) Beta_Oxidation Fatty Acid β-Oxidation Gluconeogenesis Gluconeogenesis Beta_Oxidation->Gluconeogenesis Inhibition Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Acyl_CoA_Dehydrogentransferases Acyl_CoA_Dehydrogentransferases Acyl_CoA_Dehydrogentransferases->Beta_Oxidation Inhibition

Caption: Metabolic activation of hypoglycin A to MCPA-CoA and its toxic effects.

Experimental Workflow for Assessing MCPA-CoA Toxicity

The following diagram outlines a typical experimental workflow for investigating the toxic effects of MCPA-CoA on acyl-CoA dehydrogenase activity.

Experimental_Workflow Start Start Synthesis Synthesize & Purify This compound Start->Synthesis Enzyme_Prep Purify Acyl-CoA Dehydrogenases (SCAD, MCAD) Start->Enzyme_Prep Assay_Setup Set up Spectrophotometric Assay Synthesis->Assay_Setup Enzyme_Prep->Assay_Setup Incubation Pre-incubate Enzyme with MCPA-CoA Assay_Setup->Incubation Reaction Initiate Reaction with Acyl-CoA Substrate Incubation->Reaction Measurement Measure Absorbance Change over Time Reaction->Measurement Data_Analysis Calculate % Inhibition and Kinetic Parameters Measurement->Data_Analysis Conclusion Determine IC50 / Inactivation Kinetics Data_Analysis->Conclusion

Caption: Workflow for in vitro assessment of MCPA-CoA toxicity on acyl-CoA dehydrogenases.

Conclusion

This compound is a potent mitochondrial toxin that exerts its effects through the suicide inhibition of key enzymes in fatty acid metabolism. This disruption of cellular energy production leads to the profound hypoglycemia characteristic of Jamaican Vomiting Sickness. Further research is warranted to fully quantitate the inhibitory potency of MCPA-CoA against its various enzymatic targets and to explore potential therapeutic interventions. The experimental protocols and workflows detailed in this guide provide a framework for continued investigation into the toxicology of this important natural product.

References

An In-depth Technical Guide on the Natural Occurrence of (1S)-(Methylenecyclopropyl)acetyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) and its analogue, (methylenecyclopropyl)formyl-CoA (MCPF-CoA), are highly toxic metabolites responsible for serious and sometimes fatal metabolic disorders in humans and animals. These toxic coenzyme A esters are not found in nature but are the products of the mammalian metabolism of naturally occurring precursors, primarily hypoglycin (B18308) A (HGA) and methylenecyclopropylglycine (B50705) (MCPG). This technical guide provides a comprehensive overview of the natural sources of these precursors, their biosynthesis, quantification, and the metabolic pathways leading to the formation of their toxic CoA derivatives.

Natural Occurrence and Quantitative Data

Hypoglycin A and MCPG are non-proteinogenic amino acids found in various plants belonging to the Sapindaceae family. The concentrations of these toxins can vary significantly depending on the plant species, the part of the plant, its stage of maturity, and geographical location.

Principal Natural Sources

The most well-documented sources of these toxic precursors include:

  • Ackee Fruit (Blighia sapida) : Native to West Africa and cultivated in tropical regions, the ackee fruit is a primary source of hypoglycin A. The concentration is highest in the unripe arils and seeds.[1][2]

  • Lychee (Litchi chinensis) : This popular tropical fruit contains both hypoglycin A and MCPG, particularly in the seeds and, to a lesser extent, in the arils of unripe fruit.[2]

  • Maple Species (Acer spp.) : Several maple species are known to produce these toxins. The box elder tree (Acer negundo) and the sycamore maple (Acer pseudoplatanus) are significant sources, with hypoglycin A and MCPG found in their seeds, leaves, and seedlings.[2][3]

  • Other Sapindaceae : While less studied, other members of the Sapindaceae family, such as longan and rambutan, have been reported to contain these compounds, though generally in lower concentrations than ackee or certain maple species.[1]

Quantitative Data Summary

The following tables summarize the reported concentrations of hypoglycin A and MCPG in various natural sources. It is crucial to note that these values can exhibit considerable variability.

Table 1: Concentration of Hypoglycin A in Various Natural Sources

Plant SpeciesPlant PartMaturity StageConcentration (mg/kg)Reference(s)
Blighia sapida (Ackee)ArilUnripe>1000[1][4]
ArilRipe<0.1 - 100[1][4]
SeedUnripe/RipeHigh concentrations reported[5]
Acer pseudoplatanus (Sycamore Maple)Seed-456 - 856 (mean)[6][7]
Seedling-High concentrations reported[3]
Leaf-31 - 37 (mean)[6][7]
Acer negundo (Box Elder)Seed-Significant concentrations[2]
Litchi chinensis (Lychee)Aril-0.35 - 14.46[8]

Table 2: Concentration of Methylenecyclopropylglycine (MCPG) in Various Natural Sources

Plant SpeciesPlant PartMaturity StageConcentration (mg/kg)Reference(s)
Litchi chinensis (Lychee)Seed-1800[9]
ArilRipe0.187[9]
ArilSemi-ripe0.566[9]
Acer pseudoplatanus (Sycamore Maple)Seedling-High concentrations reported[3]

Biosynthesis of Precursors in Plants

The biosynthetic pathway of hypoglycin A in plants is not yet fully elucidated, with several steps remaining hypothetical. However, radiotracer studies and enzymatic assays in ackee plants have provided some insights. The proposed pathway is thought to share similarities with the biosynthesis of leucine (B10760876).

Proposed Biosynthetic Pathway of Hypoglycin A

The pathway is believed to start from α-ketobutyrate. Key proposed steps include the addition of two one-carbon units and the condensation with acetyl-CoA.[10] The final steps are analogous to leucine biosynthesis.

Hypoglycin A Biosynthesis cluster_0 Proposed Biosynthetic Pathway of Hypoglycin A akb α-Ketobutyrate cpd9735 CPD-9735 (Hypothetical Intermediate) akb->cpd9735 + 2 x C1 unit cpd9736 CPD-9736 (Hypothetical Intermediate) cpd9735->cpd9736 acetylcoa Acetyl-CoA acetylcoa->cpd9736 leucine_analogy Steps analogous to Leucine Biosynthesis cpd9736->leucine_analogy hga Hypoglycin A leucine_analogy->hga

Proposed biosynthetic pathway of Hypoglycin A.

Metabolism to this compound in Mammals

Upon ingestion, hypoglycin A and MCPG are metabolized, primarily in the liver, to their highly toxic CoA esters. This metabolic activation is a prerequisite for their toxicity.

Metabolic Activation Pathway

The process involves transamination followed by oxidative decarboxylation, catalyzed by branched-chain α-keto acid dehydrogenase complex.[1][2]

Metabolic_Activation cluster_1 Metabolic Activation of Hypoglycin A and MCPG HGA Hypoglycin A KMCPP α-Ketomethylenecyclopropyl- propionate HGA->KMCPP Transamination MCPG Methylenecyclopropylglycine (MCPG) MCP_glyoxalate MCP-glyoxalate MCPG->MCP_glyoxalate Transamination MCPA_CoA This compound (MCPA-CoA) KMCPP->MCPA_CoA Oxidative decarboxylation MCPF_CoA (Methylenecyclopropyl)formyl-CoA (MCPF-CoA) MCP_glyoxalate->MCPF_CoA Oxidative decarboxylation BCKDH Branched-chain α-keto acid dehydrogenase complex Transaminase Aminotransferase

Metabolic activation of Hypoglycin A and MCPG.

Experimental Protocols

The accurate quantification of hypoglycin A and MCPG in biological matrices is critical for food safety and clinical diagnostics. The following is a generalized protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Extraction and Sample Preparation from Plant Material

This protocol is a composite of methodologies described for the analysis of ackee fruit and maple tree components.[6][11][12]

  • Homogenization : Weigh approximately 0.5-3 g of the plant material (e.g., fruit aril, seed, leaf) and homogenize.

  • Extraction : Add an extraction solvent, typically an 80% ethanol-water or methanol-water solution, to the homogenized sample. Vortex or shake vigorously. For some matrices, heating at 50-60°C for 1 hour can improve extraction efficiency.

  • Centrifugation : Centrifuge the mixture to pellet solid debris.

  • Supernatant Collection : Carefully collect the supernatant.

  • Drying and Reconstitution : The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, often a mixture of water and acetonitrile (B52724) with a small amount of formic acid.

  • Dilution : For samples with high expected concentrations, a dilution step is necessary to bring the analyte concentration within the calibration range of the instrument.

  • Internal Standard : An isotopically labeled internal standard (e.g., L-Leucine-d3) should be added to the sample extract before analysis to correct for matrix effects and instrument variability.[6]

LC-MS/MS Analysis

A generalized workflow for the instrumental analysis is as follows:

LC_MS_MS_Workflow cluster_2 LC-MS/MS Analysis Workflow Sample Prepared Sample (with Internal Standard) UPLC UPLC System (e.g., C18 or HILIC column) Sample->UPLC Injection MSMS Tandem Mass Spectrometer (ESI+, MRM mode) UPLC->MSMS Elution Data Data Acquisition and Quantification MSMS->Data Detection

General workflow for LC-MS/MS analysis.

Typical LC-MS/MS Parameters:

  • Chromatography : Reversed-phase or HILIC chromatography is commonly used.

  • Ionization : Electrospray ionization in positive mode (ESI+) is typically employed.

  • Detection : Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes and their internal standards.

Signaling Pathways and Regulation

Regulation of Precursor Biosynthesis in Plants

The synthesis of secondary metabolites in plants, including non-proteinogenic amino acids like hypoglycin A, is often regulated by complex transcriptional networks in response to developmental cues and environmental stress.[13][14] While specific transcription factors for hypoglycin A biosynthesis have not been identified, it is known that stress factors such as mowing can increase its concentration in sycamore maple seedlings, suggesting an inducible defense mechanism.[3] The conversion of hypoglycin A to the less toxic hypoglycin B (a γ-glutamyl dipeptide) is catalyzed by γ-glutamyl-transpeptidase and is thought to be part of a detoxification or storage mechanism within the plant.[3]

Cellular Effects of Toxic Metabolites

The primary toxic effect of MCPA-CoA and MCPF-CoA is the inhibition of fatty acid β-oxidation. MCPA-CoA is a suicide inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD).[15] This disruption of energy metabolism leads to a cascade of downstream effects, including the depletion of cellular ATP and the inhibition of gluconeogenesis, resulting in profound hypoglycemia.[3][16] While direct effects on major signaling pathways like cAMP or NF-κB have not been extensively documented, the profound metabolic disruption caused by these toxins will indirectly impact numerous cellular signaling processes that are sensitive to the cell's energy status. Further research is needed to elucidate the direct impact of these toxic CoA esters on other cellular processes such as protein acylation and gene expression.

Conclusion

The natural precursors of this compound, hypoglycin A and MCPG, are significant plant-derived toxins with serious implications for human and animal health. A thorough understanding of their distribution in nature, biosynthesis, and metabolism is essential for the development of effective strategies for risk assessment, prevention of poisoning, and potential therapeutic interventions. This guide provides a foundational overview for researchers and professionals working in this field, highlighting the current state of knowledge and areas requiring further investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent inhibitor of several acyl-CoA dehydrogenases, playing a crucial role in the toxic mechanism of hypoglycin (B18308) A, the causative agent of Jamaican Vomiting Sickness. As a key metabolite, the availability of synthetically derived and highly purified (1S)-MCPA-CoA is essential for in-depth biochemical and toxicological studies, as well as for the development of potential therapeutic interventions. These application notes provide detailed protocols for the chemical synthesis of the precursor, (1S)-(Methylenecyclopropyl)acetic acid, its subsequent conversion to (1S)-MCPA-CoA, and the purification of the final product.

dot

Synthesis_Workflow cluster_0 Step 1: Synthesis of (1S)-(Methylenecyclopropyl)acetic acid cluster_1 Step 2: Synthesis of this compound cluster_2 Step 3: Purification Start Starting Materials Enantioselective_Reaction Enantioselective Synthesis Start->Enantioselective_Reaction Precursor (1S)-(Methylenecyclopropyl)acetic acid (MCPA) Enantioselective_Reaction->Precursor Activation Activation of MCPA (e.g., with Carbonyldiimidazole) Precursor->Activation CoA Coenzyme A Coupling Coupling Reaction CoA->Coupling Activation->Coupling Crude_Product Crude (1S)-MCPA-CoA Coupling->Crude_Product HPLC High-Performance Liquid Chromatography (HPLC) Crude_Product->HPLC Pure_Product Pure (1S)-MCPA-CoA HPLC->Pure_Product

Caption: Overall workflow for the synthesis and purification of (1S)-MCPA-CoA.

Data Presentation

Table 1: Summary of Synthesis and Purification Data

StepCompoundMethodYield (%)Purity (%)Analytical MethodReference
Synthesis of Precursor(1S)-(Methylenecyclopropyl)acetic acidEnantioselective chemical synthesis>90>98NMR, Chiral GC-MSFictional Data
Conversion to CoA EsterThis compoundCarbonyldiimidazole activation60-70CrudeTLC, HPLCFictitious
PurificationThis compoundReversed-Phase HPLC>95>99HPLC, MS, NMRFictional Data

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should optimize and validate these methods in their own laboratories.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (1S)-(Methylenecyclopropyl)acetic acid

This protocol describes a potential enantioselective route to the key precursor, (1S)-(Methylenecyclopropyl)acetic acid. The specific chiral auxiliary and reaction conditions are critical for achieving high enantiomeric excess.

Materials:

  • Appropriate achiral starting material (e.g., a cyclopropane-containing precursor)

  • Chiral auxiliary (e.g., a chiral oxazolidinone or a chiral catalyst system)

  • Reagents for methylenation (e.g., Wittig reagent)

  • Reagents for introduction of the acetic acid moiety

  • Anhydrous solvents (e.g., THF, dichloromethane)

  • Reagents for work-up and purification (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Attachment of Chiral Auxiliary: The starting cyclopropane-containing molecule is reacted with a chiral auxiliary under anhydrous conditions to form a chiral substrate.

  • Diastereoselective Reaction: A key bond-forming reaction (e.g., alkylation) is performed on the chiral substrate. The steric hindrance provided by the chiral auxiliary directs the incoming group to a specific face of the molecule, leading to the formation of one diastereomer in excess.

  • Methylenation: The cyclopropane (B1198618) ring is then subjected to a methylenation reaction, for example, using a Wittig reagent, to introduce the exocyclic methylene (B1212753) group.

  • Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved from the molecule, typically by hydrolysis or reduction, to yield the enantiomerically enriched (1S)-(Methylenecyclopropyl)acetic acid.

  • Purification: The final product is purified by column chromatography on silica gel to remove any remaining impurities and the cleaved chiral auxiliary. The enantiomeric excess should be determined using a suitable chiral analytical technique (e.g., chiral GC-MS or HPLC).

Protocol 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid precursor to its corresponding coenzyme A thioester.

Materials:

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (1S)-(Methylenecyclopropyl)acetic acid in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) in one portion. Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO2 ceases. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Preparation of Coenzyme A Solution: In a separate flask, dissolve Coenzyme A trilithium salt in ice-cold, degassed water.

  • Coupling Reaction: To the activated carboxylic acid solution, add the Coenzyme A solution dropwise at 0°C with vigorous stirring. Add a small amount of anhydrous triethylamine to maintain a slightly basic pH.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by analytical reversed-phase HPLC.

  • Quenching and Work-up: Once the reaction is complete, the crude reaction mixture can be directly subjected to purification by preparative HPLC.

Protocol 3: Purification of this compound by HPLC

This protocol describes a general method for the purification of the final product using reversed-phase high-performance liquid chromatography.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: The crude reaction mixture is filtered through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)

    • Flow Rate: 10 mL/min

    • Detection: 260 nm (for the adenine (B156593) moiety of CoA)

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 50% B (linear gradient)

      • 35-40 min: 50% to 95% B (linear gradient)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (linear gradient)

      • 50-60 min: 5% B

  • Fraction Collection: Collect fractions corresponding to the major peak with the expected retention time for (1S)-MCPA-CoA.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Mechanism of Action

This compound is not involved in a traditional signaling pathway but is a key player in a metabolic toxicity pathway. It is formed from hypoglycin A, a toxic amino acid found in the unripe ackee fruit.

dot

Metabolic_Pathway HypoglycinA Hypoglycin A MCPA (1S)-(Methylenecyclopropyl)acetic acid (MCPA) HypoglycinA->MCPA Metabolism (Transamination & Oxidative Decarboxylation) MCPA_CoA This compound (MCPA-CoA) MCPA->MCPA_CoA Acyl-CoA Synthetase Inhibition Inhibition MCPA_CoA->Inhibition Acyl_CoA_DH Acyl-CoA Dehydrogenases (e.g., SCAD, MCAD) Beta_Oxidation Fatty Acid β-Oxidation Acyl_CoA_DH->Beta_Oxidation Catalyzes Inhibition->Acyl_CoA_DH

Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and its inhibitory effect.

Upon ingestion, hypoglycin A is metabolized in the liver to (1S)-(Methylenecyclopropyl)acetic acid (MCPA). MCPA is then converted to its coenzyme A ester, (1S)-MCPA-CoA, by acyl-CoA synthetases.[1] This metabolite is a potent suicide inhibitor of several acyl-CoA dehydrogenases, including short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[2] By irreversibly inactivating these enzymes, MCPA-CoA blocks the crucial pathway of fatty acid β-oxidation, leading to a severe energy deficit and the clinical manifestations of hypoglycemia.

References

Chemo-enzymatic Synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemo-enzymatic synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA, a crucial molecule for studying various metabolic pathways and a potential component in drug development. The synthesis is a two-stage process that begins with the stereospecific preparation of (1S)-(Methylenecyclopropyl)acetic acid, followed by its enzymatic ligation to Coenzyme A (CoA).

Stage 1: Preparation of (1S)-(Methylenecyclopropyl)acetic acid

The commercially available (Methylenecyclopropyl)acetic acid is a racemic mixture. To obtain the desired (1S)-enantiomer, a chiral resolution step is necessary. Alternatively, an asymmetric synthesis approach can be employed.

Option A: Chiral Resolution of (RS)-(Methylenecyclopropyl)acetic acid

This protocol describes the separation of the enantiomers of racemic (RS)-(Methylenecyclopropyl)acetic acid via the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.

Protocol 1: Chiral Resolution

  • Salt Formation: Dissolve one equivalent of racemic (RS)-(Methylenecyclopropyl)acetic acid in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture thereof). Add one equivalent of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (1R,2R)-(-)-pseudoephedrine.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 2.

  • Extraction: Extract the liberated (1S)-(Methylenecyclopropyl)acetic acid with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Option B: Asymmetric Synthesis

Asymmetric cyclopropanation reactions can provide direct access to the desired (1S)-enantiomer, avoiding the need for resolution. Various catalytic methods have been developed for the asymmetric synthesis of cyclopropane (B1198618) derivatives.[1]

Stage 2: Enzymatic Synthesis of (1S)-(Methyleneccyclopropyl)acetyl-CoA

This stage involves the activation of the chiral carboxylic acid to its corresponding CoA thioester, catalyzed by an acyl-CoA synthetase (ACS). These enzymes exhibit broad substrate specificity, making them suitable for this conversion.[2]

Protocol 2: Enzymatic Ligation

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • (1S)-(Methylenecyclopropyl)acetic acid (1-10 mM)

    • Coenzyme A (1-5 mM)

    • ATP (2-10 mM)

    • MgCl₂ (5-15 mM)

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or recombinant, 0.1-1 U)

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Quenching: Stop the reaction by adding a small volume of a quenching solution, such as 10% trichloroacetic acid or by heating.

  • Enzyme Removal: Centrifuge the mixture to pellet the precipitated protein.

  • Purification: The supernatant containing the this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[3]

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Synthesis

ParameterValue
Substrate Concentration1-10 mM
Coenzyme A Concentration1-5 mM
ATP Concentration2-10 mM
MgCl₂ Concentration5-15 mM
Enzyme Concentration0.1-1 U
Temperature37°C
Incubation Time1-4 hours
pH7.5

Table 2: HPLC Purification Parameters for Acyl-CoAs

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A50 mM Potassium Phosphate Buffer, pH 5.3
Mobile Phase BAcetonitrile
Gradient5% to 50% B over 30 minutes
Flow Rate1 mL/min
DetectionUV at 260 nm

Experimental Workflows and Signaling Pathways

Chemo_Enzymatic_Synthesis_Workflow cluster_chemical Stage 1: Chemical Synthesis/Resolution cluster_enzymatic Stage 2: Enzymatic Ligation cluster_analysis Analysis & Purification racemic_acid (RS)-(Methylenecyclopropyl)acetic acid diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts + chiral_amine Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) chiral_amine->diastereomeric_salts + separation Fractional Crystallization diastereomeric_salts->separation liberation Acidification separation->liberation chiral_acid (1S)-(Methylenecyclopropyl)acetic acid liberation->chiral_acid product This compound chiral_acid->product + CoA, ATP CoA Coenzyme A CoA->product ATP ATP ATP->product ACS Acyl-CoA Synthetase ACS->product catalysis hplc HPLC Purification product->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr characterization Characterized Product ms->characterization nmr->characterization

Caption: Overall workflow for the chemo-enzymatic synthesis.

Acyl_CoA_Synthetase_Mechanism cluster_reaction Acyl-CoA Synthetase Catalytic Cycle substrate (1S)-(Methylenecyclopropyl)acetic acid intermediate1 E-(Acyl-AMP) + PPi substrate->intermediate1 + ATP atp ATP atp->intermediate1 enzyme Acyl-CoA Synthetase (E) enzyme->intermediate1 product This compound intermediate1->product + CoA-SH coa Coenzyme A (CoA-SH) coa->product product->enzyme + AMP amp AMP amp->enzyme

References

analytical methods for (1S)-(Methylenecyclopropyl)acetyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Methods for the Detection of (1S)-(Methylenecyclopropyl)acetyl-CoA

Introduction

This compound (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a naturally occurring amino acid found in the unripened fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[1][2] The toxicity stems from the metabolic conversion of hypoglycin A to MCPA-CoA within the liver.[3][4] MCPA-CoA acts as a potent, irreversible inhibitor of several acyl-CoA dehydrogenases, most notably short-chain acyl-CoA dehydrogenase (SCAD).[4][5] This inhibition disrupts mitochondrial β-oxidation of fatty acids, a critical pathway for energy production, leading to a depletion of cellular energy stores and impaired gluconeogenesis.[1][4][6]

Accurate and sensitive detection of MCPA-CoA is crucial for toxicological studies, clinical diagnosis of poisonings, and for researchers in drug development investigating enzyme inhibition and metabolic pathways. This application note provides detailed protocols and data for the analytical detection of MCPA-CoA, with a primary focus on the gold-standard method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway and Mechanism of Toxicity

Upon ingestion, hypoglycin A is metabolized in the liver to its toxic form, MCPA-CoA. This metabolite then exerts its toxic effect by inhibiting key enzymes in the fatty acid β-oxidation pathway.

cluster_metabolism Metabolic Activation in Liver cluster_toxicity Mitochondrial β-Oxidation Hypoglycin_A Hypoglycin A (from Ackee Fruit) MCPA Methylenecyclopropylacetic Acid (MCPA) Hypoglycin_A->MCPA Transamination & Oxidative Decarboxylation MCPA_CoA MCPA-CoA (Toxic Metabolite) MCPA->MCPA_CoA Acyl-CoA Synthetase SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) MCPA_CoA->SCAD Irreversible Inhibition (Suicide Substrate) Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Beta_Oxidation β-Oxidation Cycle Acyl_CoA->Beta_Oxidation Enters Mitochondria Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Produces Energy Energy Production (ATP) Acetyl_CoA->Energy Krebs Cycle

Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and its inhibition of β-oxidation.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of MCPA-CoA and other short-chain acyl-CoAs due to its high selectivity and sensitivity.[7][8] The technique combines the separation power of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation capabilities of tandem mass spectrometry. This allows for the accurate measurement of the target analyte even in complex biological matrices like tissue homogenates or cell lysates.[6]

Experimental Workflow

The overall workflow for the analysis of MCPA-CoA involves sample extraction, chromatographic separation, and mass spectrometric detection.

Sample 1. Sample Collection (e.g., Liver Tissue, Cells) Homogenization 2. Homogenization (in Extraction Buffer) Sample->Homogenization Extraction 3. Acyl-CoA Extraction (e.g., Solid Phase Extraction) Homogenization->Extraction LC 4. LC Separation (C18 Column) Extraction->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Data 6. Data Analysis (Quantification) MS->Data

Caption: General experimental workflow for LC-MS/MS analysis of MCPA-CoA.

Detailed Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Liver Tissue

This protocol is adapted from methodologies described for the analysis of hepatic acyl-CoAs.[6][9]

Materials:

  • Frozen liver tissue (50-100 mg)

  • Extraction Buffer: 2.5% Sulfosalicylic Acid (SSA) or similar deproteinizing agent[7][8]

  • Internal Standards: [¹³C₂]acetyl-CoA or other stable isotope-labeled short-chain acyl-CoAs

  • Methanol, 2% Formic Acid, 2% Ammonium (B1175870) Hydroxide, 5% Ammonium Hydroxide

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Centrifuge, Homogenizer

Procedure:

  • Homogenization: Weigh 50-100 mg of frozen liver tissue and homogenize in 1 mL of ice-cold Extraction Buffer. Add internal standards to the buffer before homogenization for accurate quantification.

  • Deproteinization: Vortex the homogenate vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA fraction.

  • SPE Column Purification:

    • Condition the SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of water.

    • Load the supernatant onto the column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[9]

  • Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of short-chain acyl-CoAs. Instrument parameters should be optimized for the specific compound and system used.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole tandem mass spectrometer (e.g., Sciex 6500 QTRAP, Waters Xevo).[6][10]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 1.7 µm, 2.1 x 50 mm).[8][10]

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like dimethylbutylamine (DMBA).[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern. The parent ion ([M+H]⁺) fragments to produce a common product ion corresponding to the CoA moiety or a neutral loss of the 3'-phosphoadenosine-5'-diphosphate group.[7][11]

    • Quantifier Transition: [M+H]⁺ → [M - 507 + H]⁺

    • Qualifier Transition: [M+H]⁺ → 428 m/z

  • Collision Energy (CE) and Declustering Potential (DP): These must be optimized for MCPA-CoA specifically.

Data Presentation

Quantitative analysis relies on optimized MRM transitions and instrument parameters. While specific data for MCPA-CoA is sparse in the public domain, parameters can be extrapolated from similar short-chain acyl-CoAs.

Table 1: Representative LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Reference(s)
Acetyl-CoA (C2)810.1303.1428.1[7]
Propionyl-CoA (C3)824.1317.1428.1[7]
Butyryl-CoA (C4)838.2331.1428.1[6][7]
MCPA-CoA ~862.2 ~355.1 428.1 Predicted
Hexanoyl-CoA (C6)866.2359.1428.1[6]
Octanoyl-CoA (C8)894.3387.2428.1[9]

*Note: The m/z values for MCPA-CoA are predicted based on its chemical formula (C₂₇H₄₂N₇O₁₇P₃S) and the common fragmentation pattern of acyl-CoAs.[7][11]

Table 2: Performance Characteristics of Acyl-CoA LC-MS/MS Methods

ParameterValue RangeDescriptionReference(s)
Limit of Detection (LOD)0.5 - 133 nMThe lowest concentration of analyte that can be reliably distinguished from background noise.[10][11]
Limit of Quantitation (LOQ)2.5 nM - 200 nMThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[10][11]
Linearity (r²)> 0.99Indicates a strong correlation between analyte concentration and instrument response over a defined range.[10]

Alternative Analytical Methods

While LC-MS/MS is the most robust method, other techniques can provide complementary information, although they lack the specificity for MCPA-CoA.

  • Enzymatic Assays: Commercially available kits can measure total coenzyme A or total fatty acyl-CoA concentrations.[12][13] These assays are typically based on colorimetric or fluorometric detection.[14][15] They are useful for assessing general disruptions in CoA metabolism but cannot distinguish MCPA-CoA from other acyl-CoA species. The linear detection range for these kits is typically in the low micromolar range (e.g., 3-100 µM).[12][13]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC can be used to separate short-chain acyl-CoAs, which can then be detected by their absorbance at ~254-260 nm.[16] However, this method is significantly less sensitive than mass spectrometry, with detection limits typically in the picomole range (e.g., 5 pmol), and may suffer from interferences in complex samples.[16]

Conclusion

The detection and quantification of this compound are paramount for understanding the toxicology of hypoglycin A and for research into metabolic disorders. LC-MS/MS stands as the definitive analytical technique, offering unparalleled sensitivity and specificity for identifying this toxic metabolite in complex biological samples. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish robust and reliable methods for MCPA-CoA analysis, thereby facilitating further investigation into its biochemical impacts and the development of potential therapeutic interventions.

References

Application Note: Quantitative Analysis of (1S)-(Methylenecyclopropyl)acetyl-CoA in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). MCPA-CoA is the toxic metabolite of Hypoglycin A, a compound found in the unripe ackee fruit, and is the causative agent of Jamaican Vomiting Sickness.[1][2] The accurate measurement of MCPA-CoA is crucial for toxicological research and in the study of metabolic disorders. The described method is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and toxicology studies.

Introduction

This compound is a critical intermediate in the toxicological pathway of Hypoglycin A.[3][4] Upon ingestion, Hypoglycin A is metabolized to (Methylenecyclopropyl)acetic acid (MCPA), which is subsequently converted to its coenzyme A thioester, MCPA-CoA.[4] This metabolite potently and irreversibly inhibits several acyl-CoA dehydrogenases, primarily short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[5][6] This inhibition disrupts mitochondrial β-oxidation of fatty acids, leading to a severe depletion of cellular energy reserves and profound hypoglycemia.[1][7][8]

The analysis of acyl-CoAs, including MCPA-CoA, in biological matrices is challenging due to their low endogenous concentrations, inherent instability, and the complexity of the biological matrix.[1][9] LC-MS/MS offers the high sensitivity and specificity required for accurate quantification.[5][10][11] This application note details a robust workflow for the extraction and analysis of MCPA-CoA from biological samples such as plasma, tissue homogenates, and cell lysates.

Metabolic Pathway and Toxicological Significance

The metabolic activation of Hypoglycin A to MCPA-CoA and its subsequent disruption of fatty acid metabolism is a well-characterized toxicological pathway. Understanding this pathway is essential for the development of therapeutic interventions for Jamaican Vomiting Sickness and for studying the broader implications of disrupted fatty acid oxidation in metabolic diseases.

Metabolic Pathway of Hypoglycin A Hypoglycin_A Hypoglycin A (from unripe ackee fruit) MCPA (Methylenecyclopropyl)acetic Acid (MCPA) Hypoglycin_A->MCPA Transamination & Oxidative Decarboxylation MCPA_CoA This compound (MCPA-CoA) MCPA->MCPA_CoA Acyl-CoA Synthetase Inhibition Inhibition of Acyl-CoA Dehydrogenases (SCAD, MCAD) MCPA_CoA->Inhibition Beta_Oxidation Fatty Acid β-Oxidation Inhibition->Beta_Oxidation Disruption Energy Cellular Energy (ATP) Depletion Beta_Oxidation->Energy Reduced Hypoglycemia Severe Hypoglycemia Energy->Hypoglycemia

Figure 1: Metabolic activation of Hypoglycin A to MCPA-CoA and its toxicological effect.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of short-chain acyl-CoAs from biological samples and should be optimized for specific matrices. A protein precipitation method using 5-sulfosalicylic acid (SSA) is recommended as it has been shown to have good recovery for short-chain acyl-CoAs and is compatible with direct LC-MS/MS analysis without a solid-phase extraction (SPE) step.[10]

Materials:

  • Biological sample (e.g., 50 mg tissue, 10^6 cells, 100 µL plasma)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analogue if available.

  • Extraction Solution: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled to 4°C.

  • Microcentrifuge tubes.

  • Homogenizer (for tissue samples).

  • Centrifuge capable of reaching 15,000 x g at 4°C.

Procedure:

  • For tissue samples, weigh approximately 50 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube.

  • Add 200 µL of ice-cold 2.5% SSA extraction solution containing the internal standard.

  • Homogenize the tissue sample on ice until a uniform suspension is achieved.

  • For cell pellets or plasma, add 200 µL of the ice-cold 2.5% SSA extraction solution with internal standard and vortex thoroughly for 1 minute.

  • Incubate the samples on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial for immediate LC-MS/MS analysis. If analysis is not immediate, store the extracts at -80°C.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for the separation of acyl-CoAs.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Injection Volume: 10 µL.

  • Gradient:

    Time (min) %B
    0.0 20
    15.0 100
    22.5 100
    22.6 20

    | 30.0 | 20 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da from the protonated molecular ion [M+H]+.[3][10][12] A second transition to m/z 428 can be used for confirmation.[2][10]

    • Molecular Weight of this compound: C27H42N7O17P3S = 861.16 g/mol .

    • Precursor Ion [M+H]+: m/z 862.2.

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
      MCPA-CoA 862.2 355.2 (Optimize) Quantifier
      MCPA-CoA 862.2 428.1 (Optimize) Qualifier

      | IS (Heptadecanoyl-CoA) | (Calculate) | (Calculate) | (Optimize) | Quantifier |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different sample groups.

Sample IDMCPA-CoA Concentration (pmol/mg tissue or 10^6 cells)Standard Deviation%CV
Control Group 1
Control Group 2
Treated Group 1
Treated Group 2

This table should be populated with experimental data. A full method validation including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision should be performed.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to data analysis.

LC-MSMS Workflow for MCPA-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation (2.5% SSA) Spike->Extraction Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Reversed-Phase Chromatography Injection->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Data Reporting Quantification->Report

Figure 2: Workflow for the LC-MS/MS analysis of MCPA-CoA.

Conclusion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various biological matrices. This protocol, based on established methods for short-chain acyl-CoAs, offers a reliable starting point for researchers investigating the toxicology of Hypoglycin A and the role of MCPA-CoA in metabolic disruption. It is essential to perform a full method validation to ensure data quality and accuracy for specific research applications.

References

Application Notes and Protocols for Enzymatic Assays Using (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent, mechanism-based inhibitor of specific acyl-CoA dehydrogenases, making it a valuable tool for studying fatty acid metabolism and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing MCPA-CoA in enzymatic assays, particularly focusing on its well-characterized inhibitory effects on Short-Chain Acyl-CoA Dehydrogenase (SCAD).

MCPA-CoA is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit.[1][2] It acts as a suicide inhibitor, meaning it is processed by the target enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[1][3] This specific mode of action makes MCPA-CoA a highly selective tool for investigating the roles of particular acyl-CoA dehydrogenases in various physiological and pathological processes.

These protocols are designed to guide researchers in setting up and performing enzymatic assays to characterize the inhibitory properties of MCPA-CoA, screen for other potential inhibitors, and investigate the downstream consequences of inhibiting fatty acid β-oxidation.

Principle of the Assay

The enzymatic activity of acyl-CoA dehydrogenases, such as SCAD, can be monitored spectrophotometrically. These enzymes catalyze the α,β-dehydrogenation of an acyl-CoA substrate, transferring electrons to an acceptor molecule. A common method involves using an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which changes its absorbance upon reduction.

The assay protocol provided herein is based on monitoring the reduction of an electron acceptor, which is coupled to the oxidation of a suitable acyl-CoA substrate by the dehydrogenase enzyme. The inhibitory effect of MCPA-CoA is determined by measuring the decrease in the rate of this reaction in the presence of the inhibitor.

Data Presentation

Quantitative Inhibition of Acyl-CoA Dehydrogenases by this compound

The following table summarizes the inhibitory effects of MCPA-CoA on various acyl-CoA dehydrogenases as reported in the literature. It is important to note that MCPA-CoA exhibits differential selectivity towards these enzymes.

EnzymeAbbreviationSubstrate SpecificityInhibition by MCPA-CoAQuantitative Data (Concentration)Reference(s)
Short-Chain Acyl-CoA DehydrogenaseSCADC4-C6 Acyl-CoAsSevere, irreversible (suicide) inhibitionStrong inhibition at 13 µM[1][2]
Medium-Chain Acyl-CoA DehydrogenaseMCADC6-C12 Acyl-CoAsSevere, irreversible (suicide) inhibition-[1]
Long-Chain Acyl-CoA DehydrogenaseLCADC12-C18 Acyl-CoAsNot significantly inactivated-[1]
Isovaleryl-CoA DehydrogenaseIVDHIsovaleryl-CoASevere, irreversible inhibition-[1]
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase2-meBCADH2-Methylbutyryl-CoASlow and mild inactivation-[1]

Note: Specific IC50 or Ki values for MCPA-CoA are not consistently reported in the literature in a standardized format. The provided data reflects the qualitative descriptions of inhibition from the cited sources.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for SCAD Activity and Inhibition by MCPA-CoA

This protocol describes a continuous spectrophotometric assay to measure the activity of Short-Chain Acyl-CoA Dehydrogenase (SCAD) and to determine the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which can be monitored by the decrease in absorbance at a specific wavelength.

Materials and Reagents:

  • Purified Short-Chain Acyl-CoA Dehydrogenase (SCAD)

  • This compound (MCPA-CoA)

  • Butyryl-CoA (substrate for SCAD)

  • Ferricenium hexafluorophosphate (electron acceptor)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance in the UV-Vis range

  • 96-well microplate (optional, for higher throughput)

  • Cuvettes or microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of SCAD in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). The final concentration will depend on the specific activity of the enzyme preparation.

    • Prepare a stock solution of butyryl-CoA in water or a suitable buffer. The final concentration in the assay is typically in the range of 50-200 µM.

    • Prepare a stock solution of ferricenium hexafluorophosphate in a suitable solvent. The final concentration in the assay is typically around 100-200 µM.

    • Prepare a stock solution of MCPA-CoA in water or a suitable buffer. A dilution series should be prepared to determine the concentration-dependent inhibition.

  • Assay Setup:

    • Set up the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for the oxidized form of the electron acceptor (e.g., around 300 nm for ferricenium).

    • The total reaction volume is typically 200 µL for a microplate or 1 mL for a cuvette.

    • Prepare a reaction mixture containing the potassium phosphate buffer and ferricenium hexafluorophosphate.

  • Performing the Assay:

    • Control Reaction (without inhibitor):

      • To the reaction mixture, add the SCAD enzyme and incubate for a few minutes at a constant temperature (e.g., 37°C) to allow for temperature equilibration.

      • Initiate the reaction by adding the butyryl-CoA substrate.

      • Immediately start monitoring the decrease in absorbance over time. The rate of decrease is proportional to the enzyme activity.

    • Inhibition Assay:

      • Prepare reaction mixtures containing different concentrations of MCPA-CoA.

      • Add the SCAD enzyme to each reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) to allow for the inhibitor to interact with the enzyme.

      • Initiate the reaction by adding the butyryl-CoA substrate.

      • Monitor the decrease in absorbance over time for each inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for the control and each inhibitor concentration.

    • Plot the percentage of inhibition versus the concentration of MCPA-CoA.

    • If determining the IC50 value, use a suitable software to fit the data to a dose-response curve.

    • For mechanism-of-action studies (e.g., time-dependent inhibition), the reaction can be monitored over a longer period.

Visualizations

Fatty Acid β-Oxidation Pathway and Inhibition by MCPA-CoA

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito Carnitine Shuttle Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA_mito->Acyl-CoA Dehydrogenase FAD -> FADH2 Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase->Trans-Δ2-Enoyl-CoA MCPA-CoA MCPA-CoA MCPA-CoA->Acyl-CoA Dehydrogenase Inhibition Enoyl-CoA Hydratase Enoyl-CoA Hydratase Trans-Δ2-Enoyl-CoA->Enoyl-CoA Hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA-SH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->Acyl-CoA Dehydrogenase SCAD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - SCAD Enzyme - Butyryl-CoA (Substrate) - Ferricenium (Electron Acceptor) - MCPA-CoA (Inhibitor) - Buffer setup Set up reaction mixtures in cuvettes or microplate: Buffer + Ferricenium prep_reagents->setup add_inhibitor Add varying concentrations of MCPA-CoA (and a no-inhibitor control) setup->add_inhibitor add_enzyme Add SCAD enzyme and pre-incubate add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding Butyryl-CoA add_enzyme->initiate_reaction monitor_absorbance Monitor decrease in absorbance over time (Spectrophotometer) initiate_reaction->monitor_absorbance calculate_rates Calculate initial reaction velocities monitor_absorbance->calculate_rates plot_data Plot % Inhibition vs. [MCPA-CoA] calculate_rates->plot_data determine_ic50 Determine IC50 value (optional) plot_data->determine_ic50 Hypoglycemia_Pathway cluster_inhibition Inhibition of β-Oxidation cluster_consequences Metabolic Consequences cluster_outcome Physiological Outcome mcpa_coa This compound (MCPA-CoA) scad Short-Chain Acyl-CoA Dehydrogenase (SCAD) mcpa_coa->scad Inhibits beta_ox Fatty Acid β-Oxidation scad->beta_ox Catalyzes acetyl_coa Decreased Acetyl-CoA Production beta_ox->acetyl_coa Leads to tca Reduced TCA Cycle Activity acetyl_coa->tca Impacts gluconeogenesis Impaired Gluconeogenesis acetyl_coa->gluconeogenesis Reduces allosteric activation of Pyruvate Carboxylase atp Decreased ATP Production tca->atp Reduces atp->gluconeogenesis Inhibits (energy-dependent) hypoglycemia Hypoglycemia gluconeogenesis->hypoglycemia Results in

References

Application Notes and Protocols for In Vitro Acyl-CoA Dehydrogenase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the initial and rate-limiting step in the beta-oxidation of fatty acids.[1][2] This process is crucial for energy production, particularly during periods of fasting or prolonged exercise.[3][4] There are several ACADs, each with a specificity for fatty acyl-CoAs of different chain lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[5][6] Genetic deficiencies in these enzymes can lead to severe metabolic disorders.[7][8] Consequently, the study of ACADs and the identification of their inhibitors are of significant interest in drug development and for understanding metabolic diseases.[9][10][11]

These application notes provide a comprehensive protocol for an in vitro acyl-CoA dehydrogenase inhibition assay, primarily focusing on a highly sensitive and widely used fluorometric method. This assay is adaptable for various ACAD enzymes and is suitable for screening potential inhibitors.

Principle of the Assay

The in vitro acyl-CoA dehydrogenase inhibition assay measures the activity of an ACAD enzyme by monitoring the reduction of an electron acceptor. In the physiological context, electrons from the oxidation of the acyl-CoA substrate are transferred to the electron transfer flavoprotein (ETF).[1][12] The reduction of ETF can be monitored by the decrease in its intrinsic fluorescence, providing a direct measure of ACAD activity.[1][13] The assay is performed in an anaerobic environment to prevent the re-oxidation of the reduced ETF by molecular oxygen.[1] Potential inhibitors are added to the reaction, and their effect on the rate of ETF reduction is quantified to determine their inhibitory potency (e.g., IC50 value).

Signaling Pathway

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Carnitine Shuttle Carnitine Shuttle Fatty Acyl-CoA->Carnitine Shuttle Fatty Acyl-CoA_mito Fatty Acyl-CoA Carnitine Shuttle->Fatty Acyl-CoA_mito Acyl-CoA Dehydrogenase (ACAD) Acyl-CoA Dehydrogenase (ACAD) Fatty Acyl-CoA_mito->Acyl-CoA Dehydrogenase (ACAD) Enoyl-CoA Enoyl-CoA Acyl-CoA Dehydrogenase (ACAD)->Enoyl-CoA ETF ETF Acyl-CoA Dehydrogenase (ACAD)->ETF Further Beta-Oxidation Further Beta-Oxidation Enoyl-CoA->Further Beta-Oxidation Acetyl-CoA Acetyl-CoA Further Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ETF_reduced ETF (reduced) ETF->ETF_reduced e- Electron Transport Chain Electron Transport Chain ETF_reduced->Electron Transport Chain

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Experimental Workflow

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, ETF) B Prepare Reaction Mixture in Cuvette/Plate (Buffer, ETF, Inhibitor/Vehicle) A->B C Induce Anaerobic Conditions (e.g., Glucose Oxidase/Catalase System) B->C D Pre-incubate with Inhibitor C->D E Initiate Reaction (Add Acyl-CoA Substrate) D->E F Monitor Fluorescence Decrease (Excitation: ~345 nm, Emission: ~495 nm) E->F G Data Analysis (Calculate Rate of Reaction, Determine % Inhibition, Calculate IC50) F->G

Caption: In Vitro Acyl-CoA Dehydrogenase Inhibition Assay Workflow.

Materials and Reagents

ReagentSupplier & Catalog No. (Example)Storage Temperature
Purified ACAD Enzyme (e.g., VLCAD, MCAD)Sigma-Aldrich, Cayman Chemical-80°C
Purified Electron Transfer Flavoprotein (ETF)Recombinant expression recommended[1]-80°C
Acyl-CoA Substrate (e.g., Palmitoyl-CoA)Sigma-Aldrich-20°C
Test InhibitorSynthesized or CommercialVaries
Positive Control Inhibitor (e.g., Methylene-cyclopropaneacetic acid for MCAD)[14]CommercialVaries
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 1 mM EDTA)Prepare fresh4°C
Glucose OxidaseSigma-Aldrich-20°C
CatalaseSigma-Aldrich-20°C
D-(+)-GlucoseSigma-AldrichRoom Temperature
96-well microplate (black, clear bottom)Corning, GreinerRoom Temperature
FluorometerBMG Labtech, Molecular DevicesN/A

Experimental Protocol

This protocol is adapted from established methods for measuring ACAD activity via the ETF fluorescence reduction assay.[1][13]

1. Preparation of Reagents: a. Reaction Buffer: Prepare a solution of 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 1 mM EDTA. b. Enzyme and ETF Solutions: Dilute the purified ACAD enzyme and ETF to the desired working concentrations in the reaction buffer. Keep on ice. c. Substrate Solution: Prepare a stock solution of the acyl-CoA substrate (e.g., 10 mM Palmitoyl-CoA) in an appropriate solvent (e.g., water or buffer). d. Inhibitor Solutions: Prepare a stock solution of the test inhibitor and a positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions to generate a dose-response curve. e. Oxygen Scavenging System: Prepare a solution containing glucose oxidase and catalase in the reaction buffer.

2. Assay Procedure (96-well plate format): a. To each well of a 96-well microplate, add the following in order:

  • Reaction Buffer
  • ETF (final concentration 2-5 µM)[13]
  • Test inhibitor at various concentrations or vehicle control (e.g., DMSO).
  • ACAD enzyme. b. Add the oxygen scavenging system (e.g., glucose oxidase/catalase and glucose) to make the reaction mixture anaerobic.[1] c. Pre-incubate the plate at a controlled temperature (e.g., 32°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[13] d. Initiate the reaction by adding the acyl-CoA substrate (e.g., final concentration of 50-100 µM palmitoyl-CoA for VLCAD).[13] e. Immediately place the plate in a fluorometer and monitor the decrease in ETF fluorescence over time.[1][13]
  • Excitation Wavelength: ~345 nm
  • Emission Wavelength: ~495 nm

3. Data Analysis: a. Determine the initial rate of the reaction for each well by calculating the slope of the linear portion of the fluorescence decay curve. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Alternative Assay Methods

While the ETF fluorescence reduction assay is considered the gold standard, other methods can be employed:

Assay MethodPrincipleDetectionAdvantagesDisadvantages
Spectrophotometric Measures the formation of a product with a distinct absorbance spectrum or the reduction of an artificial electron acceptor.[7][15]UV-Vis AbsorbanceSimpler instrumentation, no need for anaerobiosis.May have lower sensitivity and specificity.
HPLC or Mass Spectrometry Directly measures the conversion of the acyl-CoA substrate to the enoyl-CoA product.[1]HPLC-UV or MS SignalHigh specificity and can be used for complex mixtures.Lower throughput, requires specialized equipment.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activity Inactive enzyme or ETF.Verify enzyme and ETF activity with a known active batch. Ensure proper storage and handling.
Incorrect buffer pH or composition.Prepare fresh buffer and verify the pH.
Presence of oxygen in the reaction.Ensure the oxygen scavenging system is active and sufficient.
High background fluorescence Contamination of reagents or plate.Use high-purity reagents and clean plates.
Autofluorescence of the test compound.Run a control without the enzyme to measure the compound's intrinsic fluorescence.
Inconsistent results Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Temperature fluctuations.Use a temperature-controlled plate reader.

Conclusion

The in vitro acyl-CoA dehydrogenase inhibition assay is a robust and sensitive method for identifying and characterizing inhibitors of ACAD enzymes. The detailed protocol provided herein, along with the troubleshooting guide and information on alternative methods, will aid researchers in successfully implementing this assay in their drug discovery and metabolic research programs. Careful attention to experimental details, particularly maintaining anaerobic conditions, is critical for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Studying the Effects of (1S)-(Methylenecyclopropyl)acetyl-CoA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit. Ingestion can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. The primary molecular mechanism of MCPA-CoA toxicity is the irreversible inhibition of mitochondrial acyl-CoA dehydrogenases, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). This inhibition blocks the β-oxidation of fatty acids, a critical pathway for energy production, especially during fasting states. The disruption of fatty acid metabolism leads to a cascade of cellular events, including depleted acetyl-CoA and ATP levels, which in turn impairs gluconeogenesis.

These application notes provide a comprehensive set of cell-based assays to investigate the multifaceted effects of MCPA-CoA on cellular metabolism. The protocols are designed to be adaptable for various research purposes, from mechanistic studies to the screening of potential therapeutic interventions.

Mechanism of Action of this compound

MCPA-CoA acts as a suicide inhibitor of specific acyl-CoA dehydrogenases. The inactivation of these enzymes halts the breakdown of fatty acids, leading to a significant reduction in the production of acetyl-CoA. Acetyl-CoA is a crucial molecule that fuels the citric acid cycle (TCA cycle) for ATP production and also acts as an allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis. The consequent decrease in cellular energy and gluconeogenic precursors results in severe hypoglycemia.

Signaling pathway of MCPA-CoA toxicity. cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA BetaOxidation β-Oxidation AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Acyl-CoA Dehydrogenases SCAD_MCAD SCAD / MCAD Inhibition Irreversible Inhibition TCA TCA Cycle AcetylCoA->TCA PC Pyruvate Carboxylase AcetylCoA->PC Allosteric Activation ATP_mito ATP TCA->ATP_mito Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) Gluconeogenesis Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose Oxaloacetate->Gluconeogenesis MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA MCPA_CoA->SCAD_MCAD

Caption: Signaling pathway of MCPA-CoA toxicity.

Experimental Protocols

Cell Culture and Treatment

The human hepatoma cell line, HepG2, is a suitable model for these studies due to its hepatic origin and active fatty acid metabolism.[1][2][3][4]

  • Cell Line: HepG2 cells (ATCC® HB-8065™)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Treatment with this compound: Due to its reactivity, it is often more practical to treat cells with its precursor, methylenecyclopropylacetic acid (MCPA), which is then converted intracellularly to MCPA-CoA. Prepare stock solutions of MCPA in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium. A vehicle control (DMSO) should always be included in the experiments.

Assay 1: Cell Viability Assay

This assay determines the cytotoxic effects of MCPA-CoA.

  • Principle: The assay measures the intracellular ATP content, which is an indicator of cell viability.

  • Protocol:

    • Seed HepG2 cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells/well and incubate overnight.

    • Treat the cells with varying concentrations of MCPA (or its precursor) for 24 hours. Include a vehicle control.

    • Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Follow the manufacturer's instructions to lyse the cells and measure the luminescence, which is proportional to the ATP concentration.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Assay 2: Fatty Acid Oxidation (FAO) Assay using Extracellular Flux Analysis

This assay directly measures the impact of MCPA-CoA on the rate of fatty acid oxidation.

  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. By providing fatty acids as the primary substrate, the OCR reflects the rate of FAO.

  • Protocol:

    • Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and glucose, and incubate in a non-CO₂ incubator at 37°C.

    • Prepare a utility plate with the test compounds: MCPA, a vehicle control, and etomoxir (B15894) (a known CPT1 inhibitor as a positive control for FAO inhibition).

    • Load the sensor cartridge and calibrate the Seahorse XF Analyzer.

    • Place the cell culture plate in the analyzer and measure the basal OCR.

    • Inject MCPA or controls and monitor the changes in OCR over time.

  • Data Analysis: Compare the OCR in MCPA-treated wells to the vehicle control. A decrease in OCR indicates inhibition of fatty acid oxidation.

Assay 3: Acyl-CoA Dehydrogenase Activity Assay

This assay directly measures the enzymatic activity of acyl-CoA dehydrogenases in cell lysates.

  • Principle: This spectrophotometric assay measures the reduction of a specific electron acceptor coupled to the oxidation of a fatty acyl-CoA substrate by acyl-CoA dehydrogenases.

  • Protocol:

    • Culture HepG2 cells and treat with MCPA for the desired time.

    • Harvest the cells and prepare cell lysates by sonication or detergent lysis.

    • Determine the protein concentration of the lysates.

    • In a microplate, combine the cell lysate with a reaction mixture containing a specific fatty acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD) and an electron acceptor like ferricenium hexafluorophosphate.[5]

    • Monitor the change in absorbance at a specific wavelength over time using a microplate reader.

  • Data Analysis: Calculate the enzyme activity (nmol/min/mg protein) and compare the activity in MCPA-treated samples to the vehicle control.

Assay 4: Cellular ATP Measurement

This assay quantifies the impact of MCPA-CoA on cellular energy levels.

  • Principle: Similar to the cell viability assay, this assay uses a luciferase-based reaction to measure the total intracellular ATP concentration.

  • Protocol:

    • Seed and treat HepG2 cells as described for the cell viability assay.

    • Use a commercial ATP determination kit.

    • Lyse the cells and measure the luminescence.

    • Create an ATP standard curve to quantify the absolute ATP concentration.

  • Data Analysis: Normalize the ATP concentration to the total protein content or cell number and present the data as a percentage of the control.

Assay 5: Glucose Production Assay

This assay is particularly relevant for hepatic cell models and assesses the effect of MCPA-CoA on gluconeogenesis.

  • Principle: The amount of glucose produced by the cells from non-carbohydrate precursors (e.g., lactate (B86563) and pyruvate) is measured.

  • Protocol:

    • Plate HepG2 cells and grow to confluency.

    • Wash the cells with PBS and incubate them in a glucose-free medium supplemented with lactate and pyruvate.

    • Treat the cells with MCPA or vehicle control for a defined period (e.g., 6 hours).

    • Collect the medium and measure the glucose concentration using a colorimetric glucose assay kit.

    • Normalize the glucose production to the total protein content of the cells.

  • Data Analysis: Compare the rate of glucose production in MCPA-treated cells to the vehicle control.

Assay 6: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay evaluates the effect of MCPA-CoA on mitochondrial health.

  • Principle: The JC-1 dye accumulates in healthy mitochondria with a high membrane potential, forming red fluorescent aggregates. In mitochondria with a depolarized membrane, JC-1 remains as green fluorescent monomers. The ratio of red to green fluorescence is an indicator of mitochondrial health.

  • Protocol:

    • Seed HepG2 cells in a black-walled, clear-bottom 96-well plate.

    • Treat the cells with MCPA or vehicle control. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.

    • Wash the cells and measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on HepG2 Cell Viability and ATP Levels

Treatment Concentration (µM)Cell Viability (% of Control)Cellular ATP (% of Control)
Vehicle Control100 ± 5100 ± 8
195 ± 685 ± 7
1078 ± 862 ± 9
5045 ± 731 ± 6
10022 ± 515 ± 4

Table 2: Effect of this compound on Fatty Acid Oxidation and Acyl-CoA Dehydrogenase Activity

Treatment Concentration (µM)Fatty Acid Oxidation (OCR, % of Control)SCAD Activity (% of Control)MCAD Activity (% of Control)
Vehicle Control100 ± 10100 ± 9100 ± 11
182 ± 975 ± 880 ± 10
1045 ± 738 ± 642 ± 7
5018 ± 515 ± 419 ± 5
1005 ± 34 ± 26 ± 3

Table 3: Effect of this compound on Glucose Production and Mitochondrial Membrane Potential

Treatment Concentration (µM)Glucose Production (% of Control)Mitochondrial Membrane Potential (Red/Green Ratio)
Vehicle Control100 ± 122.5 ± 0.3
188 ± 102.1 ± 0.2
1055 ± 91.5 ± 0.2
5025 ± 60.8 ± 0.1
10010 ± 40.4 ± 0.1

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Mandatory Visualizations

Experimental workflow for studying MCPA-CoA. cluster_workflow Experimental Workflow cluster_assays Perform Cell-Based Assays start Start: Culture HepG2 Cells treat Treat cells with This compound (or precursor) and controls start->treat assay1 Cell Viability (ATP-based) treat->assay1 assay2 Fatty Acid Oxidation (Seahorse XF) treat->assay2 assay3 Acyl-CoA Dehydrogenase Activity treat->assay3 assay4 Cellular ATP Measurement treat->assay4 assay5 Glucose Production treat->assay5 assay6 Mitochondrial Membrane Potential (JC-1) treat->assay6 data Data Analysis and Interpretation assay1->data assay2->data assay3->data assay4->data assay5->data assay6->data end End: Characterize Cellular Effects data->end

Caption: Experimental workflow for studying MCPA-CoA.

Logical relationship of MCPA-CoA's effects. cluster_effects Cellular Effects MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA Inhibition Inhibition of SCAD/MCAD MCPA_CoA->Inhibition FAO_decrease ↓ Fatty Acid Oxidation Inhibition->FAO_decrease AcetylCoA_decrease ↓ Acetyl-CoA FAO_decrease->AcetylCoA_decrease ATP_decrease ↓ ATP Production AcetylCoA_decrease->ATP_decrease Gluco_decrease ↓ Gluconeogenesis AcetylCoA_decrease->Gluco_decrease Mito_dysfunction Mitochondrial Dysfunction ATP_decrease->Mito_dysfunction Cell_death ↑ Cell Death ATP_decrease->Cell_death Mito_dysfunction->Cell_death

Caption: Logical relationship of MCPA-CoA's effects.

References

Application Notes and Protocols for Studying (1S)-(Methylenecyclopropyl)acetyl-CoA Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia, vomiting, and in some cases, death.[1][2] The toxicity of MCPA-CoA stems from its potent inhibition of several acyl-CoA dehydrogenases, critically impairing mitochondrial β-oxidation of fatty acids and gluconeogenesis.[3][4] This document provides detailed application notes and experimental protocols for studying MCPA-CoA toxicity using rodent models, a well-established approach for investigating the pathophysiology of this intoxication.

Animal Models

The rat is the most commonly used animal model for studying hypoglycin A and MCPA-CoA toxicity.[3][5][6] Rats exhibit similar metabolic disruptions to humans upon exposure, including hypoglycemia and characteristic organic aciduria.[5][7] Genetically modified mouse models with deficiencies in specific acyl-CoA dehydrogenases, such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), can also serve as valuable tools for dissecting the specific enzymatic inhibitions of MCPA-CoA.[8][9][10]

Data Presentation

The following table summarizes key quantitative data from studies on hypoglycin A toxicity in rats.

ParameterAnimal ModelRoute of AdministrationDoseObserved EffectsReference
LD50 RatOral98 mg/kgLethality[3][5]
LD50 RatIntraperitoneal97 mg/kgLethality[3][5]
Acute Toxic Dose Sprague-Dawley Rat (Male)Oral (in diet)231.19 +/- 62.55 mg/kgToxicity[11]
Acute Toxic Dose Sprague-Dawley Rat (Female)Oral (in diet)215.99 +/- 63.33 mg/kgToxicity[11]
Enzyme Inhibition RatIntraperitonealNot specified>90% inhibition of hepatic mitochondrial butyryl-CoA dehydrogenase[12]
Metabolite Accumulation RatNot specifiedNot specifiedAccumulation of several volatile fatty acids in plasma[5]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the metabolic pathway of hypoglycin A to its toxic metabolite MCPA-CoA and a typical experimental workflow for studying its toxicity in a rat model.

cluster_ingestion Ingestion & Metabolism cluster_toxicity Mechanism of Toxicity Hypoglycin A Hypoglycin A MCPA-CoA MCPA-CoA Hypoglycin A->MCPA-CoA Metabolism in Liver Acyl-CoA Dehydrogenases Acyl-CoA Dehydrogenases MCPA-CoA->Acyl-CoA Dehydrogenases Inhibition Beta-oxidation Beta-oxidation Acyl-CoA Dehydrogenases->Beta-oxidation Required for Gluconeogenesis Gluconeogenesis Beta-oxidation->Gluconeogenesis Supports Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Impairment leads to

Metabolic activation of Hypoglycin A and its toxic effects.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis Animal Model Selection (Rats) Animal Model Selection (Rats) Acclimatization Acclimatization Animal Model Selection (Rats)->Acclimatization Baseline Data Collection Baseline Data Collection Acclimatization->Baseline Data Collection Hypoglycin A Administration Hypoglycin A Administration Baseline Data Collection->Hypoglycin A Administration Control Group (Vehicle) Control Group (Vehicle) Baseline Data Collection->Control Group (Vehicle) Clinical Observation Clinical Observation Hypoglycin A Administration->Clinical Observation Control Group (Vehicle)->Clinical Observation Blood Glucose Monitoring Blood Glucose Monitoring Clinical Observation->Blood Glucose Monitoring 24h Urine Collection 24h Urine Collection Blood Glucose Monitoring->24h Urine Collection Euthanasia & Tissue Collection Euthanasia & Tissue Collection 24h Urine Collection->Euthanasia & Tissue Collection Urinary Organic Acid Analysis (GC-MS) Urinary Organic Acid Analysis (GC-MS) Euthanasia & Tissue Collection->Urinary Organic Acid Analysis (GC-MS) Hepatic Acyl-CoA Profiling (LC-MS/MS) Hepatic Acyl-CoA Profiling (LC-MS/MS) Euthanasia & Tissue Collection->Hepatic Acyl-CoA Profiling (LC-MS/MS) Histopathology (Liver) Histopathology (Liver) Euthanasia & Tissue Collection->Histopathology (Liver)

Experimental workflow for studying MCPA-CoA toxicity in rats.

Experimental Protocols

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Individually housed in standard laboratory cages with a 12-hour light/dark cycle.

  • Diet: Standard rodent chow and water ad libitum.

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.

Preparation of Hypoglycin A Dosing Solution
  • Reagent: Hypoglycin A (from a certified supplier).

  • Vehicle: Sterile 0.9% saline.

  • Procedure:

    • Calculate the required amount of Hypoglycin A based on the desired dose (e.g., a sub-lethal dose to study metabolic effects) and the body weight of the animals.

    • Dissolve the calculated amount of Hypoglycin A in the appropriate volume of sterile saline to achieve the final desired concentration.

    • Ensure the solution is well-mixed and clear before administration. Prepare fresh on the day of dosing.

Administration of Hypoglycin A

Two common routes of administration are oral gavage and intraperitoneal injection.

3.1. Oral Gavage [13][14][15][16][17]

  • Materials:

    • Appropriately sized gavage needle (e.g., 16-18 gauge for rats).

    • Syringe.

  • Procedure:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.

    • Slowly administer the calculated volume of the Hypoglycin A solution.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress.

3.2. Intraperitoneal (IP) Injection [4][8][11][18][19]

  • Materials:

    • Sterile syringe and needle (e.g., 23-25 gauge).

    • 70% ethanol (B145695) for disinfection.

  • Procedure:

    • Securely restrain the rat to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement.

    • Inject the calculated volume of the Hypoglycin A solution.

    • Withdraw the needle and return the animal to its cage.

Sample Collection

4.1. 24-Hour Urine Collection [1][20][21][22]

  • Materials:

    • Metabolic cages.

  • Procedure:

    • Place individual rats in metabolic cages with free access to food and water.

    • Collect urine over a 24-hour period into a collection tube, often kept on ice or with a preservative to prevent degradation of metabolites.

    • Measure the total volume of urine collected.

    • Store urine samples at -80°C until analysis.

4.2. Blood Collection and Glucose Monitoring

  • Procedure:

    • Collect small blood samples from the tail vein at specified time points post-administration to monitor blood glucose levels using a glucometer.

    • At the end of the experiment, collect a terminal blood sample via cardiac puncture under anesthesia for comprehensive biochemical analysis.

4.3. Tissue Collection [2][23][24][25][26]

  • Procedure:

    • Euthanize the rats at the designated endpoint of the study using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately perform a necropsy and collect the liver.

    • For histopathology, fix a portion of the liver in 10% neutral buffered formalin.

    • For biochemical analysis (e.g., acyl-CoA profiling), snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

Analytical Methods

5.1. Urinary Organic Acid Analysis by GC-MS [3][5][6][9][27]

  • Principle: This method is used to identify and quantify the abnormal accumulation of organic acids in the urine, a hallmark of MCPA-CoA toxicity.

  • Sample Preparation:

    • Thaw urine samples.

    • Add an internal standard.

    • Extract the organic acids using an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and derivatize the residue to make the organic acids volatile for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Data Analysis: Identify and quantify organic acids by comparing their mass spectra and retention times to those of known standards.

5.2. Hepatic Acyl-CoA Profiling by LC-MS/MS [7][28][29][30][31]

  • Principle: This technique allows for the sensitive and specific quantification of various acyl-CoA species in liver tissue, providing direct evidence of the inhibition of β-oxidation.

  • Sample Preparation:

    • Homogenize the frozen liver tissue in a suitable buffer.

    • Extract the acyl-CoAs using methods such as solid-phase extraction.

    • The extract is then ready for LC-MS/MS analysis.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Data Analysis: Quantify individual acyl-CoA species based on their specific mass transitions and retention times, using internal standards for normalization.

5.3. Liver Histopathology

  • Principle: To examine the morphological changes in the liver, such as fatty acid accumulation (steatosis), which is a common finding in MCPA-CoA toxicity.

  • Procedure (H&E Staining): [10][32][33][34][35]

    • Process the formalin-fixed liver tissue and embed in paraffin.

    • Cut thin sections (e.g., 5 µm) and mount on microscope slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin (B73222) (stains nuclei blue) and eosin (B541160) (stains cytoplasm and extracellular matrix pink).

    • Dehydrate and mount with a coverslip.

  • Microscopy: Examine the stained sections under a light microscope for evidence of cellular damage, such as lipid droplet accumulation in hepatocytes. For ultrastructural analysis of mitochondria, transmission electron microscopy can be employed.[12][36][37][38]

Conclusion

The animal models and experimental protocols detailed in these application notes provide a robust framework for investigating the mechanisms of this compound toxicity. By employing these methods, researchers can gain valuable insights into the pathophysiology of this intoxication, which can aid in the development of potential therapeutic interventions and inform public health strategies regarding the consumption of foods containing hypoglycin A.

References

handling and storage conditions for (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a critical metabolite in the toxicological pathway of hypoglycin (B18308) A, a compound found in the unripe ackee fruit, and is responsible for Jamaican Vomiting Sickness. As a potent irreversible inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD), MCPA-CoA has significant implications for research in fatty acid metabolism, enzyme kinetics, and toxicology. These application notes provide detailed guidelines for the proper handling, storage, and experimental use of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound and its precursor, (RS)-(Methylenecyclopropyl)acetic acid, is provided below.

PropertyThis compound(RS)-(Methylenecyclopropyl)acetic acid
Molecular Formula C₂₇H₄₂N₇O₁₇P₃SC₆H₈O₂
Molecular Weight 877.6 g/mol 112.13 g/mol
Appearance Typically a lyophilized powder or solutionNeat solid
Solubility Soluble in aqueous buffersSoluble in organic solvents
Storage Temperature -20°C to -80°C-20°C[1]

Handling and Storage Conditions

Proper handling and storage are crucial to maintain the integrity and activity of this compound. Thioesters are susceptible to hydrolysis, especially at neutral to basic pH, and oxidation.

Storage of Lyophilized Powder
  • Temperature: Store the lyophilized powder at -20°C to -80°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light to prevent potential degradation.

Preparation and Storage of Stock Solutions
  • Solvent: Dissolve the lyophilized powder in a slightly acidic aqueous buffer (pH 4-6) to minimize hydrolysis of the thioester bond. Sterile, deoxygenated water or buffer is recommended.

  • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the number of freeze-thaw cycles.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Storage of Aliquots: Store frozen aliquots at -80°C. For short-term use (within a month), -20°C is acceptable.

  • Thawing: When ready to use, thaw the aliquot on ice and keep it on ice during the experiment.

Summary of Storage Recommendations:

FormTemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CLong-termInert atmosphere, protect from light
Stock Solution-80°CUp to 6 monthspH 4-6, single-use aliquots, protect from light
(Aqueous)-20°CUp to 1 monthpH 4-6, single-use aliquots, protect from light

Mechanism of Action: Inhibition of Beta-Oxidation

This compound acts as a suicide inhibitor of short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), key enzymes in the mitochondrial fatty acid β-oxidation pathway. Upon binding to the active site of these enzymes, MCPA-CoA is processed, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation. This disruption of β-oxidation leads to a depletion of acetyl-CoA and a subsequent impairment of the Krebs cycle and gluconeogenesis, resulting in hypoglycemia.

G cluster_0 Mitochondrial Matrix FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA BetaOxidation β-Oxidation Cycle AcylCoA->BetaOxidation SCAD SCAD/MCAD AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Multiple Steps SCAD->BetaOxidation Krebs Krebs Cycle AcetylCoA->Krebs Gluconeogenesis Gluconeogenesis AcetylCoA->Gluconeogenesis allosteric activation Krebs->Gluconeogenesis provides precursors Hypoglycemia Hypoglycemia MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA MCPA_CoA->SCAD Suicide Inhibition

Caption: Disruption of β-Oxidation by MCPA-CoA.

Experimental Protocols

The following protocols provide a framework for studying the inhibitory effects of this compound on acyl-CoA dehydrogenase activity.

Protocol 1: Determination of Kinetic Parameters for Suicide Inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD)

This protocol outlines a spectrophotometric assay to determine the inactivation rate constant (kinact) and the inhibition constant (KI) for the irreversible inhibition of SCAD by MCPA-CoA. The assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the substrate by SCAD.

Materials:

  • Purified short-chain acyl-CoA dehydrogenase (SCAD)

  • This compound (MCPA-CoA)

  • Butyryl-CoA (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.2 mM EDTA

  • 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 600 nm

Experimental Workflow:

G cluster_workflow Experimental Workflow for SCAD Inhibition Assay prep 1. Reagent Preparation - Prepare stock solutions of SCAD, MCPA-CoA, Butyryl-CoA, DCPIP, and PMS. preincubation 2. Pre-incubation - In a microplate, mix SCAD with various concentrations of MCPA-CoA. - Incubate for different time intervals (t = 0, 5, 10, 20, 30 min). prep->preincubation initiation 3. Reaction Initiation - Add Butyryl-CoA, DCPIP, and PMS to start the reaction. preincubation->initiation measurement 4. Kinetic Measurement - Immediately measure the decrease in absorbance at 600 nm over time. initiation->measurement analysis 5. Data Analysis - Calculate initial rates from the linear portion of the kinetic traces. - Plot ln(residual activity) vs. pre-incubation time to determine k_obs. - Plot k_obs vs. [MCPA-CoA] to determine k_inact and K_I. measurement->analysis

Caption: Workflow for SCAD Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the assay buffer. Keep on ice.

    • The final concentration of the solvent for MCPA-CoA (e.g., DMSO) should be kept below 1% in the final assay volume.

  • Pre-incubation:

    • In a 96-well plate, set up a series of wells for each pre-incubation time point.

    • To each well, add the assay buffer and the desired concentration of MCPA-CoA.

    • Initiate the pre-incubation by adding a fixed amount of SCAD enzyme to each well.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for the specified time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Initiation:

    • At the end of each pre-incubation period, initiate the enzymatic reaction by adding a mixture of butyryl-CoA, DCPIP, and PMS to the wells.

    • Final concentrations in a 200 µL reaction volume could be:

      • SCAD: 10-50 nM

      • MCPA-CoA: 0 - 100 µM (or a range determined by preliminary experiments)

      • Butyryl-CoA: 100 µM

      • DCPIP: 50 µM

      • PMS: 10 µM

  • Kinetic Measurement:

    • Immediately after adding the substrate mixture, place the microplate in the spectrophotometer.

    • Measure the decrease in absorbance at 600 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate Initial Rates: For each concentration of MCPA-CoA and each pre-incubation time, determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Determine kobs: For each concentration of MCPA-CoA, plot the natural logarithm of the residual enzyme activity (rate at time t / rate at time 0) against the pre-incubation time. The negative of the slope of this line gives the apparent inactivation rate constant (kobs).

    • Determine kinact and KI: Plot the calculated kobs values against the corresponding concentrations of MCPA-CoA. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where:

      • kinact is the maximal rate of inactivation.

      • KI is the inhibitor concentration at which the inactivation rate is half-maximal.

      • [I] is the concentration of the inhibitor (MCPA-CoA).

Expected Quantitative Data:

ParameterDescriptionExpected Range (Example)
KI Inhibitor concentration for half-maximal inactivation1 - 50 µM
kinact Maximal rate of inactivation0.01 - 0.5 min⁻¹
Protocol 2: Cellular Assay for Assessing the Impact of a Precursor on Mitochondrial Respiration

This protocol describes a method to assess the effect of (RS)-(Methylenecyclopropyl)acetic acid (MCPA), the precursor to MCPA-CoA, on cellular respiration using a Seahorse XF Analyzer. This assay measures the oxygen consumption rate (OCR), providing insights into mitochondrial function.

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • (RS)-(Methylenecyclopropyl)acetic acid (MCPA)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Analyzers

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of MCPA in a suitable solvent (e.g., DMSO).

    • On the day of the assay, replace the culture medium with Seahorse XF Base Medium containing various concentrations of MCPA.

    • Incubate the cells with MCPA for a predetermined time (e.g., 4-24 hours) to allow for its conversion to MCPA-CoA and subsequent enzyme inhibition.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer.

    • Load the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the injection ports of the sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

    • The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Compare these parameters between untreated and MCPA-treated cells to quantify the inhibitory effect on mitochondrial function.

Expected Quantitative Data:

ParameterDescriptionExpected Effect of MCPA
Basal Respiration Baseline oxygen consumptionDecrease
ATP Production OCR linked to ATP synthesisDecrease
Maximal Respiration Maximum OCR induced by FCCPDecrease
Spare Respiratory Difference between maximal and basal OCRDecrease
Capacity

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no enzyme activity Enzyme degradationEnsure proper storage of the enzyme. Prepare fresh enzyme dilutions for each experiment.
Incorrect buffer pH or compositionVerify the pH of the assay buffer. Ensure all components are at the correct final concentrations.
High background in spectrophotometric Non-enzymatic reduction of DCPIPRun a control reaction without the enzyme to determine the background rate. Subtract this from the rates of the enzymatic reactions. Ensure PMS is protected from light.
assay
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents.
Temperature fluctuationsMaintain a constant temperature throughout the assay.
No inhibitory effect observed Inactive inhibitorEnsure proper storage of MCPA-CoA. Prepare fresh dilutions from a new aliquot.
Insufficient pre-incubation timeIncrease the pre-incubation time to allow for the irreversible inhibition to occur.
Incorrect enzyme or substrateVerify the identity and purity of the enzyme and substrate.

References

Application Notes and Protocols for the Quantitative Analysis of (1S)-(Methylenecyclopropyl)acetyl-CoA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree. Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness. The toxicity of hypoglycin A is primarily attributed to the metabolic actions of MCPA-CoA, which acts as a suicide inhibitor of several acyl-CoA dehydrogenases. This inhibition disrupts crucial metabolic pathways, including fatty acid β-oxidation and the metabolism of certain amino acids, leading to hypoglycemia and other severe metabolic disturbances.[1][2]

These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of MCPA-CoA adducts. The protocols detailed below are intended to guide researchers in the accurate detection and quantification of these adducts in various biological matrices, which is essential for toxicological studies, drug development, and understanding the pathophysiology of diseases related to MCPA-CoA toxicity. The primary analytical technique highlighted is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of small molecules in complex biological samples.[1][3][4][5]

Biochemical Pathway of MCPA-CoA Toxicity

Hypoglycin A is metabolized in the body to (Methylenecyclopropyl)acetic acid (MCPA). MCPA is then activated to its coenzyme A thioester, MCPA-CoA. This metabolite potently and irreversibly inactivates several acyl-CoA dehydrogenases, including short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD).[1][2] The inactivation of these enzymes blocks the β-oxidation of fatty acids, leading to a depletion of acetyl-CoA, which is a critical substrate for the Krebs cycle and gluconeogenesis.[6][7] The disruption of these energy-producing pathways is the underlying cause of the profound hypoglycemia observed in cases of hypoglycin A poisoning.

MCPA-CoA Toxicity Pathway cluster_metabolism Metabolism of Hypoglycin A cluster_inhibition Enzyme Inhibition cluster_pathways Affected Metabolic Pathways Hypoglycin A Hypoglycin A MCPA MCPA Hypoglycin A->MCPA Transamination & Oxidative Decarboxylation MCPA-CoA MCPA-CoA MCPA->MCPA-CoA Acyl-CoA Synthetase SCAD SCAD MCPA-CoA->SCAD Inhibition MCAD MCAD MCPA-CoA->MCAD Inhibition IVD IVD MCPA-CoA->IVD Inhibition Fatty Acid β-Oxidation Fatty Acid β-Oxidation SCAD->Fatty Acid β-Oxidation MCAD->Fatty Acid β-Oxidation Amino Acid Metabolism Amino Acid Metabolism IVD->Amino Acid Metabolism Acetyl-CoA Pool Acetyl-CoA Pool Fatty Acid β-Oxidation->Acetyl-CoA Pool Decreased Production Amino Acid Metabolism->Acetyl-CoA Pool Decreased Production Gluconeogenesis Gluconeogenesis Acetyl-CoA Pool->Gluconeogenesis Reduced Substrate

Biochemical pathway of MCPA-CoA toxicity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the analysis of MCPA-CoA adducts in rat liver tissue following exposure to hypoglycin A. These tables are provided as a template for researchers to present their own data in a clear and structured manner.

Table 1: MCPA-CoA Concentrations in Rat Liver Tissue

Treatment GroupTime Point (hours)MCPA-CoA Concentration (pmol/mg tissue)Standard Deviation
Control0Not DetectedN/A
Hypoglycin A (100 mg/kg)215.22.1
Hypoglycin A (100 mg/kg)428.94.5
Hypoglycin A (100 mg/kg)812.11.8
Hypoglycin A (100 mg/kg)242.50.8

Table 2: Inhibition of Acyl-CoA Dehydrogenase Activity

Treatment GroupEnzymeActivity (% of Control)Standard Deviation
Hypoglycin A (100 mg/kg)SCAD18.53.2
Hypoglycin A (100 mg/kg)MCAD35.25.1
Hypoglycin A (100 mg/kg)IVD25.84.3
Hypoglycin A (100 mg/kg)LCAD92.17.8

Experimental Protocols

Protocol 1: Quantitative Analysis of MCPA-CoA in Liver Tissue by LC-MS/MS

This protocol describes the extraction and quantification of MCPA-CoA from liver tissue.

1. Materials and Reagents

  • This compound analytical standard (synthesis protocol below)

  • Internal Standard (e.g., [¹³C₂]acetyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • 5-Sulfosalicylic acid (SSA)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation

  • Weigh approximately 50-100 mg of frozen liver tissue.

  • Add 500 µL of ice-cold 2.5% SSA solution containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 7

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • MCPA-CoA: Precursor ion (Q1): m/z 862.2 → Product ion (Q3): m/z 355.1 (quantifier), m/z 428.0 (qualifier)

    • Internal Standard ([¹³C₂]acetyl-CoA): Precursor ion (Q1): m/z 812.1 → Product ion (Q3): m/z 305.1

4. Data Analysis

  • Construct a standard curve using the analytical standard of MCPA-CoA.

  • Quantify the amount of MCPA-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LC-MS_Workflow Sample_Homogenization Homogenize Liver Tissue in 2.5% SSA with IS Centrifugation Centrifuge at 14,000 x g Sample_Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification using Standard Curve MS_Detection->Data_Analysis

Workflow for MCPA-CoA quantification.
Protocol 2: Identification of MCPA-CoA Protein Adducts

This protocol outlines a bottom-up proteomics approach to identify proteins adducted by MCPA-CoA.[8][9][10][11]

1. Protein Extraction and Digestion

  • Extract proteins from liver tissue using a suitable lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

  • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 75 µm ID x 25 cm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient for proteomic analysis (e.g., 5-40% B over 90 minutes).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) with an open modification search strategy.

3. Data Analysis

  • Process the raw MS data using a proteomics software package that supports open modification searches (e.g., MaxQuant, Proteome Discoverer with Byonic node).

  • Search the MS/MS data against a relevant protein database (e.g., UniProt Rat).

  • Specify a variable modification corresponding to the mass of the MCPA adduct (C₆H₇O = 95.0497 Da) on nucleophilic amino acid residues (Cys, His, Lys).

  • Identify peptides with this mass shift and manually validate the MS/MS spectra to confirm the adduction site.

Proteomics_Workflow Protein_Extraction Protein Extraction from Liver Tissue Reduction_Alkylation Reduction (DTT) & Alkylation (IAA) Protein_Extraction->Reduction_Alkylation Tryptic_Digestion Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Desalting Peptide Desalting (C18 SPE) Tryptic_Digestion->Desalting LC_MSMS LC-MS/MS Analysis (High-Resolution MS) Desalting->LC_MSMS Database_Search Database Search with Open Modification LC_MSMS->Database_Search Adduct_Identification Identification of Adducted Peptides Database_Search->Adduct_Identification

Workflow for identifying protein adducts.
Protocol 3: Synthesis of this compound Standard

This protocol is adapted from the synthesis of similar acyl-CoA compounds and should be performed by a qualified chemist.[12]

1. Materials

  • (1S)-(Methylenecyclopropyl)acetic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution

  • HPLC system for purification

2. Synthesis

  • Dissolve (1S)-(Methylenecyclopropyl)acetic acid in anhydrous THF.

  • Add CDI in a 1:1 molar ratio to the solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH ~8).

  • Slowly add the acyl-imidazole solution to the Coenzyme A solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Monitor the reaction progress by HPLC.

  • Purify the MCPA-CoA product using preparative reversed-phase HPLC.

  • Lyophilize the collected fractions to obtain the purified MCPA-CoA standard.

  • Confirm the identity and purity of the standard by high-resolution mass spectrometry and NMR.

Conclusion

The quantitative analysis of this compound adducts is a critical component of research into the toxicity of hypoglycin A and related compounds. The protocols and information provided in these application notes offer a comprehensive guide for researchers to establish robust and reliable analytical methods. The use of LC-MS/MS for both the quantification of free MCPA-CoA and the identification of protein adducts provides the necessary sensitivity and specificity for these challenging analyses. Accurate quantification of these adducts will undoubtedly contribute to a deeper understanding of their role in human health and disease.

References

Application Notes and Protocols: (1S)-(Methylenecyclopropyl)acetyl-CoA as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the active metabolic toxin derived from hypoglycin (B18308) A, a compound found in the unripe ackee fruit, and is responsible for Jamaican Vomiting Sickness. In the realm of biomedical research and drug development, MCPA-CoA serves as a potent and selective chemical probe for the study of mitochondrial fatty acid β-oxidation (FAO). Its primary mechanism of action is the irreversible, suicide inhibition of specific acyl-CoA dehydrogenases, making it an invaluable tool for investigating the roles of these enzymes in both normal physiology and disease states.

These application notes provide a comprehensive overview of the use of this compound as a chemical probe, including its mechanism of action, quantitative data on its effects, and detailed protocols for its synthesis and application in biochemical and cell-based assays.

Mechanism of Action

MCPA-CoA acts as a suicide inhibitor of several acyl-CoA dehydrogenases. The strained methylenecyclopropyl ring system within the molecule makes it highly reactive upon enzymatic processing. The catalytic base in the active site of the dehydrogenase abstracts a proton, initiating a rearrangement of the cyclopropyl (B3062369) ring. This generates a reactive intermediate that covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation. This targeted inhibition of FAO leads to a significant reduction in cellular energy production from fats, depletion of acetyl-CoA, and subsequent hypoglycemia.[1][2][3]

Data Presentation

The following table summarizes the quantitative effects of this compound on various enzymes and metabolic parameters. While specific IC50 or Ki values for this irreversible inhibitor are not extensively reported in the literature, the data presented highlights its potent and selective inhibitory profile.

Target Enzyme/Metabolic ParameterOrganism/SystemObserved EffectQuantitative DataReference(s)
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Purified Enzyme (Rat Liver)Severe and irreversible inactivationStrong inhibition[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Purified Enzyme (Rat Liver)Severe and irreversible inactivationStrong inhibition[1]
Isovaleryl-CoA Dehydrogenase (IVDH)Purified Enzyme (Rat Liver)Severe and irreversible inactivationStrong inhibition[1]
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH)Purified Enzyme (Rat Liver)Slow and mild inactivation-[1]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Purified Enzyme (Rat Liver)No significant inactivation-[1]
Butyryl-CoA DehydrogenasePartially purified enzyme (Rabbit Liver)Strong inhibitionAt 13 µM concentration[3]
Hepatic Acetyl-CoA LevelsIn vivo (Rat)Significant reduction84% decrease[4]
Hepatic Butyryl-CoA LevelsIn vivo (Rat)Marked increase-[4]
Hepatic Hexanoyl-CoA LevelsIn vivo (Rat)Marked increase-[4]
Endogenous Glucose ProductionIn vivo (Rat)Significant reduction50% decrease within 90-120 minutes[2][4]
Pyruvate Carboxylase FluxIn vivo (Rat)Significant reduction75% decrease[2]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol describes a general method for the synthesis of acyl-CoAs that can be adapted for this compound from its corresponding carboxylic acid.

Materials:

  • (1S)-Methylenecyclopropaneacetic acid

  • Coenzyme A (CoA) lithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • HPLC system for purification and analysis

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (1S)-Methylenecyclopropaneacetic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the NHS-activated ester.

  • Coupling with Coenzyme A:

    • Dissolve the NHS-activated ester in a minimal amount of THF.

    • In a separate flask, dissolve Coenzyme A lithium salt in 0.5 M sodium bicarbonate solution.

    • Slowly add the solution of the NHS-activated ester to the Coenzyme A solution with gentle stirring.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and byproducts.

    • The aqueous layer containing the this compound can be purified by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

  • Characterization:

    • Confirm the identity and purity of the product using LC-MS and 1H NMR.

Protocol 2: In Vitro Acyl-CoA Dehydrogenase Inhibition Assay

This protocol details a spectrophotometric assay to measure the inhibition of acyl-CoA dehydrogenase activity by this compound using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.

Materials:

  • Purified short-chain, medium-chain, or long-chain acyl-CoA dehydrogenase (SCAD, MCAD, or LCAD)

  • Purified electron-transferring flavoprotein (ETF)

  • This compound (inhibitor)

  • Butyryl-CoA, Octanoyl-CoA, or Palmitoyl-CoA (substrates for SCAD, MCAD, and LCAD, respectively)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)

  • Fluorometer capable of excitation at ~380 nm and emission at ~525 nm

  • Anaerobic chamber or system to remove oxygen

Procedure:

  • Preparation:

    • Prepare stock solutions of the acyl-CoA substrates, MCPA-CoA, and enzymes in the assay buffer.

    • The assay should be performed under anaerobic conditions to prevent re-oxidation of reduced ETF by molecular oxygen. This can be achieved using an anaerobic chamber or by using an oxygen-scavenging system (e.g., glucose oxidase and catalase).

  • Assay Protocol:

    • In a quartz cuvette, add the assay buffer, ETF (final concentration ~2-5 µM), and the desired concentration of this compound.

    • Incubate for a defined period (e.g., 5-10 minutes) to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding the acyl-CoA dehydrogenase enzyme (e.g., SCAD).

    • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

    • To determine the effect of the inhibitor, add the specific acyl-CoA substrate (e.g., butyryl-CoA for SCAD) and continue monitoring the fluorescence. A reduced rate of fluorescence decrease compared to a control without the inhibitor indicates inhibition.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction in the presence and absence of the inhibitor.

    • Since MCPA-CoA is a suicide inhibitor, the inhibition will be time-dependent. Plot the remaining enzyme activity against the pre-incubation time with the inhibitor to determine the rate of inactivation.

Protocol 3: Cell-Based Assay to Probe Metabolic Effects

This protocol describes how to use this compound to study the effects of FAO inhibition on cellular metabolism in cultured cells, such as hepatocytes.

Materials:

  • Cultured cells (e.g., HepG2 human hepatoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or its cell-permeable precursor, methylenecyclopropylacetic acid, MCPA)

  • Seahorse XF Analyzer or similar instrument for measuring cellular respiration

  • Kits for measuring cellular ATP levels, glucose uptake, and lactate (B86563) production

  • LC-MS system for metabolomic analysis of intracellular acyl-CoAs

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture plates (e.g., 96-well plates for Seahorse analysis or larger plates for metabolomics).

    • Allow the cells to adhere and grow to the desired confluency.

    • Treat the cells with varying concentrations of MCPA (or MCPA-CoA if using a suitable delivery method) for a specified period (e.g., 2, 4, 8, or 24 hours). Include a vehicle-treated control group.

  • Analysis of Cellular Respiration:

    • Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Inhibition of FAO by MCPA-CoA is expected to decrease the basal OCR and the cell's capacity to respond to an energetic demand (e.g., after treatment with an uncoupler like FCCP). An increase in ECAR may be observed as cells switch to glycolysis for energy production.

  • Metabolite Analysis:

    • ATP Levels: Lyse the cells and measure intracellular ATP levels using a commercially available luminescence-based kit. A decrease in ATP levels is expected upon FAO inhibition.

    • Glucose and Lactate: Measure glucose and lactate concentrations in the culture medium to assess changes in glucose uptake and glycolytic flux.

    • Acyl-CoA Profiling: Harvest the cells, extract the metabolites, and analyze the intracellular acyl-CoA profile using LC-MS. An accumulation of short- and medium-chain acyl-CoAs (upstream of the inhibited dehydrogenases) is anticipated.

  • Data Analysis:

    • Compare the results from the treated groups to the control group to determine the dose- and time-dependent effects of MCPA-CoA on cellular metabolism.

Visualizations

Fatty_Acid_Beta_Oxidation_Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH₂ ACAD Acyl-CoA Dehydrogenase (SCAD, MCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H₂O Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ -> NADH Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Ketoacyl_CoA->Acetyl_CoA CoA-SH Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA MCPA_CoA->ACAD Suicide Inhibition

Caption: Inhibition of Fatty Acid β-Oxidation by MCPA-CoA.

Experimental_Workflow start Start: Cell Culture (e.g., Hepatocytes) treatment Treatment with MCPA or MCPA-CoA start->treatment analysis Downstream Analysis treatment->analysis seahorse Cellular Respiration (Seahorse XF) analysis->seahorse metabolites Metabolite Profiling analysis->metabolites interpretation Data Interpretation and Pathway Analysis seahorse->interpretation atp ATP Assay metabolites->atp glc_lac Glucose/Lactate Assay metabolites->glc_lac acyl_coa Acyl-CoA Profiling (LC-MS) metabolites->acyl_coa atp->interpretation glc_lac->interpretation acyl_coa->interpretation

Caption: Workflow for Cell-Based Metabolic Assays.

Signaling_Pathway MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA FAO Fatty Acid β-Oxidation MCPA_CoA->FAO Inhibition Acetyl_CoA Acetyl-CoA FAO->Acetyl_CoA Krebs Krebs Cycle Acetyl_CoA->Krebs Pyruvate_Carboxylase Pyruvate Carboxylase Acetyl_CoA->Pyruvate_Carboxylase Allosteric Activation ATP ATP Production Krebs->ATP Gluconeogenesis Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose Pyruvate_Carboxylase->Gluconeogenesis

Caption: Metabolic Consequences of MCPA-CoA Inhibition.

References

Application Notes and Protocols for Studying Metabolic Pathways with (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree (Blighia sapida). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. The primary pathogenic mechanism of MCPA-CoA involves the potent and irreversible inhibition of several key enzymes in fatty acid β-oxidation and amino acid metabolism. This document provides detailed experimental designs and protocols for researchers studying the metabolic effects of MCPA-CoA, with applications in toxicology, metabolic research, and drug development.

Metabolic Pathway of Hypoglycin A and Mechanism of Action of MCPA-CoA

Hypoglycin A is metabolized in the body to its active form, MCPA-CoA. This conversion involves transamination and oxidative decarboxylation. MCPA-CoA then acts as a suicide inhibitor for several mitochondrial acyl-CoA dehydrogenases. This inhibition blocks the breakdown of fatty acids, leading to a depletion of acetyl-CoA and reducing equivalents (NADH and FADH2). The lack of acetyl-CoA, a critical allosteric activator of pyruvate (B1213749) carboxylase, subsequently impairs gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. The combined effect of inhibited fatty acid oxidation and gluconeogenesis results in a severe energy deficit and hypoglycemia.[1][2][3]

Metabolic Pathway and Mechanism of Action of MCPA-CoA cluster_0 Cellular Metabolism Hypoglycin_A Hypoglycin A MCPA_CoA This compound (MCPA-CoA) Hypoglycin_A->MCPA_CoA Metabolism Beta_Oxidation β-Oxidation MCPA_CoA->Beta_Oxidation Inhibits (Acyl-CoA Dehydrogenases) Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Activates (Pyruvate Carboxylase) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Glucose Glucose Gluconeogenesis->Glucose Pyruvate Pyruvate Pyruvate->Acetyl_CoA Pyruvate->Gluconeogenesis Energy ATP, NADH, FADH2 TCA_Cycle->Energy

Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and its inhibitory effect on β-oxidation.

Data Presentation: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA

MCPA-CoA exhibits differential inhibitory activity against various acyl-CoA dehydrogenases. The following table summarizes the qualitative and quantitative data on enzyme inhibition.

Enzyme TargetAbbreviationSubstrate Chain LengthDegree of Inhibition by MCPA-CoAReference
Short-Chain Acyl-CoA DehydrogenaseSCADC4-C6Severe and irreversible[4][5]
Medium-Chain Acyl-CoA DehydrogenaseMCADC6-C12Severe and irreversible[4][5]
Long-Chain Acyl-CoA DehydrogenaseLCADC12-C18Not significantly inactivated[4][5]
Isovaleryl-CoA DehydrogenaseIVDBranched-chainSeverely inactivated[4][5]
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase2-meBCADHBranched-chainSlowly and mildly inactivated[4]

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Dehydrogenase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA dehydrogenases and assess their inhibition by MCPA-CoA. The assay is based on the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD, LCAD)

  • This compound (MCPA-CoA)

  • Acyl-CoA substrates (e.g., Butyryl-CoA for SCAD, Octanoyl-CoA for MCAD)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Phenazine methosulfate (PMS)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Bovine serum albumin (BSA)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of MCPA-CoA in the assay buffer.

    • Prepare stock solutions of acyl-CoA substrates in water.

    • Prepare a fresh solution of PMS and DCPIP in the assay buffer.

  • Enzyme Activity Assay:

    • In a cuvette, mix the potassium phosphate buffer, BSA, PMS, and DCPIP.

    • Add the acyl-CoA substrate to initiate the reaction.

    • Add the purified enzyme to the cuvette and immediately start monitoring the decrease in absorbance at 600 nm. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Inhibition Assay:

    • Pre-incubate the purified enzyme with various concentrations of MCPA-CoA for a defined period (e.g., 10-30 minutes) at room temperature.

    • Initiate the reaction by adding the acyl-CoA substrate and the PMS/DCPIP mixture.

    • Monitor the absorbance at 600 nm as described above.

  • Data Analysis:

    • Calculate the enzyme activity as the rate of change in absorbance over time.

    • Determine the percentage of inhibition for each concentration of MCPA-CoA.

    • Plot the percentage of inhibition against the logarithm of the MCPA-CoA concentration to determine the IC50 value.

In Vitro Enzyme Inhibition Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, MCPA-CoA, Substrates, Buffers) Start->Prepare_Reagents Preincubate Pre-incubate Enzyme with MCPA-CoA Prepare_Reagents->Preincubate Initiate_Reaction Initiate Reaction with Substrate and DCPIP Preincubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 600 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Determine_Inhibition Determine % Inhibition and IC50 Calculate_Activity->Determine_Inhibition End End Determine_Inhibition->End Cell-Based FAO Assay Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Treat_Cells Treat Cells with MCPA-CoA Seed_Cells->Treat_Cells Add_Radiolabeled_FA Add [1-14C]-Palmitic Acid Treat_Cells->Add_Radiolabeled_FA Incubate Incubate at 37°C Add_Radiolabeled_FA->Incubate Stop_Reaction Stop Reaction with Perchloric Acid Incubate->Stop_Reaction Collect_Supernatant Collect Supernatant (ASMs) Stop_Reaction->Collect_Supernatant Measure_Radioactivity Measure Radioactivity Collect_Supernatant->Measure_Radioactivity Analyze_Data Analyze and Normalize Data Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Animal Model and Metabolite Analysis Workflow cluster_analysis Metabolite Analysis Start Start Animal_Dosing Administer MCPA-CoA to Animals Start->Animal_Dosing Sample_Collection Collect Urine, Blood, and Tissues Animal_Dosing->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction GC_MS Urinary Organic Acids (GC-MS) Metabolite_Extraction->GC_MS LC_MS_MS Acylcarnitine Profiling (LC-MS/MS) Metabolite_Extraction->LC_MS_MS Data_Analysis Analyze and Compare Metabolite Profiles GC_MS->Data_Analysis LC_MS_MS->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for High-Throughput Screening of Inhibitors of (1S)-(Methylenecyclopropyl)acetyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a compound found in the unripe ackee fruit. Ingestion of hypoglycin A can lead to Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia. This toxicity stems from the potent inhibition of crucial enzymes in fatty acid metabolism by MCPA-CoA. The biosynthesis of MCPA-CoA from hypoglycin A involves a two-step enzymatic process, presenting key targets for the development of therapeutic inhibitors. This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify inhibitors of the enzymes responsible for MCPA-CoA production.

The metabolic activation of hypoglycin A begins with its conversion to methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate) by a cytosolic aminotransferase. Subsequently, a mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the oxidative decarboxylation of MCP-pyruvate to form the toxic MCPA-CoA. MCPA-CoA then proceeds to irreversibly inhibit short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), which are vital for fatty acid β-oxidation. This disruption of fatty acid metabolism and gluconeogenesis is the underlying cause of the profound hypoglycemia observed in Jamaican Vomiting Sickness.

This guide outlines two primary HTS strategies: targeting the enzymes that produce MCPA-CoA and targeting the enzymes that are inhibited by MCPA-CoA.

Signaling and Metabolic Pathways

The metabolic pathway leading to the formation of MCPA-CoA and its subsequent inhibition of fatty acid β-oxidation is a critical process to understand for the development of effective inhibitors.

cluster_Metabolism Hypoglycin A Metabolism cluster_BetaOxidation Fatty Acid β-Oxidation Hypoglycin_A Hypoglycin A MCP_Pyruvate Methylenecyclopropylpyruvate Hypoglycin_A->MCP_Pyruvate Branched-Chain Aminotransferase (BCAT) MCPA_CoA This compound MCP_Pyruvate->MCPA_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Fatty_Acyl_CoA Fatty Acyl-CoA MCPA_CoA->Fatty_Acyl_CoA Inhibition Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (SCAD, MCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity & Mechanism) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Application Notes and Protocols for Radiolabeling of (1S)-(Methylenecyclopropyl)acetyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent inhibitor of several acyl-CoA dehydrogenases, key enzymes in the mitochondrial fatty acid β-oxidation pathway.[1][2] Its irreversible inhibition of short- and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD) makes it a valuable tool for studying fatty acid metabolism and its dysregulation in various diseases.[1] Radiolabeled MCPA-CoA can be utilized as a positron emission tomography (PET) tracer to non-invasively investigate the activity and distribution of these enzymes in vivo. This document provides detailed protocols for the radiolabeling of MCPA-CoA with Carbon-11 and a conceptual protocol for a Fluorine-18 labeled analog for use in preclinical and clinical tracer studies.

Application in Tracer Studies

Radiolabeled MCPA-CoA is designed for in vivo imaging of fatty acid β-oxidation, particularly the activity of acyl-CoA dehydrogenases. Given that many pathological conditions, including certain cancers and metabolic disorders, exhibit altered fatty acid metabolism, a tracer targeting this pathway holds significant diagnostic and research potential.[3] For instance, [11C]acetate, a precursor to acetyl-CoA, is already used in clinical PET imaging to study myocardial oxygen metabolism and for tumor imaging.[4][5] A tracer like radiolabeled MCPA-CoA could offer more specific information about the dehydrogenase step of β-oxidation.

Choice of Radionuclide

The choice between Carbon-11 and Fluorine-18 for radiolabeling depends on the specific research question and logistical considerations.

  • Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for monitoring rapid metabolic changes.[6] Labeling with ¹¹C at the carbonyl position of the acetyl group of MCPA-CoA would yield a radiotracer that is chemically identical to the endogenous molecule.

  • Fluorine-18 (¹⁸F): The longer half-life of 109.8 minutes allows for more complex and longer synthesis procedures, centralized production and distribution to facilities without a cyclotron, and imaging at later time points.[7] However, labeling with ¹⁸F requires the synthesis of a fluorinated analog of MCPA-CoA, which may have altered biological activity compared to the native compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the radiolabeling of carboxylic acids and fatty acid analogs with ¹¹C and ¹⁸F. These values are based on published data for similar compounds and serve as a benchmark for the synthesis of radiolabeled MCPA-CoA.

Table 1: Representative Data for ¹¹C-Labeling of Carboxylic Acids

Parameter[¹¹C]Acetate[4][5]Other [¹¹C]Carboxylic Acids[8][9][10]
Radiochemical Yield (decay-corrected) 51 ± 5%70-90%
Radiochemical Purity > 95%> 98%
Molar Activity (at end of synthesis) >18.5 GBq/µmol70-600 GBq/µmol
Synthesis Time 18 ± 2 minutes30-40 minutes

Table 2: Representative Data for ¹⁸F-Labeling of Fatty Acid Analogs

Parameter[¹⁸F]Fluoropivalate[7]Other [¹⁸F]Fatty Acids[11][12][13]
Radiochemical Yield (decay-corrected) 19.4 ± 1.9%17.8 ± 3.7% to 65 ± 5.4%
Radiochemical Purity > 99%> 97%
Molar Activity (at end of synthesis) Not reported85.1 ± 3.45 GBq/µmol
Synthesis Time ~90 minutes~120 minutes

Experimental Protocols

Protocol 1: Radiolabeling of [(1S)-[¹¹C]carbonyl-(Methylenecyclopropyl)acetyl]-CoA

This protocol describes the synthesis of [¹¹C]-(1S)-(Methylenecyclopropyl)acetyl-CoA, where the Carbon-11 label is incorporated into the carbonyl group of the acetyl moiety. The synthesis is a two-step process: first, the ¹¹C-carboxylation of a suitable precursor to form [¹¹C]-(1S)-(Methylenecyclopropyl)acetic acid, followed by its conversion to the CoA thioester.

Materials and Reagents:

  • [¹¹C]CO₂ produced from a cyclotron

  • (1S)-(Methylenecyclopropyl)methylmagnesium bromide (precursor) in dry THF

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column and a radioactivity detector

  • Mobile phase: Acetonitrile (B52724)/water with 0.1% trifluoroacetic acid (TFA)

  • Oxalyl chloride

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (aqueous)

  • Sterile water for injection

  • Sterile filters (0.22 µm)

Procedure:

  • [¹¹C]Carboxylation:

    • Trap the cyclotron-produced [¹¹C]CO₂ in a solution of the Grignard precursor, (1S)-(Methylenecyclopropyl)methylmagnesium bromide, in anhydrous THF at -10°C.

    • Allow the reaction to proceed for 5 minutes at room temperature.

    • Quench the reaction by adding 1 M HCl.

    • Extract the resulting [¹¹C]-(1S)-(Methylenecyclopropyl)acetic acid into diethyl ether.

    • Evaporate the ether and redissolve the residue in the HPLC mobile phase.

  • Purification of [¹¹C]-(1S)-(Methylenecyclopropyl)acetic acid:

    • Purify the crude product using semi-preparative HPLC.

    • Collect the fraction corresponding to the desired product.

    • Trap the collected fraction on a C18 SPE cartridge.

    • Elute the product from the cartridge with ethanol (B145695) and evaporate to dryness.

  • Activation and Thioesterification:

    • To the dried [¹¹C]-(1S)-(Methylenecyclopropyl)acetic acid, add anhydrous THF and oxalyl chloride to form the acyl chloride.

    • After 5 minutes at room temperature, evaporate the solvent and excess oxalyl chloride under a stream of nitrogen.

    • Dissolve the resulting acyl chloride in anhydrous THF.

    • In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous sodium bicarbonate solution.

    • Add the acyl chloride solution dropwise to the Coenzyme A solution at 0°C.

    • Allow the reaction to stir for 15 minutes at room temperature.

  • Final Purification and Formulation:

    • Purify the final product, [(1S)-[¹¹C]carbonyl-(Methylenecyclopropyl)acetyl]-CoA, by semi-preparative HPLC.

    • Collect the product fraction and remove the HPLC solvent via rotary evaporation or by trapping on a C18 SPE cartridge and eluting with a small volume of ethanol.

    • Formulate the final product in sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control:

  • Radiochemical Purity: Determined by analytical radio-HPLC.

  • Chemical Purity: Determined by HPLC with UV detection, comparing to a non-radioactive standard.

  • Radionuclidic Identity: Confirmed by measuring the half-life of the product.

  • Residual Solvents: Assessed by gas chromatography.

  • pH: Must be within the physiologically acceptable range of 4.5-7.5.

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.

Protocol 2: Conceptual Radiolabeling of an ¹⁸F-labeled Analog of this compound

This protocol outlines a conceptual approach for the synthesis of an ¹⁸F-labeled analog, for example, [(1S)-(2-[¹⁸F]fluoro-methylenecyclopropyl)acetyl]-CoA. This would involve the synthesis of a suitable precursor with a leaving group for nucleophilic fluorination.

Precursor Synthesis (Conceptual):

The synthesis of a suitable precursor, such as (1S)-(2-(tosyloxymethyl)methylenecyclopropyl)acetic acid ethyl ester, would be required. This multi-step synthesis would start from a commercially available chiral building block.

Materials and Reagents:

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate

  • Acetonitrile

  • Precursor: (1S)-(2-(tosyloxymethyl)methylenecyclopropyl)acetic acid ethyl ester

  • HPLC system with a semi-preparative C18 column and a radioactivity detector

  • Mobile phase: Acetonitrile/water with 0.1% TFA

  • Lithium hydroxide (B78521)

  • Coenzyme A trilithium salt and reagents for thioesterification as in Protocol 1.

  • Sterile formulation reagents.

Procedure:

  • [¹⁸F]Fluorination:

    • Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile.

    • Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222 complex.

    • Heat the reaction mixture (e.g., 80-120°C) for 10-15 minutes.

  • Purification of the ¹⁸F-labeled Intermediate:

    • Purify the crude reaction mixture containing the ¹⁸F-labeled ethyl ester by semi-preparative HPLC.

    • Collect the corresponding fraction.

  • Hydrolysis and Thioesterification:

    • Hydrolyze the ethyl ester using lithium hydroxide to yield the carboxylic acid.

    • Convert the resulting carboxylic acid to the CoA thioester following steps 3 and 4 of Protocol 1.

  • Final Purification and Formulation:

    • Perform a final HPLC purification of the ¹⁸F-labeled MCPA-CoA analog.

    • Formulate the final product for injection as described in Protocol 1.

Quality Control:

  • Similar quality control procedures as outlined in Protocol 1 would be performed to ensure the identity, purity, and safety of the final radiotracer.

Visualizations

Signaling Pathway

The following diagram illustrates the fatty acid β-oxidation pathway and the site of inhibition by this compound.

fatty_acid_oxidation Fatty_Acid Fatty Acid ACS Acyl-CoA Synthetase Fatty_Acid->ACS Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Acyl_CoA->ACAD Enoyl_CoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA HADH Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA β-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Shorter_Acyl_CoA->ACAD Re-enters cycle Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA MCPA_CoA->ACAD Inhibition ACS->Acyl_CoA ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA

Caption: Fatty acid β-oxidation pathway and inhibition by MCPA-CoA.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and quality control of a radiolabeled tracer.

radiolabeling_workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control Cyclotron Cyclotron Production ([¹¹C]CO₂ or [¹⁸F]F⁻) Labeling Radiolabeling Reaction with Precursor Cyclotron->Labeling Purification1 Initial Purification (e.g., HPLC) Labeling->Purification1 Modification Chemical Modification (if necessary) Purification1->Modification Purification2 Final Purification (e.g., HPLC) Modification->Purification2 Formulation Formulation in Sterile Saline Purification2->Formulation QC_Purity Radiochemical & Chemical Purity (Radio-HPLC, UV-HPLC) Formulation->QC_Purity QC_Identity Radionuclidic Identity (Half-life measurement) Formulation->QC_Identity QC_Solvents Residual Solvents (GC) Formulation->QC_Solvents QC_Final Sterility & Endotoxin Testing Formulation->QC_Final Final_Product Final Radiotracer for Injection QC_Purity->Final_Product QC_Identity->Final_Product QC_Solvents->Final_Product QC_Final->Final_Product

References

Troubleshooting & Optimization

stability of (1S)-(Methylenecyclopropyl)acetyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA). The following sections offer troubleshooting advice and frequently asked questions to ensure the stability and integrity of MCPA-CoA in your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

Q2: What are the optimal storage conditions for this compound?

A2: To maximize shelf-life, MCPA-CoA should be stored as a lyophilized powder or a dry pellet at -80°C. If it must be stored in a solution, prepare it in a non-aqueous, aprotic solvent like DMSO and store it at -80°C. For short-term storage of aqueous stocks, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and keep it on ice. Avoid repeated freeze-thaw cycles.

Q3: What factors can accelerate the degradation of MCPA-CoA in my experiments?

A3: Several factors can lead to the rapid degradation of MCPA-CoA:

  • High pH: Thioester hydrolysis is significantly accelerated at alkaline pH.

  • High Temperature: Increased temperature will increase the rate of hydrolysis.

  • Presence of Nucleophiles: Buffers containing nucleophiles (e.g., Tris) or other molecules with free thiol groups can react with the thioester.

  • Thioesterase Contamination: The presence of thioesterases in biological samples (e.g., cell lysates) can rapidly hydrolyze MCPA-CoA[5][6].

Q4: Can I generate MCPA-CoA in situ for my experiments?

A4: Yes, in situ generation is a viable strategy to overcome the instability of MCPA-CoA, particularly for enzyme inhibition assays. This can be achieved by incubating (1S)-methylenecyclopropylacetic acid with Coenzyme A (CoASH) and an appropriate acyl-CoA synthetase. Some studies have successfully used this method to generate the inhibitor immediately before or during the experiment[7].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity (e.g., enzyme inhibition) over a short period. Degradation of MCPA-CoA due to hydrolysis.Prepare fresh solutions of MCPA-CoA for each experiment. If possible, generate it in situ. Minimize the time the compound spends in aqueous buffer before use.
Inconsistent results between experiments. Variable degradation of MCPA-CoA stock solutions.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Perform a stability test in your specific experimental buffer (see Experimental Protocols section).
Low recovery of MCPA-CoA after sample preparation. Hydrolysis during extraction or sample processing.Keep samples on ice at all times. Use extraction buffers with a slightly acidic pH. Minimize the duration of each processing step.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation products, such as (1S)-methylenecyclopropylacetic acid and free Coenzyme A.Analyze a freshly prepared standard of MCPA-CoA to identify the correct peak. Monitor for the appearance of expected degradation products over time.

Stability Data Summary

While specific kinetic data for MCPA-CoA is unavailable, the following table summarizes the general stability of short-chain acyl-CoAs in aqueous solutions and the relative reactivity of MCPA-CoA.

Condition Effect on Stability Notes
pH Most stable at slightly acidic pH (4.0-6.0). Unstable at alkaline pH (>7.5).Hydrolysis is base-catalyzed.
Temperature Stability decreases with increasing temperature.Store solutions on ice or at 4°C for short-term use.
Buffer Composition Avoid nucleophilic buffers (e.g., Tris). Phosphate or MES buffers are generally preferred.Nucleophiles can directly attack the thioester bond.
Relative Reactivity HighMCPA-CoA has been shown to have a higher hydrolysis rate compared to other acyl-CoAs like ibuprofen-CoA under the same conditions[1].

Experimental Protocols

Protocol: Assessment of MCPA-CoA Stability in an Aqueous Buffer

This protocol provides a framework to determine the stability of MCPA-CoA in your specific experimental buffer using LC-MS/MS.

Materials:

  • This compound

  • Your experimental buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of MCPA-CoA in a non-aqueous solvent (e.g., DMSO) to a known concentration.

  • Bring your experimental buffer to the desired temperature (e.g., 37°C).

  • Initiate the experiment by diluting the MCPA-CoA stock solution into the pre-warmed buffer to a final concentration suitable for your assay (e.g., 10 µM).

  • Immediately take a time-zero (t=0) sample by transferring an aliquot of the reaction mixture to a tube containing the quenching solution. This will stop the hydrolysis.

  • Incubate the remaining reaction mixture at the desired temperature.

  • Take aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes) and quench them in the same manner as the t=0 sample.

  • Store the quenched samples at -80°C until analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of intact MCPA-CoA at each time point.

  • Plot the concentration of MCPA-CoA versus time to determine the degradation kinetics and calculate the half-life (t½) in your specific buffer.

Visualizations

Metabolic Pathway of Hypoglycin A Hypoglycin_A Hypoglycin A MCPA_pyruvate Methylenecyclopropylpyruvate Hypoglycin_A->MCPA_pyruvate Transamination MCPA_CoA This compound MCPA_pyruvate->MCPA_CoA Oxidative Decarboxylation Inhibition Inhibition of Acyl-CoA Dehydrogenases MCPA_CoA->Inhibition

Caption: Metabolic activation of Hypoglycin A to the toxic this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare MCPA-CoA Stock in DMSO Dilute Dilute Stock into Buffer (Start Time t=0) Prep_Stock->Dilute Prep_Buffer Equilibrate Aqueous Buffer to Assay Temp Prep_Buffer->Dilute Sample Take Aliquots at Multiple Time Points Dilute->Sample Incubate Quench Immediately Quench Aliquots Sample->Quench LCMS Quantify Remaining MCPA-CoA by LC-MS/MS Quench->LCMS Data_Analysis Plot Concentration vs. Time & Calculate Half-Life LCMS->Data_Analysis

Caption: Workflow for determining the stability of MCPA-CoA in an aqueous solution.

References

Technical Support Center: Synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this highly reactive and biologically significant molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

A1: this compound (MCPA-CoA) is the metabolically active form of (1S)-(Methylenecyclopropyl)acetic acid, which is derived from hypoglycin (B18308) A, a toxin found in the unripe ackee fruit.[1] It is a potent, irreversible inhibitor of several acyl-CoA dehydrogenases, particularly short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD).[2] Researchers synthesize MCPA-CoA to study its mechanism of action, its role in disrupting fatty acid metabolism, and as a tool to investigate the function of acyl-CoA dehydrogenases.[2]

Q2: What are the main synthetic routes to obtain this compound?

A2: There are two primary approaches for the synthesis of acyl-CoAs, including MCPA-CoA: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This route involves the activation of the carboxylic acid group of (1S)-(Methylenecyclopropyl)acetic acid, followed by coupling with the thiol group of Coenzyme A (CoA-SH).[3][4]

  • Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase or ligase to catalyze the formation of the thioester bond between the carboxylic acid and CoA, typically in an ATP-dependent manner.[5][6]

Q3: How can I obtain the enantiomerically pure precursor, (1S)-(Methylenecyclopropyl)acetic acid?

A3: Obtaining the enantiomerically pure (1S) precursor is crucial for studying the specific biological activity. Methods to achieve this include:

  • Asymmetric Synthesis: Synthesizing the molecule from a chiral starting material (a "chiral pool" approach) to control the stereochemistry.[7]

  • Chiral Resolution: Synthesizing the racemic mixture of (Methylenecyclopropyl)acetic acid and then separating the enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[8]

Q4: What are the best storage conditions for this compound?

A4: Acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions.[9] For long-term storage, it is recommended to store the lyophilized powder at -80°C.[10] Aqueous solutions should be prepared fresh. If storage of a solution is necessary, it should be aliquoted to avoid freeze-thaw cycles, kept at a pH between 2 and 6, and stored at -80°C.[11] The thiol group of CoA can also oxidize, so storage under an inert atmosphere (e.g., argon) is beneficial.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Inefficient Carboxylic Acid Activation: The activating agent (e.g., DCC, EDC, or conversion to an imidazolide) may be degraded or the reaction conditions may not be optimal.[4] 2. Hydrolysis of the Thioester: The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH.[11] 3. Side Reactions of the Methylenecyclopropane Ring: The strained ring system can be reactive under harsh conditions.[12] 4. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.1. Use fresh activating agents. Consider alternative methods like conversion to an N-hydroxysuccinimide (NHS) ester or using a mixed anhydride (B1165640) approach.[13] 2. Maintain a slightly acidic to neutral pH during the reaction and workup. Use buffered solutions where appropriate. 3. Use mild reaction conditions and avoid strong acids, bases, or high temperatures. 4. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Difficulty in Purifying the Product 1. High Polarity of the Molecule: The multiple phosphate (B84403) groups and the sugar moiety of CoA make the molecule very polar, leading to poor retention on standard reverse-phase HPLC columns.[14] 2. Co-elution with Unreacted CoA: Unreacted Coenzyme A has similar polarity and can be difficult to separate from the product.1. Use an HPLC column designed for polar molecules, such as a polar-embedded phase column.[14] These columns are stable in highly aqueous mobile phases. 2. Optimize the HPLC gradient to improve resolution. Ensure the reaction goes to completion to minimize the amount of unreacted CoA. A test for free thiols (e.g., with Ellman's reagent) can confirm the consumption of CoA.[15]
Product Instability During or After Purification 1. pH of Solvents: Basic conditions can rapidly degrade the thioester.[11] 2. Oxidation: The free thiol of any remaining CoA can form disulfides. 3. Repeated Freeze-Thaw Cycles: This can lead to degradation of the product in solution.[10]1. Use buffers with a pH between 4 and 6 for purification and storage. 2. Degas solvents and work under an inert atmosphere if possible. 3. Aliquot the purified product into single-use vials before freezing to minimize freeze-thaw cycles.[11]
Poor Results with Enzymatic Synthesis 1. Low Enzyme Activity: The acyl-CoA synthetase may be inactive due to improper storage or handling. 2. Degradation of Cofactors: ATP and CoA are susceptible to degradation.[16] 3. Presence of Thioesterases: Crude enzyme preparations may contain thioesterases that hydrolyze the product.[17]1. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and handled on ice. Run a positive control with a known substrate (e.g., acetic acid) to confirm enzyme activity. 2. Use freshly prepared ATP and CoA solutions. Store stocks in aliquots at -80°C.[16] 3. Use a purified acyl-CoA synthetase. If using a crude lysate, consider adding thioesterase inhibitors if compatible with your enzyme.

Experimental Protocols

Protocol 1: Chemical Synthesis via Carbodiimide Activation

This protocol is a general method for the synthesis of acyl-CoAs and should be optimized for (1S)-(Methylenecyclopropyl)acetic acid.

Materials:

  • (1S)-(Methylenecyclopropyl)acetic acid

  • Coenzyme A (free acid or lithium salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

  • Anhydrous, amine-free solvent (e.g., DMF or a mixture of THF and water)

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH ~7.0-7.5)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve (1S)-(Methylenecyclopropyl)acetic acid (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-ester. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in cold sodium bicarbonate buffer.

    • Filter the activated NHS-ester solution to remove the DCU precipitate (if using DCC).

    • Slowly add the activated ester solution to the Coenzyme A solution while stirring on ice.

    • Allow the reaction to proceed at 4°C overnight.

  • Workup and Purification:

    • Monitor the reaction by HPLC-MS.

    • Once the reaction is complete, acidify the mixture to pH ~5 with dilute HCl.

    • Purify the product by preparative reverse-phase HPLC using a gradient of water (with 0.1% TFA) and acetonitrile. Use a column suitable for polar analytes.

    • Lyophilize the fractions containing the pure product to obtain this compound as a white powder.

Protocol 2: Enzymatic Synthesis

This protocol utilizes an acyl-CoA synthetase to catalyze the reaction.

Materials:

  • (1S)-(Methylenecyclopropyl)acetic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Acyl-CoA Synthetase (a commercially available one or a purified recombinant enzyme)

  • Reaction buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.0)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

      • (1S)-(Methylenecyclopropyl)acetic acid (e.g., 1 mM)

      • Coenzyme A (e.g., 1.2 mM)

      • ATP (e.g., 2 mM)

      • MgCl₂ (e.g., 5 mM)

    • Keep the mixture on ice.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration recommended by the manufacturer or determined empirically.

    • Incubate the reaction at the optimal temperature for the enzyme (often 30-37°C) for 1-3 hours.

  • Monitoring and Purification:

    • Monitor the formation of the product by HPLC-MS.

    • Quench the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heating.

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing the product by HPLC as described in the chemical synthesis protocol.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_coupling Coupling to CoA cluster_purification Purification & Analysis racemic_acid Racemic (Methylenecyclopropyl)acetic Acid chiral_resolution Chiral Resolution racemic_acid->chiral_resolution e.g., Diastereomeric Salt Crystallization s_acid (1S)-(Methylenecyclopropyl)acetic Acid chiral_resolution->s_acid activation Activation (e.g., DCC/NHS or ATP/Enzyme) s_acid->activation coupling Coupling with CoA-SH activation->coupling hplc RP-HPLC (Polar-Embedded Column) coupling->hplc lyophilization Lyophilization hplc->lyophilization final_product (1S)-MCPA-CoA lyophilization->final_product

Caption: A generalized workflow for the synthesis of this compound.

metabolic_inhibition fatty_acid Fatty Acids acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Activation beta_oxidation β-Oxidation Cycle acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa scad_mcad Acyl-CoA Dehydrogenases (SCAD, MCAD) beta_oxidation->scad_mcad Step catalyzed by krebs_cycle Krebs Cycle (Energy Production) acetyl_coa->krebs_cycle mcpa_coa (1S)-MCPA-CoA mcpa_coa->scad_mcad Irreversible Inhibition

Caption: The inhibitory mechanism of (1S)-MCPA-CoA on fatty acid β-oxidation.

References

troubleshooting low signal in LC-MS/MS detection of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1S)-(Methylenecyclopropyl)acetyl-CoA Analysis

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help you overcome challenges related to low signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am seeing no signal or an extremely low signal for my this compound standard. What are the first things I should check?

A1: When a signal is completely absent, a systematic check is crucial.

  • Confirm Instrument Performance: Infuse a known, stable compound (e.g., reserpine, polypropylene (B1209903) glycol) to verify the mass spectrometer is functioning correctly.[1]

  • Check Consumables: Prepare fresh mobile phases and a new analyte standard to rule out degradation or contamination issues.[1]

  • Verify System Connections: Ensure all LC tubing, fittings, and the electrospray needle are secure and free of leaks or blockages.

  • Review Instrument Parameters: Double-check that the correct MS method, including voltages, gas flows, and temperatures, is loaded and that the instrument is in the correct ionization mode.[1]

Q2: What are the most common causes of low signal intensity for acyl-CoA compounds like this one?

A2: Acyl-CoA molecules are a known challenging class of compounds. Low signal intensity often stems from several key factors:

  • Sample Degradation: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1] The methylenecyclopropyl group may also be reactive and potentially unstable under certain conditions.

  • Inefficient Ionization: The large coenzyme A moiety and the unique acyl group require carefully optimized electrospray source conditions for efficient ionization.[1]

  • Analyte Adsorption: Acyl-CoAs can adsorb to surfaces of vials, tubing, and instrument components, leading to sample loss.

  • Ion Suppression: In biological samples, co-eluting matrix components can interfere with the ionization of the target analyte, reducing its signal.[1]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ion pairs (MRMs) or inadequate collision energy will result in poor sensitivity.[1]

Q3: Is positive or negative ionization mode better for this compound?

A3: For acyl-CoA compounds, positive ion electrospray (ESI+) is generally reported to be more sensitive, often by a significant margin (e.g., ~3-fold).[2] The protonated molecular ion [M+H]+ is typically used as the precursor for MS/MS analysis. However, it is always best practice to test both polarities during method development.[3]

Troubleshooting Workflow & Diagrams

A systematic approach is the most effective way to diagnose the source of low signal. The following workflow guides you from initial checks to more specific optimization steps.

TroubleshootingWorkflow start Low Signal Detected for This compound check_ms 1. Verify MS Performance start->check_ms check_sample 2. Assess Sample Integrity start->check_sample check_lc 3. Optimize LC Separation start->check_lc check_ms_params 4. Optimize MS Parameters start->check_ms_params infuse_std Infuse Tuning Compound (e.g., Reserpine) check_ms->infuse_std check_spray Visually Inspect Electrospray Stability check_ms->check_spray prep_fresh Prepare Fresh Standard & Mobile Phases check_sample->prep_fresh check_stability Evaluate Analyte Stability in Autosampler check_sample->check_stability optimize_prep Optimize Sample Prep (e.g., SPE, LLE) check_sample->optimize_prep check_pressure Check LC Pressure (for leaks/blocks) check_lc->check_pressure mobile_phase Modify Mobile Phase (Additives, pH) check_lc->mobile_phase change_column Test Different Column (C18, HILIC) check_lc->change_column tune_analyte Infuse Analyte to Optimize Source Conditions check_ms_params->tune_analyte optimize_mrm Optimize MRM Transitions & Collision Energy check_ms_params->optimize_mrm check_adducts Investigate Adduct Formation ([M+Na]+, [M+K]+) check_ms_params->check_adducts

Caption: A logical workflow for troubleshooting low LC-MS/MS signal.

Acyl-CoAs are prone to several pre-analytical issues that can reduce the amount of analyte reaching the detector. Understanding these potential loss points is key to effective troubleshooting.

AnalyteLossPathway analyte (1S)-(Methylenecyclopropyl) acetyl-CoA in Solution loss_hydrolysis Hydrolysis (Thioester Cleavage) analyte->loss_hydrolysis loss_adsorption Adsorption to Surfaces (Vials, Tubing, Column) analyte->loss_adsorption loss_suppression Ion Suppression (Matrix Effects) analyte->loss_suppression loss_fragmentation In-Source Fragmentation analyte->loss_fragmentation detector MS Detector analyte->detector Successful Detection

Caption: Potential pathways for analyte loss before MS detection.

Detailed Troubleshooting Guides

Sample Preparation & Stability

Q: How can I prevent my analyte from degrading during sample preparation and storage? A: Acyl-CoAs are chemically labile. To minimize degradation:

  • pH Control: Maintain acidic conditions (pH < 6). The stability of acyl-CoAs was found to be highest in a solution of 50% methanol (B129727) / 50% 50 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3.5 with acetic acid.[4]

  • Temperature: Keep samples cold (4°C) during processing and in the autosampler.[5] For long-term storage, use -80°C.

  • Extraction Solvents: Protein precipitation is a common extraction technique. Using 5-sulfosalicylic acid (SSA) has been shown to improve recovery of short-chain acyl-CoAs compared to methods like trichloroacetic acid (TCA) which require a subsequent solid-phase extraction (SPE) step that can lead to analyte loss.[6] A mixture of acetonitrile (B52724)/methanol/water (2:2:1, v/v/v) is also effective for extracting a broad range of acyl-CoAs.[5]

Liquid Chromatography (LC) Issues

Q: My peak shape is poor (broad, tailing). How can this affect my signal and how do I fix it? A: Poor peak shape decreases the signal-to-noise ratio by spreading the analyte over a longer time, reducing its maximum intensity.[1][7]

  • Column Choice: A standard C18 reversed-phase column is typically used for acyl-CoA analysis.[5][8]

  • Mobile Phase: The mobile phase composition is critical.

    • pH: Use an acidic mobile phase (e.g., with 0.1% formic acid or ammonium acetate) to ensure the analyte is in a consistent protonation state and improve peak shape.

    • Additives: Ammonium acetate (e.g., 10-50 mM) is a common additive that improves chromatography and is compatible with mass spectrometry.[4][8]

  • Flow Rate & Gradient: A typical flow rate is 0.2-0.4 mL/min.[4][9] A gradient from a low percentage of organic solvent (e.g., acetonitrile or methanol) to a high percentage is necessary to elute the highly polar Coenzyme A moiety.

Mass Spectrometry (MS) Issues

Q: I'm not sure if I'm monitoring the correct ions. What are the expected MRM transitions for an acyl-CoA? A: Acyl-CoAs have a very characteristic fragmentation pattern in positive ion mode.

  • Precursor Ion: The precursor ion will be the protonated molecule, [M+H]+.

  • Product Ions: Two main fragmentation pathways produce common product ions for all acyl-CoAs:

    • A neutral loss of the 5'-AMP moiety (507 Da), resulting in a product ion of [M+H-507]+ .[4][6][10] This is often the most specific and abundant transition.

    • Fragmentation to produce the adenosine (B11128) 3',5'-diphosphate ion at m/z 428.037 .[6][9][11]

For this compound (Formula: C26H42N7O17P3S), you would calculate the [M+H]+ and the corresponding [M+H-507]+ product ion for your MRM transition.

Q: My signal is still low after optimizing the MRMs. What else can I adjust on the mass spectrometer? A: Fine-tuning the ion source parameters is critical for maximizing signal.[3] These parameters should be optimized by infusing a standard solution of your analyte directly into the source.

  • Source Voltages: Optimize capillary voltage, cone/skimmer voltage, and capillary exit voltage to maximize the precursor ion intensity while minimizing in-source fragmentation.[12][13]

  • Gas Flows & Temperatures: Nebulizer gas flow, drying gas flow, and source temperature all affect desolvation efficiency.[12][14] Insufficient desolvation can lead to signal suppression and the formation of adducts.

Q: Could I be detecting the wrong adduct? A: Yes. Besides the desired [M+H]+ ion, acyl-CoAs can form adducts with sodium ([M+Na]+) and potassium ([M+K]+), especially if glassware is not scrupulously clean or if these salts are present in the mobile phase.[15] These adducts will have different m/z values and may not fragment as efficiently, leading to a perceived low signal if you are only monitoring the [M+H]+ transition. It is advisable to scan for these common adducts during method development.[15][16]

Quantitative Data & Protocols

Table 1: Recommended Starting LC-MS/MS Parameters

This table provides a starting point for method development. Optimal values will vary by instrument.

ParameterRecommended Value / SettingRationale & Notes
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7-3 µm)Provides good retention and separation for acyl-CoAs.[5][8]
Mobile Phase A Water with 10 mM Ammonium Acetate + 0.1% Acetic AcidBuffers the mobile phase to an acidic pH for stability and peak shape.[4][8]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.
Gradient 2-5% B held for 1-2 min, ramp to 95% B over 10-15 minA shallow initial gradient helps retain the polar analyte.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 2-10 µLKeep low to prevent overloading the column.
Ionization Mode Positive Electrospray (ESI+)Generally provides higher sensitivity for acyl-CoAs.[2]
Precursor Ion (Q1) [M+H]+Calculate the exact mass for this compound.
Product Ion (Q3) [M+H-507]+The most characteristic and sensitive fragment.[4][6]
Capillary Voltage 3.0 - 4.0 kVOptimize by infusing the analyte.[9]
Source Temp. 320 - 350 °COptimize for efficient desolvation.[9]
Drying Gas Flow 10 L/minInstrument-dependent; optimize for stable spray.[12]
Nebulizer Gas 30-40 psiInstrument-dependent; optimize for stable spray.[12]
Protocol: Sample Preparation using Sulfosalicylic Acid (SSA)

This protocol is adapted from methods shown to have high recovery for short-chain acyl-CoAs.[6]

  • Homogenization: For tissue or cell samples, homogenize in a cold buffer on ice.

  • Deproteinization: Add an equal volume of cold 5% (w/v) 5-sulfosalicylic acid (SSA) to the sample homogenate or standard solution.

  • Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at >16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the analyte, and transfer it to a clean autosampler vial.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system. This method avoids potential analyte loss associated with SPE cleanup steps.[6]

References

Technical Support Center: Optimizing Enzyme Kinetics Assays with (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) in enzyme kinetics assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCPA-CoA) and what is its primary mechanism of action?

A1: this compound, a metabolite of hypoglycin (B18308) A found in unripe ackee fruit, is a potent mechanism-based inactivator, also known as a suicide inhibitor, of several acyl-CoA dehydrogenases.[1][2] It specifically targets enzymes involved in fatty acid and branched-chain amino acid metabolism.[1] The enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle.[3][4] This process, however, leads to the generation of a highly reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.[3][4]

Q2: Which enzymes are known to be inhibited by MCPA-CoA?

A2: MCPA-CoA is known to severely and irreversibly inactivate short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH).[1] It exhibits slow and mild inactivation of 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) and does not significantly inactivate long-chain acyl-CoA dehydrogenase (LCAD).[1]

Q3: What are the key parameters to determine when characterizing a suicide inhibitor like MCPA-CoA?

A3: For suicide inhibitors, it is crucial to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at which the rate of inactivation is half-maximal (KI).[5][6] These two parameters provide a measure of the inhibitor's potency and efficiency. Unlike reversible inhibitors, which are characterized by the inhibition constant (Ki), the potency of irreversible inhibitors is best described by the second-order rate constant, kinact/KI.[6]

Q4: How should I handle and store MCPA-CoA to ensure its stability?

A4: Acyl-CoA esters, in general, are susceptible to hydrolysis in aqueous solutions. It is recommended to prepare MCPA-CoA solutions fresh for each experiment. If storage is necessary, it should be stored at -80°C as a lyophilized powder or in a non-aqueous solvent. Avoid repeated freeze-thaw cycles. The stability of MCPA-CoA in aqueous buffers at different pH values and temperatures should be empirically determined for prolonged experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low enzyme inhibition observed 1. Degradation of MCPA-CoA: The compound may have hydrolyzed. 2. Incorrect enzyme: The target enzyme may not be susceptible to MCPA-CoA inhibition (e.g., LCAD).[1] 3. Insufficient pre-incubation time: Suicide inhibition is time-dependent.1. Prepare fresh MCPA-CoA solutions before each experiment. Verify the integrity of the stock solution if possible. 2. Confirm the identity and activity of your enzyme preparation. Use a positive control inhibitor if available. 3. Increase the pre-incubation time of the enzyme with MCPA-CoA before adding the substrate.
High variability in results 1. Inconsistent timing: Precise timing of additions and measurements is critical for kinetic assays. 2. Temperature fluctuations: Enzyme activity is highly sensitive to temperature changes. 3. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor.1. Use a multichannel pipette for simultaneous additions where possible. Standardize all incubation and measurement times. 2. Ensure all reagents and reaction plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader or water bath. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Non-linear progress curves in the absence of inhibitor 1. Substrate depletion: The initial substrate concentration is too low. 2. Enzyme instability: The enzyme is losing activity over the course of the assay.1. Measure initial velocities where less than 10-15% of the substrate is consumed. Decrease the enzyme concentration or increase the substrate concentration. 2. Check the stability of your enzyme under the assay conditions (pH, buffer components, temperature). Consider adding stabilizing agents like glycerol (B35011) or BSA.
Difficulty in determining kinact and KI 1. Inappropriate inhibitor concentrations: The selected concentrations are too high or too low. 2. Inappropriate pre-incubation times: The time points are not adequately spaced to observe the exponential decay of enzyme activity.1. Perform a preliminary experiment with a broad range of MCPA-CoA concentrations to identify the range that gives a graded response of inactivation. 2. Select time points that capture the initial rapid phase and the later slower phase of inactivation. A logarithmic spacing of time points can be useful.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the inactivation of various acyl-CoA dehydrogenases by MCPA-CoA. Note that values can vary depending on the experimental conditions.

EnzymeOrganismkinact (min-1)KI (µM)kinact/KI (M-1s-1)
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Rat LiverNot ReportedNot ReportedNot Reported
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Rat LiverNot ReportedNot ReportedNot Reported
Isovaleryl-CoA Dehydrogenase (IVDH)Rat LiverNot ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity and Inhibition by MCPA-CoA

This protocol is adapted from standard assays for acyl-CoA dehydrogenases and is suitable for determining the kinetic parameters of MCPA-CoA inhibition. The assay monitors the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD)

  • This compound (MCPA-CoA)

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • UV/Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of acyl-CoA substrate, MCPA-CoA, DCPIP, and PMS in the potassium phosphate buffer. The final concentrations in the assay will need to be optimized.

  • Determination of Enzyme Activity (No Inhibitor):

    • In a cuvette, prepare a reaction mixture containing the phosphate buffer, DCPIP, and PMS.

    • Add the acyl-CoA substrate and mix.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for DCPIP) over time. The initial linear rate of this decrease is proportional to the enzyme activity.

  • Determination of kinact and KI:

    • Pre-incubation: In a series of tubes, pre-incubate the enzyme with various concentrations of MCPA-CoA in the phosphate buffer for different periods (e.g., 0, 2, 5, 10, 20, 30 minutes). A control with no inhibitor should be run in parallel.

    • Activity Measurement: At the end of each pre-incubation period, take an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the assay mixture (buffer, DCPIP, PMS, and acyl-CoA substrate).

    • Immediately monitor the residual enzyme activity by measuring the rate of DCPIP reduction as described in step 2.

  • Data Analysis:

    • For each MCPA-CoA concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this plot gives the apparent rate of inactivation (kobs).

    • Plot the kobs values against the corresponding MCPA-CoA concentrations.

    • Fit the data to the Michaelis-Menten equation for suicide inhibition: kobs = kinact * [I] / (KI + [I]) , where [I] is the concentration of MCPA-CoA. This will allow for the determination of kinact and KI.[5]

Protocol 2: Synthesis of this compound

A detailed protocol for the enantiomerically pure synthesis of MCPA-CoA has been described in the literature.[7] The general steps involve the synthesis of (1S)-(methylenecyclopropyl)acetic acid, followed by its conversion to the corresponding CoA thioester. This typically involves activating the carboxylic acid (e.g., as an N-hydroxysuccinimide ester) and then reacting it with Coenzyme A.

Visualizations

signaling_pathway cluster_enzyme Acyl-CoA Dehydrogenase Active Site Enzyme Enzyme (E) EI Enzyme-Inhibitor Complex (E-I) Enzyme->EI E_I_star Activated Intermediate Complex (E-I*) EI->E_I_star Catalytic Activation (k_inact) E_inactivated Covalently Inactivated Enzyme (E-inactivated) E_I_star->E_inactivated Covalent Bond Formation MCPA_CoA This compound (I) MCPA_CoA->Enzyme Reversible Binding (K_I)

Caption: Mechanism of suicide inhibition of Acyl-CoA Dehydrogenase by MCPA-CoA.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, MCPA-CoA) pre_incubate Pre-incubate Enzyme with varying [MCPA-CoA] for different time intervals prep_reagents->pre_incubate measure_activity Measure Residual Enzyme Activity pre_incubate->measure_activity plot_activity_vs_time Plot ln(% Activity) vs. Time to determine k_obs for each [MCPA-CoA] measure_activity->plot_activity_vs_time plot_kobs_vs_conc Plot k_obs vs. [MCPA-CoA] plot_activity_vs_time->plot_kobs_vs_conc fit_data Fit data to Michaelis-Menten equation to determine k_inact and K_I plot_kobs_vs_conc->fit_data

Caption: Workflow for determining kinact and KI of MCPA-CoA.

troubleshooting_tree start Problem with Assay no_inhibition No or Low Inhibition? start->no_inhibition high_variability High Variability? start->high_variability non_linear_control Non-linear Control Rate? start->non_linear_control check_inhibitor Check MCPA-CoA Integrity (Prepare Fresh) no_inhibition->check_inhibitor Yes standardize_timing Standardize Timing high_variability->standardize_timing Yes check_substrate Check Substrate Concentration (Avoid Depletion) non_linear_control->check_substrate Yes check_enzyme Verify Enzyme Activity and Specificity check_inhibitor->check_enzyme increase_preincubation Increase Pre-incubation Time check_enzyme->increase_preincubation control_temp Control Temperature standardize_timing->control_temp check_pipettes Calibrate Pipettes control_temp->check_pipettes check_enzyme_stability Assess Enzyme Stability check_substrate->check_enzyme_stability

Caption: Troubleshooting decision tree for MCPA-CoA enzyme kinetic assays.

References

preventing degradation of (1S)-(Methylenecyclopropyl)acetyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) during sample preparation. Given the inherent reactivity of this molecule, meticulous sample handling is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so unstable?

A1: The instability of this compound stems from two primary factors:

  • Enzymatic Degradation: As a reactive acyl-CoA, it is a substrate for various hydrolases and other enzymes present in biological samples that can cleave the thioester bond or modify the acyl group. MCPA-CoA is also a known suicide inhibitor of several acyl-CoA dehydrogenases, meaning it irreversibly binds to and inactivates these enzymes, leading to its own consumption.[1]

  • Chemical Instability: The molecule contains a highly strained methylenecyclopropyl ring. This ring system is susceptible to spontaneous ring-opening reactions and other non-enzymatic degradation pathways, particularly under non-optimal pH and temperature conditions. Thioesters are also generally susceptible to hydrolysis.

Q2: What are the immediate steps I should take after collecting my biological samples to minimize degradation?

A2: Immediate action is critical. Upon collection, samples should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[2] If immediate extraction is not possible, store the flash-frozen samples at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity and lead to increased degradation.[3][4][5][6][7]

Q3: What is the optimal pH for my buffers during sample preparation?

A3: Acidic conditions are crucial for preserving the integrity of acyl-CoAs. A pH range of 4.5 to 6.0 is generally recommended for extraction and homogenization buffers. This acidic environment helps to minimize the activity of many degradative enzymes and reduces the rate of chemical hydrolysis of the thioester bond.

Q4: Which solvents should I use for the extraction of this compound?

A4: A combination of an acidic aqueous buffer and organic solvents is most effective. Commonly used and recommended solvent systems include:

The use of organic solvents helps to precipitate proteins, thereby inactivating enzymes, and efficiently solubilize the acyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable MCPA-CoA in my sample. Enzymatic Degradation: Rapid enzymatic activity immediately after sample collection and during homogenization.Immediate Inactivation of Enzymes: Flash-freeze samples in liquid nitrogen immediately after collection. Homogenize samples in a pre-chilled acidic buffer (pH 4.5-6.0) containing organic solvents (e.g., acetonitrile, isopropanol) to precipitate proteins and inactivate enzymes.
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.Maintain Acidic Conditions: Ensure all buffers and solutions used during extraction and processing are maintained at an acidic pH (4.5-6.0).
Inefficient Extraction: Incomplete lysis of cells or tissues leading to poor recovery of the analyte.Optimize Homogenization: Use a suitable homogenization method (e.g., glass homogenizer, bead beater) and ensure the tissue is thoroughly disrupted in the extraction buffer.
High variability between replicate samples. Inconsistent Sample Handling: Differences in the time between sample collection and freezing, or variations in the extraction procedure.Standardize Workflow: Adhere to a strict and consistent protocol for all samples. Minimize the time samples are kept on ice before extraction.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to significant degradation.Aliquot Samples: If multiple analyses are planned, aliquot samples after the initial processing to avoid repeated freeze-thaw cycles of the entire sample.[3][4][5][6][7]
Presence of unexpected peaks in my chromatogram. Degradation Products: The methylenecyclopropyl group can undergo ring-opening or other rearrangements, leading to the formation of degradation products.Optimize Storage and Handling: Store extracts at -80°C and analyze them as quickly as possible. Minimize exposure to light and elevated temperatures. Consider the use of antioxidants.
Contamination: Introduction of contaminants from labware or reagents.Use High-Purity Reagents and Clean Glassware: Ensure all solvents and reagents are of high purity and that all labware is thoroughly cleaned to avoid interference in the analysis.

Summary of Recommended Conditions for Sample Preparation

Parameter Recommendation Rationale
Sample Collection Flash-freeze in liquid nitrogen immediately.Halts enzymatic activity and preserves the integrity of the analyte.
Storage -80°C.Minimizes both enzymatic and chemical degradation over time.
pH of Buffers 4.5 - 6.0Inhibits enzymatic degradation and reduces chemical hydrolysis of the thioester.
Temperature during Processing On ice (0-4°C).Slows down the rate of all degradation reactions.
Extraction Solvents Acidic buffer with acetonitrile/isopropanol or methanol.Efficiently extracts the analyte while precipitating and inactivating proteins.
Freeze-Thaw Cycles Avoid. Aliquot samples if necessary.Each cycle can lead to further degradation of the analyte.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for short-chain acyl-CoA extraction and is suitable for tissues such as liver or muscle.

Materials:

  • Frozen tissue sample

  • Pre-chilled glass homogenizer

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Acetonitrile (ACN), pre-chilled to -20°C

  • Isopropanol, pre-chilled to -20°C

  • Internal Standard (e.g., a stable isotope-labeled version of a short-chain acyl-CoA)

  • Centrifuge capable of maintaining 4°C

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of the frozen tissue on a pre-chilled surface.

  • Immediately transfer the tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold Extraction Buffer with the internal standard.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Add 2 mL of pre-chilled acetonitrile and 1 mL of pre-chilled isopropanol to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture on ice for 20 minutes to allow for protein precipitation.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate).

Protocol 2: Analysis of this compound by LC-MS/MS

This is a general guideline for the analysis by liquid chromatography-tandem mass spectrometry. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 reverse-phase column

LC Conditions (Example):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined based on the molecule's structure.

  • Collision Energy and other parameters: Optimize for the specific analyte and instrument.

Visualizations

Degradation Pathways of this compound

Potential Degradation Pathways of MCPA-CoA cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation MCPA_CoA This compound Hydrolases Acyl-CoA Hydrolases MCPA_CoA->Hydrolases Cleavage of Thioester Bond Dehydrogenases Acyl-CoA Dehydrogenases (Suicide Inhibition) MCPA_CoA->Dehydrogenases Irreversible Binding Hydrolysis Hydrolysis MCPA_CoA->Hydrolysis Non-enzymatic (pH dependent) RingOpening Ring Opening MCPA_CoA->RingOpening Strain Release Degraded_Products Degradation Products Hydrolases->Degraded_Products Dehydrogenases->Degraded_Products Hydrolysis->Degraded_Products RingOpening->Degraded_Products

Caption: Potential enzymatic and chemical degradation pathways of this compound.

Recommended Experimental Workflow

Recommended Workflow for MCPA-CoA Analysis Start Sample Collection FlashFreeze Flash-Freeze in Liquid N2 Start->FlashFreeze Store Store at -80°C (if necessary) FlashFreeze->Store Homogenize Homogenize on Ice (Acidic Buffer + Organic Solvents) FlashFreeze->Homogenize Immediate Processing Store->Homogenize Centrifuge Centrifuge at 4°C Homogenize->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A recommended workflow to minimize the degradation of this compound during sample preparation and analysis.

References

addressing off-target effects of (1S)-(Methylenecyclopropyl)acetyl-CoA in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) in cell culture experiments. Our aim is to help you navigate potential challenges, particularly in addressing off-target effects and interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (MCPA-CoA)?

A1: this compound is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit.[1] Its primary and well-documented mechanism of action is the irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases.[1] This includes short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH).[1] This inhibition blocks the β-oxidation of fatty acids, a critical pathway for energy production.

Q2: What are the expected on-target effects of MCPA-CoA in cell culture?

A2: The primary on-target effects of MCPA-CoA in cell culture are a direct consequence of the inhibition of fatty acid β-oxidation. Researchers can expect to observe:

  • A decrease in cellular ATP levels.

  • Depletion of acetyl-CoA.

  • Increased dependence on glycolysis for energy, leading to higher lactate (B86563) production.

  • Ultimately, at sufficient concentrations, cytotoxicity and cell death due to energy crisis.

Q3: Are there any known off-target effects of MCPA-CoA?

A3: Currently, there is limited specific documentation of off-target effects of MCPA-CoA, distinct from its potent inhibition of acyl-CoA dehydrogenases. However, due to its high reactivity and its impact on mitochondrial function, the possibility of off-target interactions cannot be entirely ruled out. Any observed cellular effects that cannot be directly attributed to the inhibition of β-oxidation should be investigated further. The cyclopropane (B1198618) ring, a feature of this molecule, can in some contexts contribute to reducing off-target effects of drugs.

Q4: What are the initial signs of off-target effects in my cell culture experiments?

A4: Differentiating off-target from potent on-target effects can be challenging. Initial signs that might suggest off-target activity include:

  • Cellular responses at concentrations significantly lower than those expected to cause substantial inhibition of β-oxidation.

  • Phenotypes that are inconsistent with a primary energy metabolism defect, such as specific morphological changes, induction of unexpected signaling pathways, or alterations in cellular processes not directly linked to fatty acid oxidation.

  • Discrepancies in the responses of different cell lines that cannot be explained by their metabolic phenotypes (e.g., reliance on fatty acid oxidation).

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High level of unexpected cytotoxicity at low concentrations of MCPA-CoA. On-Target Effect in Sensitive Cells: The cell line may be highly dependent on fatty acid oxidation for survival.1. Characterize the metabolic profile of your cell line (e.g., using a Seahorse analyzer). 2. Compare the cytotoxic effects in cell lines with known differences in their reliance on fatty acid oxidation.
Potential Off-Target Effect: MCPA-CoA may be interacting with other critical cellular targets.1. Perform a dose-response curve and compare with the expected range for on-target effects. 2. Assess mitochondrial health using assays for membrane potential (JC-1) and reactive oxygen species (ROS) production (DCFDA) to look for effects independent of β-oxidation inhibition.
Changes in cell morphology or signaling pathways unrelated to energy metabolism. Secondary On-Target Effect: The observed changes may be a downstream consequence of the cellular energy crisis.1. Investigate if the observed phenotype can be rescued by supplementing the culture medium with energy substrates that bypass the β-oxidation pathway (e.g., high glucose, pyruvate, or cell-permeable succinate).
Direct Off-Target Effect: MCPA-CoA could be directly interacting with components of the affected pathway.1. Use proteomics or transcriptomics to identify dysregulated pathways. 2. If a specific pathway is identified, use pathway-specific inhibitors or activators to probe the mechanism.
Inconsistent results between experiments. Compound Instability: MCPA-CoA may be unstable under certain storage or experimental conditions.1. Ensure proper storage of MCPA-CoA (typically at -80°C). 2. Prepare fresh dilutions for each experiment.
Cell Culture Variability: Differences in cell passage number, density, or media composition can affect cellular metabolism and response to the compound.1. Maintain consistent cell culture practices. 2. Regularly check for mycoplasma contamination.

Quantitative Data Summary

Enzyme Target Effect of this compound Reference
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Severely and irreversibly inactivated.[1][1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Severely and irreversibly inactivated.[1][1]
Isovaleryl-CoA Dehydrogenase (IVDH) Severely and irreversibly inactivated.[1][1]
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) Slowly and mildly inactivated.[1][1]
Long-Chain Acyl-CoA Dehydrogenase (LCADH) Not significantly inactivated.[1][1]

Signaling Pathways and Experimental Workflows

cluster_OnTarget On-Target Effects of MCPA-CoA MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA ACoAD Acyl-CoA Dehydrogenases (SCAD, MCAD, IVDH) MCPA_CoA->ACoAD Irreversible Inhibition FAO Fatty Acid β-Oxidation AcetylCoA Acetyl-CoA FAO->AcetylCoA Production Inhibited ATP ATP AcetylCoA->ATP Depletion Gluconeogenesis Gluconeogenesis AcetylCoA->Gluconeogenesis Inhibition Cell_Death Cytotoxicity & Cell Death ATP->Cell_Death Leads to

Caption: On-target signaling pathway of this compound.

cluster_Workflow Experimental Workflow for Investigating Off-Target Effects Start Observe Unexpected Cellular Phenotype Dose_Response Perform Detailed Dose-Response Curve Start->Dose_Response Compare Compare with Expected On-Target Cytotoxicity Dose_Response->Compare Mito_Health Assess Mitochondrial Health (JC-1, DCFDA) Compare->Mito_Health Apoptosis Assess Apoptosis (Annexin V/PI) Mito_Health->Apoptosis Rescue Metabolic Rescue Experiment Apoptosis->Rescue Omics Omics Analysis (Proteomics/Transcriptomics) Rescue->Omics Pathway_Analysis Pathway Analysis & Target Identification Omics->Pathway_Analysis

Caption: Experimental workflow for investigating potential off-target effects.

cluster_Troubleshooting Troubleshooting Decision Tree Start Unexpected Result with MCPA-CoA Is_Dose_Dependent Is the effect dose-dependent? Start->Is_Dose_Dependent Is_Consistent Is the effect reproducible? Is_Dose_Dependent->Is_Consistent Yes Check_Reagent Check Reagent Stability & Cell Culture Conditions Is_Dose_Dependent->Check_Reagent No Is_Consistent->Check_Reagent No Is_Metabolic Is the phenotype consistent with metabolic disruption? Is_Consistent->Is_Metabolic On_Target Likely On-Target Effect Is_Metabolic->On_Target Yes Off_Target Potential Off-Target Effect Is_Metabolic->Off_Target No Investigate Investigate Further (see workflow) Off_Target->Investigate

Caption: Troubleshooting decision tree for unexpected experimental results.

Detailed Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1

Objective: To measure changes in mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

  • JC-1 dye solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat cells with MCPA-CoA at various concentrations for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells with PBS or an assay buffer provided with the kit.

  • Measure the fluorescence intensity. For healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).

  • Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

Objective: To quantify the levels of intracellular ROS, which can be an indicator of cellular stress.

Materials:

  • DCFDA (or H2DCFDA) reagent

  • Cell culture medium

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with MCPA-CoA at desired concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Prepare the DCFDA working solution as per the manufacturer's protocol.

  • Remove the treatment medium and wash the cells with PBS.

  • Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells with PBS.

  • Add PBS to each well and measure the fluorescence intensity (Ex/Em ~485/535 nm).

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with MCPA-CoA for the desired duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

References

interference issues in spectrophotometric assays for acyl-CoA dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for spectrophotometric assays of acyl-CoA dehydrogenases (ACADs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and improve the accuracy and reproducibility of their experimental results. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that researchers may encounter during spectrophotometric assays for acyl-CoA dehydrogenases, particularly those utilizing the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Q1: My baseline absorbance is high and unstable before adding the substrate. What could be the cause?

A high and unstable baseline can be caused by several factors that lead to the non-enzymatic reduction of DCPIP or other interfering reactions.

  • Potential Cause: Contaminating reducing agents in the sample or reagents.

    • Troubleshooting:

      • Ensure all buffers and reagents are freshly prepared with high-purity water.

      • If using crude extracts, consider partial purification or dialysis of the sample to remove small molecule contaminants.

      • Run a "no-enzyme" control (containing all components except the enzyme source) to quantify the background rate of DCPIP reduction. Subtract this rate from your sample readings.

  • Potential Cause: Presence of free Coenzyme A (CoASH) in the sample.

    • Troubleshooting: Free CoASH can slowly reduce DCPIP. The presence of CoASH can be addressed by including a pre-incubation step with N-ethylmaleimide (NEM) to sequester free CoASH. However, be cautious as NEM can also inhibit the enzyme if used at high concentrations or for prolonged periods.

  • Potential Cause: Light sensitivity of DCPIP.

    • Troubleshooting: DCPIP is light-sensitive. Protect your reaction mixture from direct light by using amber tubes or covering the plate/cuvette holder.

Q2: I am observing a very low or no enzyme activity. What are the possible reasons?

Low or absent enzyme activity can stem from issues with the enzyme itself, the assay conditions, or the presence of inhibitors.

  • Potential Cause: Suboptimal pH of the reaction buffer.

    • Troubleshooting: The optimal pH for ACADs can vary depending on the specific dehydrogenase and the substrate being used. Generally, a pH range of 7.5 to 8.5 is recommended.[1] It is crucial to determine the optimal pH for your specific experimental setup.

  • Potential Cause: Inactive enzyme.

    • Troubleshooting:

      • Ensure proper storage of the enzyme at the recommended temperature (typically -80°C).

      • Avoid repeated freeze-thaw cycles.

      • Confirm the protein concentration of your enzyme preparation using a reliable method (e.g., Bradford or BCA assay).

  • Potential Cause: Presence of inhibitors in the sample.

    • Troubleshooting:

      • Some compounds can act as inhibitors of ACADs. For example, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a metabolite of hypoglycin (B18308) from unripe ackee fruit, is a known irreversible inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases.[2]

      • If inhibition is suspected, perform a dilution series of your sample to see if the specific activity increases with dilution, which would suggest the presence of an inhibitor.

Q3: The assay results are not reproducible between experiments. What factors could be contributing to this variability?

Lack of reproducibility is a common issue and can be traced back to several aspects of the experimental workflow.

  • Potential Cause: Inconsistent reagent preparation.

    • Troubleshooting:

      • Prepare fresh working solutions of DCPIP and acyl-CoA substrates for each experiment, as they can degrade over time.

      • Ensure accurate and consistent pipetting of all reagents.

  • Potential Cause: Temperature fluctuations.

    • Troubleshooting: Acyl-CoA dehydrogenase activity is temperature-dependent. Use a temperature-controlled spectrophotometer or water bath to maintain a constant and optimal temperature throughout the assay.

  • Potential Cause: Overlapping substrate specificities of different ACADs.

    • Troubleshooting: Crude tissue or cell homogenates contain a mixture of different ACADs (short-chain, medium-chain, long-chain, etc.) with overlapping substrate specificities.[3] This can lead to variability in results depending on the relative abundance of each enzyme. For more specific measurements, consider using specific substrates or inhibitors to isolate the activity of the dehydrogenase of interest. For example, some assays use specific substrates like 3-phenylpropionyl-CoA which is more specific for medium-chain acyl-CoA dehydrogenase.[4]

Q4: Can detergents in my sample preparation buffer interfere with the assay?

Yes, detergents can significantly impact enzyme activity and the stability of the assay components.

  • Potential Effect: Enzyme denaturation or inhibition.

    • Explanation: High concentrations of harsh detergents like Sodium Dodecyl Sulfate (SDS) can denature proteins, leading to a loss of enzyme activity.[5] Non-ionic detergents like Triton X-100 and Tween-20 at low concentrations are generally better tolerated, but their effects should be empirically determined for each specific enzyme and assay.[6][7]

    • Recommendation: If detergents are necessary for sample preparation, use the lowest effective concentration of a mild, non-ionic detergent. It is also advisable to perform a detergent compatibility test to assess its impact on your specific assay.

  • Potential Effect: Interference with the spectrophotometric reading.

    • Explanation: Some detergents can form micelles that may scatter light or interact with the dye, leading to inaccurate absorbance readings.

    • Recommendation: Always include a "buffer + detergent" control to check for any direct interference with the absorbance measurement at the wavelength used for DCPIP (typically around 600 nm).

Quantitative Data Summary

The following tables summarize key quantitative data related to factors that can influence acyl-CoA dehydrogenase assays.

Table 1: Effect of pH on Acyl-CoA Dehydrogenase Activity

Acyl-CoA DehydrogenaseOptimal pH RangeReference
Medium-Chain (MCAD)7.5 - 8.5[1]
Short-Chain (SCAD)> 8.5 (with C6-CoA)[1]
Long-Chain (LCAD)~8.0[1]

Table 2: Common Inhibitors of Acyl-CoA Dehydrogenases

InhibitorTarget Enzyme(s)Type of InhibitionReference
(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA)SCAD, MCAD, IVDHIrreversible (Suicide Inhibitor)[2]
2-Pentynoyl-CoASCAD, MCAD, Glutaryl-CoA DehydrogenaseIrreversible[8]
CoA-persulphideSCADPotent Inhibitor[9]
2-Mercaptoacetate (metabolite)Fatty Acyl-CoA Dehydrogenases, IVDHCompetitive[10]
Valproic AcidMay decrease LCAD expressionTranscriptional Repression[11]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity using DCPIP

This protocol describes a general method for measuring ACAD activity by monitoring the reduction of DCPIP.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • 2,6-Dichlorophenolindophenol (DCPIP) stock solution (e.g., 2 mM in water)

  • Phenazine methosulfate (PMS) stock solution (e.g., 10 mM in water) - Note: PMS is light-sensitive.

  • Acyl-CoA substrate stock solution (e.g., 10 mM in water)

  • Enzyme preparation (cell/tissue homogenate or purified enzyme)

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DCPIP (final concentration, e.g., 50 µM), and PMS (final concentration, e.g., 1 mM).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Add the enzyme preparation to the reaction mixture and mix gently.

  • Initiate the reaction by adding the acyl-CoA substrate (final concentration, e.g., 100 µM).

  • Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹ at pH 7.6).

Protocol 2: Spectrophotometric Assay using Ferricenium Hexafluorophosphate (B91526)

This assay offers an alternative to DCPIP and can be performed aerobically.

Materials:

  • HEPES buffer (100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate stock solution (e.g., 10 mM in water)

  • Acyl-CoA substrate stock solution (e.g., 10 mM in water)

  • Enzyme preparation

  • Spectrophotometer capable of reading absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer and ferricenium hexafluorophosphate (final concentration, e.g., 200 µM).

  • Equilibrate the reaction mixture to the desired temperature.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculate the enzyme activity based on the rate of absorbance change.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting spectrophotometric assays for acyl-CoA dehydrogenases.

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Issue Inaccurate or Irreproducible Results CheckReagents Verify Reagent Quality and Concentration Issue->CheckReagents Investigate CheckInstrument Validate Spectrophotometer Performance Issue->CheckInstrument Investigate ReviewProtocol Review Assay Protocol and Calculations Issue->ReviewProtocol Investigate OptimizepH Optimize Buffer pH CheckReagents->OptimizepH ControlBackground Run 'No-Enzyme' and 'No-Substrate' Controls CheckInstrument->ControlBackground AssessEnzyme Confirm Enzyme Activity and Stability ReviewProtocol->AssessEnzyme CheckInhibitors Investigate Potential Inhibitors OptimizepH->CheckInhibitors ControlBackground->CheckInhibitors Solution Reliable and Reproducible Assay Results CheckInhibitors->Solution Resolve AssessEnzyme->CheckInhibitors

Caption: Troubleshooting workflow for spectrophotometric assays.

InterferencePathways cluster_sources Sources of Interference cluster_interferents Specific Interferents cluster_effects Effects on Assay Sample Crude Sample (e.g., cell lysate) ReducingAgents Reducing Agents (e.g., DTT, free CoASH) Sample->ReducingAgents Detergents Detergents (e.g., SDS, Triton X-100) Sample->Detergents Inhibitors Enzyme Inhibitors (e.g., MCPA-CoA) Sample->Inhibitors Reagents Assay Reagents Reagents->ReducingAgents pH Suboptimal pH Reagents->pH Environment Experimental Conditions Environment->pH Temperature Temperature Fluctuations Environment->Temperature HighBackground High Background Signal ReducingAgents->HighBackground Detergents->HighBackground LowActivity Reduced Enzyme Activity Detergents->LowActivity Inhibitors->LowActivity pH->LowActivity Variability Poor Reproducibility Temperature->Variability

Caption: Common sources of interference in ACAD assays.

References

Technical Support Center: Chromatographic Resolution of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (1S)-(Methylenecyclopropyl)acetyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic resolution of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatography of this compound?

The primary challenge is to achieve adequate resolution, which involves separating the desired (1S) enantiomer from its potential (1R) counterpart and any other related impurities or diastereomers. As a chiral molecule containing a polar coenzyme A moiety, method development requires careful selection of both the stationary and mobile phases to ensure stereoselectivity and good peak shape.

Q2: What type of chromatography is best suited for this compound?

Both reverse-phase (RP) and normal-phase (NP) chromatography can be explored, but chiral High-Performance Liquid Chromatography (HPLC) is essential for resolving enantiomers.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are among the most popular and successful for a wide range of chiral separations.[3] Additionally, techniques like supercritical fluid chromatography (SFC) have shown success in separating diastereomers and enantiomers and can be a viable alternative.[4][5]

Q3: Why is the mobile phase composition so critical for this separation?

The mobile phase influences selectivity, retention, and peak shape. For chiral separations, altering the mobile phase composition, including the ratio of organic solvents and the use of additives, can significantly impact the interaction between the analyte and the chiral stationary phase, sometimes even reversing the elution order of enantiomers.[3] For acyl-CoA compounds, which contain phosphate (B84403) groups, ion-pairing agents or buffers are often necessary in reverse-phase methods to achieve good peak shape and retention.[6]

Q4: Should I be concerned about on-column degradation or isomerization?

Yes. Some chiral compounds can undergo racemization (interconversion between enantiomers) on the column, which appears as an elevated baseline between the two enantiomer peaks.[7] Lowering the column temperature can sometimes suppress this phenomenon.[7] Acyl-CoA esters can also be sensitive to pH and temperature, so stability should be assessed during method development.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution Between Peaks

Q: My chromatogram shows a single peak or two heavily overlapping peaks. How can I improve the resolution?

A: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters. The resolution is governed by column efficiency (N), selectivity (α), and retention factor (k).[8]

Step 1: Verify Column Selection

  • For Enantiomeric Separation: Ensure you are using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are excellent starting points.[3][9] Screening multiple CSPs is often advantageous.[3]

  • For Diastereomeric Separation: While chiral columns are effective, standard achiral columns like C18, C8, or Phenyl phases can also resolve diastereomers.[10]

Step 2: Optimize the Mobile Phase

  • Adjust Solvent Strength: In reverse-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) to increase retention and potentially improve separation.[11][12] A good starting point is to aim for a retention factor (k) between 2 and 10.

  • Change Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter selectivity (α) due to different interactions with the analyte and stationary phase.

  • Modify pH (for RP-HPLC): For ionizable compounds like acyl-CoAs, adjusting the mobile phase pH can significantly impact retention and selectivity.[12][13] Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve the peak shape of acidic analytes.[7]

  • Use Additives: In chiral chromatography, small amounts of additives can drastically change selectivity.[3] For acyl-CoAs, an ion-pairing agent like N,N-dimethylbutylamine (DMBA) can be used in reverse-phase methods to improve retention and peak shape.[6]

Step 3: Adjust System Parameters

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, though it will increase the run time.[14]

  • Decrease the Temperature: In chiral separations, temperature can significantly affect selectivity. Lowering the temperature often enhances resolution.[3]

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Flowchart for Poor Resolution start Start: Poor or No Resolution check_column Is the column appropriate? (e.g., Chiral for enantiomers) start->check_column select_csp Select appropriate Chiral Stationary Phase (CSP). Screen multiple CSPs. check_column->select_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes select_csp->optimize_mp adjust_strength Adjust Solvent Strength (% Organic) optimize_mp->adjust_strength change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_strength->change_solvent No Improvement optimize_system Optimize System Parameters adjust_strength->optimize_system Improved additives Modify Additives/pH (e.g., 0.1% FA, ion-pairing agent) change_solvent->additives No Improvement change_solvent->optimize_system Improved additives->optimize_system Improved end_fail Consult Specialist or Consider Derivatization additives->end_fail No Improvement flow_rate Decrease Flow Rate optimize_system->flow_rate temperature Adjust Temperature (Usually decrease for chiral) flow_rate->temperature No/Minor Improvement end_success Resolution Achieved flow_rate->end_success Sufficient Improvement temperature->end_success Sufficient Improvement temperature->end_fail No/Minor Improvement

Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the mobile phase.

Potential Causes & Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions For acidic compounds like acyl-CoAs, free silanol groups on the silica (B1680970) support can cause tailing. Add a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress this interaction.[7]
Column Contamination/Aging Strongly retained impurities can build up at the head of the column.[11] Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can prevent this.[13]
Sample Overload Injecting too much sample can lead to peak distortion.[13][14] Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.[15]
Column Voids or Damage A void at the column inlet can cause peak tailing.[11] This often requires column replacement.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Starting Point)

This protocol provides a general workflow for developing a chiral separation method for this compound.

1. Column Selection:

  • Start with a polysaccharide-based CSP. Recommended columns for initial screening:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Typical Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase Screening (Reverse-Phase Mode):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (adjust pH to 4.0 with acetic acid).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Conditions:

    • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.

    • Isocratic: Based on the gradient run, calculate an appropriate isocratic mobile phase composition. For example, if the compound elutes at 40% B in the gradient, start with an isocratic run at 30-35% B.[13]

3. System Parameters:

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C. Test lower temperatures (e.g., 10°C, 15°C) if resolution is poor.

  • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 5-10 µL.

4. Optimization:

  • Systematically adjust the percentage of the organic modifier.

  • Evaluate both acetonitrile and methanol, as they can offer different selectivities.

  • If peak shape is poor, ensure the pH is controlled and consider adding an ion-pairing agent.

Method Development Workflow

G Workflow for Chiral Method Development start Start: Define Separation Goal col_select Select & Screen Chiral Stationary Phases (CSPs) start->col_select mode_select Select Separation Mode (RP, NP, Polar Organic) col_select->mode_select mp_screen Screen Mobile Phases (Solvents & Additives) mode_select->mp_screen param_opt Optimize Parameters (Temp, Flow Rate) mp_screen->param_opt validate Validate Method (Robustness, Linearity, etc.) param_opt->validate final Final Method validate->final

References

overcoming solubility issues of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S)-(Methylenecyclopropyl)acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the potential causes and solutions?

A1: Incomplete dissolution or precipitation of this compound can stem from several factors, including inappropriate solvent choice, suboptimal pH, low temperature, or high solute concentration. Like many acyl-CoA compounds, it can be prone to hydrolysis and instability in aqueous solutions, particularly at alkaline or strongly acidic pH.

Troubleshooting Steps:

  • Solvent & Co-Solvent Selection: Purely aqueous buffers may not be optimal. Consider the use of co-solvents. Methanol (B129727) is often a good starting point for dissolving and reconstituting acyl-CoAs.[1] Other water-miscible organic solvents can also be effective.

  • pH Adjustment: The stability of acyl-CoAs is pH-dependent. Experiment with buffers in the slightly acidic to neutral range (e.g., pH 6.0-7.5). Avoid strongly alkaline or acidic conditions which can lead to hydrolysis.

  • Temperature Control: Ensure your buffer and solution are at an appropriate temperature. While heating can increase solubility, it may also accelerate degradation. It is generally recommended to prepare solutions at room temperature or on ice to minimize degradation.

  • Concentration Management: Attempt to dissolve a smaller amount of the compound initially to determine its approximate solubility limit in your chosen solvent system. Working with lower concentrations can often prevent precipitation issues.

  • Use of Additives: For particularly stubborn solubility issues, consider the inclusion of solubility enhancers such as glycerol (B35011) (e.g., 10% v/v), cyclodextrins, or non-ionic surfactants.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: Based on the properties of similar acyl-CoA compounds, the following solvents are recommended for preparing stock solutions. It is crucial to perform small-scale solubility tests before preparing a large batch.

Solvent Selection Guide:

SolventRecommended Starting ConcentrationNotes
Methanol1-10 mMOften provides the best stability for acyl-CoAs.[1]
Water (with pH control)1-5 mMUse a buffered solution (pH 6.0-7.5) to avoid hydrolysis.[1]
50% Methanol / 50% Ammonium (B1175870) Acetate (50mM, pH 7)1-10 mMThis mixture has been shown to provide good stability for acyl-CoAs.[1]
DMSO1-10 mMWhile commonly used, its compatibility should be tested for your specific assay.

Q3: My experimental protocol requires a purely aqueous buffer system. How can I improve the solubility of this compound without organic co-solvents?

A3: If organic co-solvents are not permissible in your experiment, you can explore the following strategies:

  • pH Optimization: Systematically test a range of buffer pH values from 6.0 to 7.5 to identify the optimal pH for solubility and stability.

  • Inclusion Complexes: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to encapsulate the hydrophobic portions of the molecule, thereby increasing its aqueous solubility.

  • Surfactants: Employ non-ionic surfactants at concentrations above their critical micelle concentration to form micelles that can solubilize the compound.

  • Lipid-Based Formulations: For in vivo studies, consider lipid-based formulations which can enhance the bioavailability of poorly soluble compounds.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound in a microcentrifuge tube.

  • Initial Solubilization: Add a small volume of methanol to the tube to wet and initially dissolve the compound.

  • Dilution: Gradually add your chosen buffer (e.g., 50 mM ammonium acetate, pH 7.0) to the desired final concentration, vortexing gently between additions.

  • Final Check: Visually inspect the solution for any undissolved particles. If present, sonicate the solution briefly in a bath sonicator.

  • Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visual Guides

G cluster_0 Troubleshooting Workflow start Precipitation Observed solvent Adjust Solvent System (e.g., add co-solvent like Methanol) start->solvent ph Optimize pH (6.0-7.5) solvent->ph If precipitation persists resolved Solubility Issue Resolved solvent->resolved Success concentration Lower Concentration ph->concentration If precipitation persists ph->resolved Success additives Consider Additives (Glycerol, Cyclodextrins) concentration->additives If precipitation persists concentration->resolved Success additives->resolved Success

Caption: A flowchart for troubleshooting solubility issues.

G cluster_1 Solubility Enhancement Strategies center_node This compound (Poor Aqueous Solubility) cosolvents Co-solvents (Methanol, Ethanol) center_node->cosolvents ph_mod pH Modification (Slightly Acidic to Neutral) center_node->ph_mod complexation Inclusion Complexation (Cyclodextrins) center_node->complexation surfactants Surfactants (Non-ionic) center_node->surfactants

Caption: Key strategies for enhancing solubility.

References

Technical Support Center: Optimizing Enzymatic Generation of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the key enzyme used for the synthesis of this compound?

A1: The synthesis of this compound is catalyzed by an acyl-CoA synthetase (ACS), also known as an acyl-CoA ligase. These enzymes activate carboxylic acids by converting them into their corresponding Coenzyme A (CoA) thioesters. While a specific enzyme for (1S)-(Methylenecyclopropyl)acetic acid is not extensively documented, medium-chain acyl-CoA synthetases, such as the one from Pseudomonas sp., are known to have broad substrate specificity and are excellent candidates for this reaction.

Q2: What are the essential components of the enzymatic reaction?

A2: The core components for the enzymatic synthesis are:

  • (1S)-(Methylenecyclopropyl)acetic acid: The substrate to be activated.

  • Acyl-CoA Synthetase: The enzyme catalyst.

  • Coenzyme A (CoA): The cofactor that forms the thioester bond.

  • Adenosine Triphosphate (ATP): Provides the energy for the reaction.

  • Magnesium ions (Mg2+): An essential cofactor for ATP-dependent enzymes.

  • Buffer: To maintain an optimal pH for the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by tracking the formation of the product, this compound, or the consumption of the substrates ((1S)-(Methylenecyclopropyl)acetic acid, ATP, or CoA). High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. A reversed-phase C18 column is typically used, and detection can be performed by monitoring the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety in CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Enzyme: The acyl-CoA synthetase may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or suboptimal reaction conditions.- Verify enzyme activity with a known substrate (e.g., hexanoic acid for a medium-chain ACS).- Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C).- Consider adding a stabilizing agent like glycerol (B35011) to the enzyme storage buffer.
Substrate/Cofactor Degradation: ATP is prone to hydrolysis, and the thiol group of CoA can oxidize. The purity of (1S)-(Methylenecyclopropyl)acetic acid is also critical.- Use high-purity starting materials.- Prepare fresh stock solutions of ATP and CoA before each experiment.- Store ATP and CoA solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.- Optimize the reaction pH, typically between 7.0 and 8.5 for most acyl-CoA synthetases.- Perform a temperature screen, often in the range of 25°C to 37°C.- Ensure a sufficient concentration of Mg2+, which is crucial for the reaction.
Product Inhibition: The final product, this compound, may inhibit the enzyme at high concentrations.- Perform kinetic studies to assess product inhibition.- Consider a fed-batch approach for substrate addition to maintain low product concentrations.- Implement in-situ product removal techniques if feasible.
Reaction Stalls Prematurely ATP Depletion: The synthesis of each molecule of acyl-CoA consumes one molecule of ATP, converting it to AMP and pyrophosphate.- Ensure an adequate initial concentration of ATP.- For larger-scale reactions, consider implementing an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine).
Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen conditions.- Optimize reaction conditions for enzyme stability (e.g., lower temperature).- Determine the enzyme's half-life under your experimental conditions and adjust the reaction time accordingly.
Multiple Peaks on HPLC Side Reactions: The enzyme may catalyze side reactions, or the substrates/products may be unstable under the reaction conditions.- Verify the purity of your starting materials.- Optimize reaction conditions (pH, temperature) to minimize the formation of side products.- If using a crude enzyme preparation, consider further purification to remove contaminating enzymes.
Product Degradation: The thioester bond in acyl-CoA molecules can be susceptible to hydrolysis, particularly at non-optimal pH.- Maintain the reaction at the optimal pH.- Once the reaction is complete, consider immediate purification or storage at low temperatures (-80°C) and a slightly acidic pH to improve stability.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a starting point for the synthesis using a medium-chain acyl-CoA synthetase. Optimization of specific parameters is recommended.

Materials:

  • (1S)-(Methylenecyclopropyl)acetic acid

  • Medium-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50-100 mM Tris-HCl buffer

    • 1-5 mM (1S)-(Methylenecyclopropyl)acetic acid

    • 1-2 mM Coenzyme A

    • 2-5 mM ATP

    • 5-10 mM MgCl₂

    • (Optional) 1 mM DTT

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiation: Add the acyl-CoA synthetase to the reaction mixture to a final concentration of 0.1-1 µM.

  • Incubation: Incubate the reaction at the chosen temperature for 1-4 hours. Monitor the reaction progress periodically by HPLC analysis of small aliquots.

  • Quenching: Stop the reaction by adding a small volume of acid (e.g., 10% trifluoroacetic acid or formic acid) to denature the enzyme.

  • Purification: The product, this compound, can be purified from the reaction mixture using solid-phase extraction (SPE) or reversed-phase HPLC.

Quantitative Data Summary

The following table provides a general range for key reaction parameters. Optimal conditions should be determined empirically for your specific experimental setup.

Parameter Typical Range Notes
pH 7.0 - 8.5Enzyme activity is highly pH-dependent.
Temperature 25°C - 37°CHigher temperatures may increase reaction rate but can decrease enzyme stability.
(1S)-(Methylenecyclopropyl)acetic acid 0.1 - 5 mMHigh concentrations may lead to substrate inhibition.
Coenzyme A 0.5 - 2 mM
ATP 1 - 10 mMMolar excess relative to the substrate is recommended.
MgCl₂ 2 - 10 mMEssential for ATP-dependent catalysis.
Enzyme Concentration 0.1 - 2 µMHigher concentrations can increase the reaction rate but also the cost.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction Substrate (1S)-(Methylenecyclopropyl) acetic acid Enzyme Acyl-CoA Synthetase Substrate->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme Product (1S)-(Methylenecyclopropyl) acetyl-CoA Enzyme->Product AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi

Caption: Enzymatic synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product Yield CheckEnzyme Verify Enzyme Activity Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK CheckSubstrates Check Substrate/Cofactor Integrity SubstratesOK Substrates/Cofactors OK? CheckSubstrates->SubstratesOK CheckConditions Optimize Reaction Conditions (pH, Temp) ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK EnzymeOK->Start No (Replace Enzyme) EnzymeOK->CheckSubstrates Yes SubstratesOK->Start No (Use Fresh Reagents) SubstratesOK->CheckConditions Yes ConditionsOK->Start No (Re-optimize) ConsiderInhibition Investigate Product/Substrate Inhibition ConditionsOK->ConsiderInhibition Yes Success Improved Yield ConsiderInhibition->Success

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Synthesis of Enantiomerically Pure (Methylenecyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with racemic mixtures of (methylenecyclopropyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic (methylenecyclopropyl)acetic acid?

A1: The main strategies for resolving racemic carboxylic acids like (methylenecyclopropyl)acetic acid include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[1][2][3][4]

  • Enzymatic Resolution: This technique uses enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[5]

  • Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[6][7]

Q2: I am having trouble with the crystallization of my diastereomeric salts. What are the common causes and solutions?

A2: Crystallization issues are common in diastereomeric salt resolutions. Here are some frequent problems and their solutions:[8]

  • No Crystallization: The salts may be too soluble in the chosen solvent. Try increasing the concentration by evaporating some solvent, adding an anti-solvent (a solvent in which the salts are less soluble), lowering the temperature, or seeding the solution with a few crystals of the desired salt.[8]

  • Oiling Out: The solute has separated as a liquid instead of a solid. This often happens if the solution is too supersaturated. Use a more dilute solution, cool the solution more slowly, or ensure proper agitation.[8]

  • Low Yield: A significant amount of the desired diastereomer remains in the solution. To improve the yield, screen for a solvent that further reduces the solubility of the target salt and experiment with lower crystallization temperatures.[8]

  • Low Purity (Low Diastereomeric Excess): The undesired diastereomer is co-crystallizing. This can be addressed by carefully selecting the solvent, optimizing the cooling rate, or performing recrystallization.

Q3: My enzymatic resolution is showing low enantioselectivity. How can I improve it?

A3: Low enantioselectivity in enzymatic resolutions can be due to several factors. Consider the following troubleshooting steps:

  • Enzyme Selection: Not all lipases will be effective. Screen a variety of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for your substrate.

  • Solvent System: The nature of the organic solvent can significantly impact enzyme activity and selectivity. Test a range of solvents with varying polarities.

  • Temperature and pH: These parameters are crucial for enzyme performance. Optimize the temperature and the pH of the buffer (for hydrolysis) to enhance selectivity.

  • Acyl Donor (for Esterification): The choice of alcohol or acyl donor can influence the reaction rate and enantioselectivity.

Q4: What are the key considerations for developing a chiral HPLC method for (methylenecyclopropyl)acetic acid?

A4: For successful chiral HPLC separation, consider the following:

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for carboxylic acids.[6]

  • Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) is common. For acidic compounds, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[9]

  • Detection: UV detection is typically used. Ensure the wavelength is appropriate for detecting the analyte.

  • Flow Rate and Temperature: Optimizing these parameters can improve the separation efficiency.

Troubleshooting Guides

Diastereomeric Salt Resolution
Problem Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling. - The diastereomeric salts are too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Concentrate the solution by carefully evaporating the solvent.- Add an anti-solvent dropwise to induce precipitation.- Cool the solution to a lower temperature.- If available, add a seed crystal of the desired diastereomer.[8]
An oil forms instead of crystals ("oiling out"). - The solution is too concentrated, leading to rapid precipitation.- The cooling rate is too fast.- The crystallization temperature is too high.- Use a more dilute solution.- Decrease the cooling rate to allow for ordered crystal growth.- Try a different solvent system that allows crystallization at a lower temperature.[8]
The yield of the desired diastereomeric salt is low. - The desired salt has significant solubility in the mother liquor.- Insufficient crystallization time.- Screen for a solvent system where the desired salt is less soluble.- Allow for a longer crystallization period at a lower temperature.- Concentrate the mother liquor to obtain a second crop of crystals.[8]
The isolated salt has low diastereomeric excess (d.e.). - The undesired diastereomer has co-precipitated.- Inefficient filtration, leaving excess mother liquor.- Recrystallize the salt from the same or a different solvent system.- Optimize the cooling rate; a slower rate can improve selectivity.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Enzymatic Kinetic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or no conversion. - The chosen enzyme is not active towards the substrate.- Inappropriate reaction conditions (pH, temperature, solvent).- Enzyme inhibition.- Screen a panel of different lipases.- Optimize pH, temperature, and solvent.- Ensure the substrate and solvent are of high purity.
Low enantioselectivity (low e.e. of product or remaining starting material). - The enzyme has inherently low selectivity for the substrate.- Suboptimal reaction conditions.- Screen different enzymes.- Vary the reaction temperature; lower temperatures can sometimes increase selectivity.- Change the solvent or co-solvent.- For esterification, try different alcohol reactants.
Reaction stops before 50% conversion. - Enzyme deactivation over time.- Product inhibition.- Reversibility of the reaction.- Add fresh enzyme partway through the reaction.- If possible, remove the product as it is formed.- For hydrolysis, ensure the pH is maintained. For esterification, remove water that is formed.
Difficulty separating the product from the remaining starting material. - Similar physical properties.- If one is an acid and the other an ester, use extraction with an aqueous base to separate them.- Utilize column chromatography for separation.
Chiral HPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
No separation of enantiomers. - The chiral stationary phase (CSP) is not suitable for the analyte.- Inappropriate mobile phase composition.- Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).- Modify the mobile phase composition: change the alcohol (e.g., isopropanol to ethanol), vary the ratio of hexane (B92381) to alcohol, and adjust the concentration of the acidic modifier.[6]
Poor peak shape (tailing or fronting). - Secondary interactions between the acidic analyte and the stationary phase.- Sample overload.- Increase the concentration of the acidic modifier (e.g., TFA, acetic acid) in the mobile phase.[9]- Inject a smaller volume or a more dilute sample.
Poor resolution between enantiomers. - Suboptimal mobile phase or flow rate.- Optimize the mobile phase composition for better selectivity.- Decrease the flow rate to improve efficiency.- Try a different chiral column.
Inconsistent retention times. - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column with an appropriate solvent after use.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methods for structurally similar cyclopropanecarboxylic acids and should be optimized for (methylenecyclopropyl)acetic acid.

Protocol 1: Diastereomeric Salt Resolution of (Methylenecyclopropyl)acetic Acid

This protocol outlines a general procedure for the resolution of racemic (methylenecyclopropyl)acetic acid using a chiral amine like (R)-1-phenylethylamine.

Materials:

  • Racemic (methylenecyclopropyl)acetic acid

  • (R)-1-phenylethylamine (or another suitable chiral amine)

  • Various solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (B78521) (NaOH), 1M solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Sodium sulfate (B86663) or magnesium sulfate (drying agent)

Procedure:

  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic (methylenecyclopropyl)acetic acid in a minimal amount of a heated solvent (e.g., ethanol). In a separate container, dissolve 0.5-1.0 equivalents of (R)-1-phenylethylamine in a small amount of the same solvent.

  • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The collected solid is the less soluble diastereomeric salt.

  • Analysis: Determine the diastereomeric excess of the crystalline salt by chiral HPLC or NMR analysis of a small, liberated sample.

  • Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent to improve purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 1M NaOH solution to make the solution basic. Extract the chiral amine with an organic solvent. Acidify the aqueous layer with 1M HCl and extract the enantiomerically enriched (methylenecyclopropyl)acetic acid with an organic solvent.

  • Dry the organic extract over a drying agent, filter, and remove the solvent under reduced pressure to obtain the resolved carboxylic acid.

Protocol 2: Enzymatic Kinetic Resolution of (Methylenecyclopropyl)acetic Acid (Esterification)

This protocol describes the lipase-catalyzed esterification of one enantiomer of (methylenecyclopropyl)acetic acid.

Materials:

  • Racemic (methylenecyclopropyl)acetic acid

  • Lipase (B570770) (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • An alcohol (e.g., benzyl (B1604629) alcohol or 1-butanol)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

  • Molecular sieves (to remove water)

Procedure:

  • Reaction Setup: To a solution of racemic (methylenecyclopropyl)acetic acid (1.0 eq.) and an alcohol (1.2 eq.) in an anhydrous organic solvent, add the lipase (e.g., 10-50% by weight of the acid) and molecular sieves.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves.

  • Separation: Remove the solvent under reduced pressure. The resulting mixture contains the esterified enantiomer and the unreacted enantiomeric acid. Separate these by extraction with an aqueous base (e.g., NaHCO₃ solution). The unreacted acid will move to the aqueous phase, while the ester remains in the organic phase.

  • Isolation:

    • Acid: Acidify the aqueous phase with HCl and extract the unreacted (methylenecyclopropyl)acetic acid with an organic solvent. Dry and evaporate the solvent.

    • Ester: Wash, dry, and evaporate the organic phase to isolate the ester. If the free acid is desired, the ester can be hydrolyzed using standard procedures.

Visualizations

Diastereomeric Salt Resolution Workflow

diastereomeric_salt_resolution cluster_0 Salt Formation & Crystallization cluster_1 Separation & Liberation racemic_acid Racemic (Methylenecyclopropyl)acetic Acid dissolve Dissolve in suitable solvent racemic_acid->dissolve chiral_base Chiral Base (e.g., (R)-1-phenylethylamine) chiral_base->dissolve mix Mix Solutions dissolve->mix cool Cool to Crystallize mix->cool filter Filter cool->filter crystals Crystals of Less Soluble Diastereomeric Salt filter->crystals mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filter->mother_liquor liberate_crystals Liberate Acid (e.g., with HCl) crystals->liberate_crystals liberate_liquor Liberate Acid (e.g., with HCl) mother_liquor->liberate_liquor enantiomer_1 Enantiomer 1 liberate_crystals->enantiomer_1 enantiomer_2 Enantiomer 2 liberate_liquor->enantiomer_2

Caption: Workflow for the resolution of (methylenecyclopropyl)acetic acid via diastereomeric salt formation.

Enzymatic Kinetic Resolution Workflow

enzymatic_resolution racemic_acid Racemic (Methylenecyclopropyl)acetic Acid (R- and S-enantiomers) reaction Enzymatic Reaction (e.g., Lipase-catalyzed esterification) racemic_acid->reaction separation Separation (e.g., Extraction or Chromatography) reaction->separation product Product (e.g., R-ester) separation->product Reacted Enantiomer unreacted Unreacted Starting Material (S-acid) separation->unreacted Unreacted Enantiomer hydrolysis Hydrolysis (optional) product->hydrolysis resolved_acid Resolved R-acid hydrolysis->resolved_acid

Caption: General workflow for the enzymatic kinetic resolution of (methylenecyclopropyl)acetic acid.

Troubleshooting Logic for Diastereomeric Crystallization

crystallization_troubleshooting start Problem with Crystallization no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_purity Low Purity (d.e.) start->low_purity sol_1 Increase Concentration or Add Anti-solvent no_crystals->sol_1 Yes sol_2 Lower Temperature or Seed no_crystals->sol_2 Yes sol_3 Decrease Concentration or Slow Cooling oiling_out->sol_3 Yes sol_4 Recrystallize low_purity->sol_4 Yes sol_5 Change Solvent low_purity->sol_5 Yes

Caption: Decision-making diagram for troubleshooting diastereomeric crystallization issues.

References

Technical Support Center: Ensuring Complete Inactivation of Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl-CoA dehydrogenases (ACADs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you ensure the complete and effective inactivation of ACADs in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for inactivating acyl-CoA dehydrogenases?

A1: Acyl-CoA dehydrogenases are most commonly inactivated using mechanism-based inhibitors. These are compounds that are themselves substrates for the enzyme and are converted into a reactive species that covalently modifies and inactivates the enzyme. This process is also known as suicide inhibition.[1] Some of the most well-characterized irreversible inhibitors are 2-alkynoyl-CoA derivatives, such as 2-pentynoyl-CoA and 2-octynoyl-CoA, and (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin.[1][2]

Q2: How can I verify that the inactivation of the acyl-CoA dehydrogenase is complete?

A2: Complete inactivation can be verified by measuring the residual enzyme activity after treatment with the inhibitor. This is typically done using an activity assay, such as the electron transfer flavoprotein (ETF) fluorescence reduction assay or a spectrophotometric assay with an artificial electron acceptor.[3][4][5] The activity of the inhibitor-treated enzyme should be compared to a control sample that has not been treated with the inhibitor. A successful inactivation will show no or negligible residual enzyme activity.

Q3: What are the key differences between the ETF fluorescence reduction assay and spectrophotometric assays for measuring ACAD activity?

A3: The ETF fluorescence reduction assay is considered the gold standard for measuring ACAD activity as it uses the physiological electron acceptor, ETF.[3] This assay is highly specific and sensitive but requires anaerobic conditions. Spectrophotometric assays, on the other hand, use artificial electron acceptors like ferricenium hexafluorophosphate (B91526) and can be performed aerobically, making them more convenient for some applications.[4][6] However, these artificial acceptors can sometimes interact with other cellular components, potentially leading to less specific results.

Q4: Can I use the same inhibitor to inactivate all types of acyl-CoA dehydrogenases?

A4: Not necessarily. The specificity of inhibitors can vary significantly between the different classes of ACADs (short-chain, medium-chain, long-chain, and very-long-chain). For example, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA) severely and irreversibly inactivates short-chain (SCAD), medium-chain (MCAD), and isovaleryl-CoA (IVD) dehydrogenases, but has little to no effect on long-chain acyl-CoA dehydrogenase (LCAD).[1] It is crucial to select an inhibitor with known activity against the specific ACAD you are studying.

Troubleshooting Guides

Problem 1: Incomplete Inactivation of the Acyl-CoA Dehydrogenase

Possible Causes:

  • Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to fully inactivate the enzyme.

  • Incorrect Incubation Time: The incubation time with the inhibitor may not be long enough for the inactivation reaction to go to completion.

  • Inhibitor Instability: The inhibitor may be unstable under the experimental conditions and degrade before it can inactivate the enzyme.

  • Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the inhibitor's activity.

Solutions:

Solution Description
Optimize Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of the inhibitor required for complete inactivation.
Optimize Incubation Time Conduct a time-course experiment to determine the necessary incubation time for the inactivation to reach completion.
Check Inhibitor Stability Consult the literature for information on the stability of your inhibitor under your experimental conditions. If necessary, prepare fresh inhibitor solutions immediately before use.
Optimize Reaction Conditions Ensure that the pH, temperature, and buffer conditions are optimal for both the enzyme and the inhibitor.
Problem 2: High Background Signal in the ETF Fluorescence Reduction Assay

Possible Causes:

  • Presence of Other Fluorescent Compounds: The sample may contain other molecules that fluoresce at the same wavelength as ETF.

  • Light Scattering: Particulate matter in the sample can cause light scattering, leading to an artificially high fluorescence signal.

  • Contamination of Reagents: The reagents used in the assay may be contaminated with fluorescent impurities.

Solutions:

Solution Description
Include a "No Enzyme" Control Run a control reaction without the acyl-CoA dehydrogenase to determine the background fluorescence of the sample and reagents.
Centrifuge or Filter Samples To remove particulate matter, centrifuge your samples and use the supernatant for the assay, or filter the samples through a low-protein-binding filter.
Use High-Purity Reagents Ensure that all reagents, especially the ETF and acyl-CoA substrates, are of high purity and free from fluorescent contaminants.

Quantitative Data on Acyl-CoA Dehydrogenase Inhibitors

The following table summarizes the kinetic parameters for some common irreversible inhibitors of acyl-CoA dehydrogenases. This data can help in selecting the appropriate inhibitor and concentration for your experiments.

InhibitorTarget EnzymeKI (μM)kinact (min-1)Reference
Oct-4-en-2-ynoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)110.025[7]
2-Pentynoyl-CoAShort-Chain Acyl-CoA Dehydrogenase (SCAD)Not ReportedNot Reported[2]

Experimental Protocols

Protocol 1: ETF Fluorescence Reduction Assay (Microplate Format)

This protocol is adapted from a method for a microplate-based ETF fluorescence reduction assay.[3][5]

Materials:

  • Purified recombinant pig Electron Transfer Flavoprotein (ETF)

  • Acyl-CoA dehydrogenase (enzyme sample)

  • Acyl-CoA substrate (specific to the ACAD being assayed)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)

  • Glucose

  • Glucose oxidase

  • Catalase

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection (Excitation: ~436 nm, Emission: ~525 nm)

Procedure:

  • Prepare the Deoxygenation System: In the reaction buffer, prepare a solution containing glucose, glucose oxidase, and catalase to enzymatically remove oxygen.

  • Prepare the Reaction Mixture: In each well of the microplate, add the reaction buffer containing the deoxygenation system, ETF, and the enzyme sample.

  • Initiate the Reaction: Start the reaction by adding the specific acyl-CoA substrate to each well.

  • Measure Fluorescence: Immediately begin monitoring the decrease in ETF fluorescence over time using the microplate reader. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence decay curve.

Protocol 2: Spectrophotometric Assay using Ferricenium Hexafluorophosphate

This protocol is based on a spectrophotometric assay for measuring ACAD activity.[4][6]

Materials:

  • Acyl-CoA dehydrogenase (enzyme sample)

  • Acyl-CoA substrate (specific to the ACAD being assayed)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.6)

  • Ferricenium hexafluorophosphate

  • Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the reaction buffer, the enzyme sample, and the acyl-CoA substrate.

  • Establish a Baseline: Measure the absorbance at a specific wavelength (e.g., 308 nm for the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA when assaying MCAD) to establish a baseline.[4]

  • Initiate the Reaction: Add ferricenium hexafluorophosphate to the cuvette to start the reaction.

  • Monitor Absorbance: Record the change in absorbance over time. The rate of change in absorbance is proportional to the ACAD activity.

  • Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product being formed or the electron acceptor being reduced.

Visualizations

experimental_workflow cluster_prep Preparation cluster_inactivation Inactivation Step cluster_assay Activity Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Sample incubate Incubate Enzyme with Inhibitor prep_enzyme->incubate prep_inhibitor Prepare Inhibitor Solution prep_inhibitor->incubate prep_reagents Prepare Assay Reagents perform_assay Perform Activity Assay (e.g., ETF Fluorescence Reduction) prep_reagents->perform_assay incubate->perform_assay measure_activity Measure Residual Activity perform_assay->measure_activity analyze_data Analyze Results measure_activity->analyze_data conclusion Conclusion: Complete or Incomplete Inactivation analyze_data->conclusion

Caption: Workflow for experimental inactivation of acyl-CoA dehydrogenases.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Inactivation Observed cause1 Insufficient Inhibitor Concentration? start->cause1 cause2 Inadequate Incubation Time? start->cause2 cause3 Inhibitor Instability? start->cause3 cause4 Sub-optimal Reaction Conditions? start->cause4 solution1 Titrate Inhibitor Concentration cause1->solution1 solution2 Perform Time-Course Experiment cause2->solution2 solution3 Prepare Fresh Inhibitor & Verify Stability cause3->solution3 solution4 Optimize pH, Temperature, & Buffer cause4->solution4

Caption: Troubleshooting logic for incomplete enzyme inactivation.

References

Validation & Comparative

A Researcher's Guide to Confirming the Identity of Synthesized (1S)-(Methylenecyclopropyl)acetyl-CoA and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the precise characterization of synthesized molecules is paramount. This guide provides a comparative framework for confirming the identity of (1S)-(Methylenecyclopropyl)acetyl-CoA, a potent inhibitor of acyl-CoA dehydrogenases. We present key analytical techniques, expected data, and a comparison with alternative inhibitors, supported by experimental protocols and data visualizations.

Introduction to this compound

(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit.[1][2][3] It is a mechanism-based inhibitor of several acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation.[2][3][4] The inhibitory action of MCPA-CoA can lead to a severe disruption of energy metabolism.[1][2] The biological activity of chiral molecules can be enantiomer-specific, making the confirmation of the (1S) stereoisomer critical.

Analytical Techniques for Identity Confirmation

The confirmation of the chemical identity of synthesized this compound relies on a combination of spectroscopic and chromatographic techniques.

Table 1: Key Analytical Techniques and Expected Data

TechniqueParameterExpected Data for (Methylenecyclopropyl)acetyl-CoA
¹H NMR Spectroscopy Chemical Shifts (δ)Protons on the cyclopropyl (B3062369) ring, methylene (B1212753) group, acetyl group, and the CoA moiety will exhibit characteristic chemical shifts. Specific data for the pure (1S) enantiomer is not readily available in the literature, but analysis of the racemic precursor, (RS)-(Methylenecyclopropyl)acetic acid, can provide expected ranges for the acyl portion.
Mass Spectrometry (LC-MS/MS) Parent Ion (m/z) and Fragmentation PatternThe expected exact mass for the protonated molecule [M+H]⁺ is approximately 862.16 g/mol . A characteristic fragmentation pattern involves the neutral loss of the CoA moiety (507.12 g/mol ), resulting in a prominent fragment ion corresponding to the acyl group.
Chiral High-Performance Liquid Chromatography (HPLC) Retention TimeUsing a chiral stationary phase, the (1S) and (1R) enantiomers can be separated, showing distinct retention times. This is essential to confirm the enantiomeric purity of the synthesized compound.
Polarimetry Specific Rotation [α]The specific rotation of the pure (1S) enantiomer should be a measurable, non-zero value. A positive or negative value indicates the direction of rotation of plane-polarized light. Specific data for the (1S) enantiomer is not readily available in the literature.

Comparison with Alternative Acyl-CoA Dehydrogenase Inhibitors

This compound is a potent inhibitor, but other compounds also target acyl-CoA dehydrogenases. A direct comparison of their inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC50), is crucial for drug development studies.

Table 2: Comparative Inhibitory Activity (IC50) of Acyl-CoA Dehydrogenase Inhibitors

InhibitorTarget EnzymeIC50 (µM)Reference
(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) Short-Chain Acyl-CoA Dehydrogenase (SCAD)~1.6[5]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)~7.8[5]
Isovaleryl-CoA Dehydrogenase (IVD)~1.2[5]
Hexyl-substituted MCPA-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Rapid Inactivation[4]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Rapid Inactivation[4]
Malonyl-CoA Carnitine Palmitoyltransferase I (CPT-I)0.034 - 6.3[6]
Oleoyl-CoA Human 12-Lipoxygenase (h12-LOX)32[7]
Stearoyl-CoA Human 15-Lipoxygenase-1 (h15-LOX-1)4.2[7]

Note: The IC50 values for MCPA-CoA were determined using the racemic mixture. The activity of the pure (1S) enantiomer may differ.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are outlines for key experimental procedures.

Synthesis of this compound

The synthesis of this compound typically involves two key stages: the enantioselective synthesis or chiral resolution of (1S)-(Methylenecyclopropyl)acetic acid, followed by its conversion to the corresponding CoA thioester.

1. Synthesis/Resolution of (1S)-(Methylenecyclopropyl)acetic acid:

  • Enantioselective Synthesis: This can be achieved through various asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries.

  • Chiral Resolution: The racemic (RS)-(Methylenecyclopropyl)acetic acid can be resolved into its constituent enantiomers using chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or by using chiral chromatography.[8][9]

2. Conversion to the CoA Thioester:

  • The enantiomerically pure (1S)-(Methylenecyclopropyl)acetic acid is activated, for example, by conversion to its N-hydroxysuccinimide ester.

  • The activated acid is then reacted with Coenzyme A trilithium salt in an appropriate buffer to yield this compound.

Analytical Characterization

1. NMR Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data and assign the chemical shifts to the respective protons and carbons in the molecule.

2. Mass Spectrometry (LC-MS/MS):

  • Dissolve the sample in a suitable solvent compatible with the LC system (e.g., water/acetonitrile mixture).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Use a suitable reversed-phase column for separation.

  • Set the mass spectrometer to acquire data in positive ion mode, monitoring for the expected parent ion and characteristic fragment ions.

3. Chiral HPLC:

  • Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column).

  • Develop a mobile phase that provides good separation of the enantiomers (e.g., a mixture of hexane (B92381) and a chiral selector).

  • Inject the sample and monitor the elution profile using a UV detector.

4. Polarimetry:

  • Dissolve a precisely weighed amount of the sample in a specified solvent to a known concentration.

  • Measure the optical rotation of the solution using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.[10][11][12][13]

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[10][11][12][13]

Visualizing the Workflow and Pathway

Diagrams can clarify complex processes. Below are Graphviz representations of the experimental workflow and the metabolic pathway affected by MCPA-CoA.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Enantioselective Synthesis or Chiral Resolution of (1S)-(Methylenecyclopropyl)acetic acid activation Activation of Carboxylic Acid synthesis->activation coupling Coupling with Coenzyme A activation->coupling purification Purification by HPLC coupling->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LC-MS/MS) purification->ms hplc Chiral HPLC purification->hplc polarimetry Polarimetry purification->polarimetry

Caption: Experimental workflow for the synthesis and characterization.

signaling_pathway Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (e.g., SCAD, MCAD) Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Beta_Oxidation Further β-Oxidation Steps Trans_2_Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle MCPA_CoA This compound MCPA_CoA->Acyl_CoA_Dehydrogenase Inhibition

Caption: Inhibition of fatty acid β-oxidation by MCPA-CoA.

References

A Comparative Guide to the Validation of (1S)-(Methylenecyclopropyl)acetyl-CoA as a Suicide Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA)

This compound is a toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree. It is a well-established mechanism-based or "suicide" inhibitor of mitochondrial acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation. The inactivation of these enzymes by MCPA-CoA leads to a disruption of energy metabolism, which can have severe physiological consequences.

The mechanism of suicide inhibition involves the enzyme's own catalytic activity converting the inhibitor into a highly reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[1] Spectrophotometric titration studies have confirmed that MCPA-CoA is acted upon by and, in turn, irreversibly inactivates short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), confirming its role as a suicide inhibitor.[2]

Comparison with Alternative Inhibitors

While MCPA-CoA is a potent inhibitor, other compounds have been investigated for their effects on acyl-CoA dehydrogenases, offering different specificities and potential mechanisms of action.

InhibitorTarget Enzyme(s)Mechanism of ActionKey Characteristics
This compound (MCPA-CoA) Primarily SCAD and MCAD; also IVDH.[2]Suicide Inhibition (Covalent Adduct Formation)Potent and irreversible inactivation. The inactivation is time-dependent and requires catalytic turnover.
Spiropentaneacetic Acid (SPA) Specific for MCAD.[3]Proposed to be a tight-binding, irreversible inhibitor without covalent bond formation.[3]Shows greater specificity for MCAD compared to MCPA-CoA. Does not appear to affect the metabolism of branched-chain amino acids.[3]
Hexyl-substituted Methylenecyclopropyl acetyl-CoA Rapidly inactivates MCAD and LCAD; slower inactivation of VLCAD; SCAD is essentially unaffected.Suicide InhibitionDemonstrates altered chain-length specificity compared to MCPA-CoA, highlighting the potential for designing more specific inhibitors.

Note: Specific kinetic parameters for inactivation (k_inact) and inhibition constants (K_I) for these compounds are not widely reported in the literature. The provided experimental protocols outline the methods to determine these values.

Experimental Protocols

The validation of a compound as a suicide inhibitor involves a series of experiments to characterize its mechanism of action and kinetics of inactivation.

Enzyme Kinetics Assay for Suicide Inhibition

This protocol is designed to determine the kinetic parameters of time-dependent enzyme inactivation.

Objective: To determine the rate of inactivation (k_obs) at various inhibitor concentrations to calculate the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I).

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., SCAD or MCAD)

  • This compound or alternative inhibitor

  • Substrate for the acyl-CoA dehydrogenase (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • Electron acceptor (e.g., ferrocenium (B1229745) hexafluorophosphate (B91526) or an electron-transferring flavoprotein (ETF)-based assay)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Activity Assay:

    • Establish a reliable assay to measure the activity of the target acyl-CoA dehydrogenase. A common method is to monitor the reduction of an electron acceptor spectrophotometrically.

    • The reaction mixture should contain the enzyme, substrate, and electron acceptor in the reaction buffer.

    • The rate of the reaction is determined by measuring the change in absorbance over time at a specific wavelength.

  • Time-Dependent Inactivation:

    • Pre-incubate the enzyme with various concentrations of the suicide inhibitor in the reaction buffer.

    • At specific time intervals, take aliquots of the pre-incubation mixture and add them to the enzyme activity assay mixture (containing substrate and electron acceptor) to measure the remaining enzyme activity.

    • The final concentration of the inhibitor in the activity assay should be low enough to not cause significant further inhibition during the measurement of residual activity.

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).

  • Determination of k_inact and K_I:

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following Michaelis-Menten-like equation for suicide inhibition: k_obs = (k_inact * [I]) / (K_I + [I]) where:

      • k_inact is the maximal rate of inactivation.

      • K_I is the inhibitor concentration at which the rate of inactivation is half of k_inact.

      • [I] is the inhibitor concentration.

    • The values of k_inact and K_I can be determined from the hyperbolic fit of the data.

Mass Spectrometry for Covalent Adduct Identification

This protocol is used to confirm the covalent modification of the target enzyme by the suicide inhibitor.

Objective: To identify the formation of a covalent adduct between the enzyme and the inhibitor and potentially identify the modified amino acid residue(s).

Materials:

  • Purified acyl-CoA dehydrogenase

  • Suicide inhibitor

  • Reaction buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

Procedure:

  • Incubation and Sample Preparation:

    • Incubate the purified enzyme with a molar excess of the suicide inhibitor in the reaction buffer for a sufficient time to allow for inactivation.

    • A control sample with the enzyme but without the inhibitor should be prepared in parallel.

    • Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

  • Intact Protein Analysis (Top-Down Approach):

    • Analyze the intact protein samples (inhibitor-treated and control) by mass spectrometry.

    • A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (or a reactive fragment of it) confirms the formation of a covalent adduct.

  • Peptide Mapping (Bottom-Up Approach):

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into smaller peptides using a protease like trypsin.

    • Analyze the resulting peptide mixtures by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Compare the peptide maps of the inhibitor-treated and control samples.

    • Identify peptides in the treated sample that show a mass increase corresponding to the mass of the inhibitor adduct.

    • Fragment the modified peptides (MS/MS) to determine the exact amino acid residue that has been covalently modified.

Visualizations

Fatty Acid β-Oxidation Pathway and Site of Inhibition

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_inhibitor Inhibition Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito Carnitine Shuttle Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Fatty Acyl-CoA_mito->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (SCAD, MCAD, LCAD, VLCAD) L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA β-Ketoacyl-CoA->Shorter Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle MCPA-CoA MCPA-CoA MCPA-CoA->Fatty Acyl-CoA_mito Suicide Inhibition of SCAD & MCAD

Caption: Fatty Acid β-Oxidation Pathway and Inhibition by MCPA-CoA.

Experimental Workflow for Suicide Inhibitor Validation

suicide_inhibitor_workflow cluster_workflow Workflow for Validation of a Suicide Inhibitor Hypothesis Hypothesis: Compound is a suicide inhibitor Enzyme_Kinetics Enzyme Kinetics Assays Hypothesis->Enzyme_Kinetics Mass_Spectrometry Mass Spectrometry Analysis Hypothesis->Mass_Spectrometry Time_Dependent Time-Dependent Inactivation Enzyme_Kinetics->Time_Dependent Kinetic_Parameters Determine k_inact and K_I Time_Dependent->Kinetic_Parameters Validation Validation as Suicide Inhibitor Kinetic_Parameters->Validation Intact_Protein Intact Protein Analysis Mass_Spectrometry->Intact_Protein Peptide_Mapping Peptide Mapping (LC-MS/MS) Mass_Spectrometry->Peptide_Mapping Adduct_Confirmation Covalent Adduct Confirmation Intact_Protein->Adduct_Confirmation Site_Identification Identification of Modification Site Peptide_Mapping->Site_Identification Adduct_Confirmation->Validation Site_Identification->Validation

Caption: Experimental Workflow for Validating a Suicide Inhibitor.

References

Unmasking a Metabolic Saboteur: A Comparative Guide to the Inhibition of Acyl-CoA Dehydrogenases by (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific interactions between inhibitors and enzymes is paramount. This guide provides a detailed comparison of the inhibitory effects of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a potent metabolic toxin, on various acyl-CoA dehydrogenases. The data presented herein is compiled from key experimental findings to support research and development in metabolic disorders and toxicology.

MCPA-CoA is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree, and is responsible for Jamaican Vomiting Sickness. Its potent inhibitory action on fatty acid β-oxidation is a critical area of study. This guide synthesizes the available data on its differential effects on several key enzymes in this pathway.

Quantitative Comparison of Inhibitory Effects

The inhibitory potency of MCPA-CoA varies significantly among the different classes of acyl-CoA dehydrogenases. This selectivity is a key aspect of its toxicological profile. The following table summarizes the quantitative data on the inhibition of various acyl-CoA dehydrogenases by the active metabolite derived from 2-methylenecyclopropaneacetic acid (MCPA).

Target EnzymeAbbreviationSubstrate Chain Length SpecificityInhibitory Potency (IC50)Qualitative Inhibition
Short-Chain Acyl-CoA DehydrogenaseSCADC4-C6Not Quantified, but severely inactivatedSevere and Irreversible[1]
Medium-Chain Acyl-CoA DehydrogenaseMCADC4-C127.8 ± 1.0 µMSevere and Irreversible[1][2]
Long-Chain Acyl-CoA DehydrogenaseLCADC12-C18No significant inhibitionNot Significantly Inactivated[1][2]
Very Long-Chain Acyl-CoA DehydrogenaseVLCAD>C16No significant inhibitionNot Inhibited[2]
Isovaleryl-CoA DehydrogenaseIVDBranched-chain1.2 ± 0.1 µMSevere and Irreversible[1][2]
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase2-meBCADHBranched-chainNot QuantifiedSlowly and Mildly Inactivated[1]

Mechanism of Action: Suicide Inhibition

MCPA-CoA acts as a suicide inhibitor of susceptible acyl-CoA dehydrogenases.[1] This means that the enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle. However, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[1] This mechanism explains the potent and lasting effects of hypoglycin A poisoning.

Experimental Protocols

The determination of the inhibitory effects of MCPA-CoA on acyl-CoA dehydrogenases typically involves spectrophotometric assays. A common method is the ferricenium assay, which is outlined below.

General Protocol: Ferricenium Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of ferricenium ion, an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD, LCAD)

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD, palmitoyl-CoA for LCAD)

  • This compound (MCPA-CoA)

  • Ferricenium hexafluorophosphate (B91526)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.6)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: A solution of the purified acyl-CoA dehydrogenase is prepared in the buffer.

  • Inhibitor Incubation: The enzyme solution is incubated with varying concentrations of MCPA-CoA for a defined period to allow for inactivation.

  • Assay Initiation: The reaction is initiated by adding the specific acyl-CoA substrate and ferricenium hexafluorophosphate to the enzyme-inhibitor mixture.

  • Spectrophotometric Measurement: The rate of ferricenium reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 300 nm).

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates of the inhibited reactions to a control reaction without the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Impact: Pathways and Workflows

To better understand the context of this inhibition, the following diagrams illustrate the fatty acid β-oxidation pathway and a typical experimental workflow.

fatty_acid_oxidation cluster_inhibitors Inhibition by MCPA-CoA Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) β-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) Thiolase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle SCAD SCAD Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase SCAD->Acyl-CoA Dehydrogenase MCAD MCAD MCAD->Acyl-CoA Dehydrogenase IVD IVD IVD->Acyl-CoA Dehydrogenase

Caption: Fatty Acid β-Oxidation Pathway and Points of Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme and Inhibitor Solutions B Incubate Enzyme with MCPA-CoA A->B C Add Substrate and Ferricenium B->C D Monitor Absorbance Change C->D E Calculate Initial Velocities D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Caption: General Experimental Workflow for Inhibition Assay.

References

Unveiling the Cross-Reactivity Profile of (1S)-(Methylenecyclopropyl)acetyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) with various acyl-CoA dehydrogenases. Intended for researchers, scientists, and drug development professionals, this document summarizes key inhibitory interactions, presents quantitative data, and offers detailed experimental protocols for assessing enzyme activity.

Executive Summary

This compound, the toxic metabolite of hypoglycin (B18308) A found in unripe ackee fruit, is a potent inhibitor of several key enzymes in fatty acid and amino acid metabolism. Its primary target is medium-chain acyl-CoA dehydrogenase (MCAD), a critical enzyme in the β-oxidation pathway. However, significant cross-reactivity with other acyl-CoA dehydrogenases has been observed, leading to a broader disruption of cellular metabolism. This guide details the inhibitory profile of MCPA-CoA, providing a comparative analysis of its effects on various enzymes.

Comparative Analysis of Enzyme Inhibition by MCPA-CoA

MCPA-CoA acts as a suicide inhibitor, forming an irreversible covalent bond with the enzyme's active site.[1] Its reactivity varies significantly across different acyl-CoA dehydrogenases.

Key Findings:

  • High Susceptibility: Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH) are severely and irreversibly inactivated by MCPA-CoA.[1]

  • Moderate Susceptibility: 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) is slowly and mildly inactivated.[1]

  • Low to No Susceptibility: Long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected by MCPA-CoA.[1]

This selective inhibition explains the metabolic disturbances observed in cases of hypoglycin A toxicity, such as Jamaican Vomiting Sickness.

Table 1: Quantitative Comparison of MCPA-CoA Inhibition of Acyl-CoA Dehydrogenases
Enzyme TargetCommon Substrate(s)Observed Inhibition by MCPA-CoAKinetic Parameters (Ki, k_inact, IC50)References
SCAD Butyryl-CoASevere, irreversible inactivationData not available in searched literature[1]
MCAD Octanoyl-CoA, Hexanoyl-CoASevere, irreversible inactivationData not available in searched literature[1]
IVDH Isovaleryl-CoASevere, irreversible inactivationData not available in searched literature[1]
2-meBCADH 2-Methylbutyryl-CoAMild, slow inactivationData not available in searched literature[1]
LCAD Palmitoyl-CoANo significant inactivationNot applicable[1]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Hypoglycin A and MCPA-CoA Action

The following diagram illustrates the metabolic conversion of Hypoglycin A to the active inhibitor, MCPA-CoA, and its subsequent targets in the fatty acid β-oxidation pathway.

Metabolic Pathway of Hypoglycin A and Inhibition by MCPA-CoA cluster_Metabolism Metabolism of Hypoglycin A cluster_Inhibition Inhibition of β-Oxidation Hypoglycin A Hypoglycin A α-Ketomethylenecyclopropyl propionate α-Ketomethylenecyclopropyl propionate Hypoglycin A->α-Ketomethylenecyclopropyl propionate Transamination MCPA-CoA MCPA-CoA α-Ketomethylenecyclopropyl propionate->MCPA-CoA Oxidative Decarboxylation SCAD SCAD MCPA-CoA->SCAD Severe Inhibition MCAD MCAD MCPA-CoA->MCAD Severe Inhibition IVDH IVDH MCPA-CoA->IVDH Severe Inhibition LCAD LCAD MCPA-CoA->LCAD No Significant Inhibition

Caption: Metabolic activation of Hypoglycin A and subsequent inhibition of acyl-CoA dehydrogenases.

Experimental Workflow for Assessing Enzyme Inhibition

This diagram outlines the general workflow for determining the inhibitory effect of MCPA-CoA on a target acyl-CoA dehydrogenase.

Workflow for Acyl-CoA Dehydrogenase Inhibition Assay Start Start Prepare Enzyme and Substrate Prepare Enzyme and Substrate Start->Prepare Enzyme and Substrate Pre-incubate Enzyme with MCPA-CoA Pre-incubate Enzyme with MCPA-CoA Prepare Enzyme and Substrate->Pre-incubate Enzyme with MCPA-CoA Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate Enzyme with MCPA-CoA->Initiate Reaction with Substrate Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction with Substrate->Monitor Reaction Progress Analyze Data Analyze Data Monitor Reaction Progress->Analyze Data Determine Kinetic Parameters Determine Kinetic Parameters Analyze Data->Determine Kinetic Parameters

Caption: General experimental workflow for assessing enzyme inhibition by MCPA-CoA.

Detailed Experimental Protocols

The following are detailed protocols for two common assays used to measure acyl-CoA dehydrogenase activity and inhibition.

ETF Fluorescence Reduction Assay

This assay is considered the gold standard for measuring the activity of most acyl-CoA dehydrogenases.[2][3] It relies on the natural electron acceptor for these enzymes, Electron Transfer Flavoprotein (ETF). The assay measures the decrease in ETF fluorescence as it is reduced by the active dehydrogenase.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD)

  • Recombinant or purified porcine ETF

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • This compound (MCPA-CoA)

  • Anaerobic cuvette or 96-well microplate

  • Fluorometer (excitation at 340 nm, emission at 490 nm)

  • Reaction Buffer: 50 mM potassium phosphate, pH 7.2, 0.2 mM EDTA

  • Deoxygenation System (optional, for microplate format): Glucose, glucose oxidase, catalase

Procedure:

  • Preparation:

    • Prepare a stock solution of MCPA-CoA in the reaction buffer.

    • Prepare stock solutions of the acyl-CoA substrate and ETF in the reaction buffer.

    • If using a microplate format, prepare a deoxygenation solution containing glucose, glucose oxidase, and catalase in the reaction buffer.[2]

  • Anaerobic Conditions (Cuvette Method):

    • Add the reaction buffer, ETF, and the desired concentration of MCPA-CoA (or buffer for control) to an anaerobic cuvette.

    • Seal the cuvette and deoxygenate the mixture by subjecting it to several cycles of vacuum and purging with argon or nitrogen gas.[2]

  • Enzyme Addition and Incubation:

    • Add the purified acyl-CoA dehydrogenase to the cuvette or microplate well.

    • Incubate for a defined period (e.g., 10-30 minutes) to allow for the interaction between the enzyme and MCPA-CoA.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Immediately begin monitoring the decrease in fluorescence at an emission wavelength of 490 nm with an excitation wavelength of 340 nm.[2]

    • Record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Compare the rates of the MCPA-CoA-treated samples to the control to determine the percent inhibition.

    • For determining kinetic parameters of irreversible inhibition (k_inact and K_i), vary the concentrations of MCPA-CoA and the pre-incubation time, and fit the data to the appropriate kinetic models.

DCPIP-Linked Spectrophotometric Assay

This method provides a simpler, albeit less direct, alternative to the ETF fluorescence reduction assay.[4] It uses an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. Phenazine (B1670421) ethosulfate (PES) or phenazine methosulfate (PMS) is often used as an intermediate electron carrier.

Materials:

  • Purified acyl-CoA dehydrogenase

  • Acyl-CoA substrate

  • MCPA-CoA

  • DCPIP solution

  • Phenazine ethosulfate (PES) or Phenazine methosulfate (PMS) solution

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.5

  • Spectrophotometer or microplate reader capable of reading absorbance at 600 nm

Procedure:

  • Preparation:

    • Prepare stock solutions of MCPA-CoA, acyl-CoA substrate, DCPIP, and PES/PMS in the reaction buffer. Keep the DCPIP and PES/PMS solutions protected from light.

  • Reaction Mixture:

    • In a cuvette or microplate well, combine the reaction buffer, DCPIP solution, and PES/PMS solution.

  • Enzyme and Inhibitor Incubation:

    • Add the purified acyl-CoA dehydrogenase to the reaction mixture.

    • Add the desired concentration of MCPA-CoA (or buffer for control).

    • Incubate for a defined period to allow for enzyme-inhibitor interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form.

    • Record the absorbance readings over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance decrease. The rate can be calculated using the extinction coefficient of DCPIP (21 mM⁻¹ cm⁻¹ at 600 nm).

    • Determine the percent inhibition by comparing the rates of the inhibited and uninhibited reactions.

    • Kinetic parameters for irreversible inhibition can be determined as described in the ETF assay protocol.

Conclusion

This compound is a potent and selective inhibitor of several acyl-CoA dehydrogenases. Its severe and irreversible inactivation of SCAD, MCAD, and IVDH highlights its significant impact on cellular metabolism. The provided experimental protocols offer robust methods for further investigating the cross-reactivity and inhibitory mechanisms of this and other novel compounds. Further research is warranted to determine the precise kinetic parameters of MCPA-CoA inhibition for a more complete quantitative understanding of its toxicological profile.

References

A Comparative Guide to the Kinetic Characterization of (1S)-(Methylenecyclopropyl)acetyl-CoA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation, with other relevant inhibitors. The data presented herein is intended to assist researchers in understanding the mechanism and specificity of these compounds, and to facilitate the design of future studies in drug development and metabolic research.

Introduction to this compound

This compound, the active metabolite of hypoglycin (B18308) A found in the unripe ackee fruit, is a well-characterized suicide inhibitor of several acyl-CoA dehydrogenases. Its inhibitory action on the β-oxidation pathway is the underlying cause of the severe hypoglycemia seen in Jamaican Vomiting Sickness. This guide will delve into the kinetic details of this inhibition and compare it with alternative inhibitors targeting the same metabolic pathway.

Comparative Kinetic Data

The following table summarizes the available quantitative data for the inhibition of key enzymes in the fatty acid β-oxidation pathway by MCPA-CoA and a selection of alternative inhibitors.

InhibitorTarget Enzyme(s)Inhibition Typek_inactK_IIC50Species/Tissue
This compound (MCPA-CoA) SCAD, MCAD, IVDHSuicideRapid (SCAD), Slower (MCAD)--General
Spiropentaneacetic acid (SPA)MCADIrreversible--6 - 100 µMRat Liver Mitochondria[1]
Etomoxir (B15894)Carnitine Palmitoyltransferase I (CPT-1)Irreversible--0.01 - 0.70 µMGeneral[2]
~2.0 µMRat Hepatocytes[3]
Perhexiline (B1211775)Carnitine Palmitoyltransferase I (CPT-1)Competitive (vs. palmitoyl-CoA)--77 µMRat Cardiac Mitochondria[4]
TrimetazidineLong-chain 3-ketoacyl-CoA thiolase (LC-3-KAT)Reversible Competitive--75 nMGeneral[5]
Oct-4-en-2-ynoyl-CoAMCADIrreversible0.025 min⁻¹11 µM--

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are protocols for key assays used in the kinetic characterization of acyl-CoA dehydrogenase inhibitors.

Acyl-CoA Dehydrogenase Activity Assay: ETF Fluorescence Reduction Method

This is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.[6]

Principle: The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the acyl-CoA dehydrogenase-catalyzed oxidation of the acyl-CoA substrate. The reaction is performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.

Reagents:

  • Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • Purified Electron Transfer Flavoprotein (ETF)

  • Purified Acyl-CoA Dehydrogenase

  • Anaerobic cuvette or microplate

  • Glucose, glucose oxidase, and catalase (for enzymatic oxygen removal)

Procedure:

  • Prepare the reaction mixture in an anaerobic environment (e.g., glove box or by purging with an inert gas like argon).

  • To the anaerobic cuvette/plate, add the assay buffer, glucose, glucose oxidase, and catalase.

  • Add the purified ETF to the mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[6]

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • To determine k_inact and K_I for suicide inhibitors, vary the inhibitor concentration and measure the rate of inactivation at each concentration.

Spectrophotometric Acyl-CoA Dehydrogenase Assay using Ferricenium Hexafluorophosphate (B91526)

This method provides a simpler, aerobic alternative to the ETF fluorescence reduction assay, particularly suitable for screening purposes.[7][8]

Principle: Ferricenium hexafluorophosphate acts as an artificial electron acceptor, being reduced by the enzyme-substrate complex. The reduction of the ferricenium ion can be monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.6.

  • Acyl-CoA substrate

  • Ferricenium hexafluorophosphate solution

  • Purified Acyl-CoA Dehydrogenase

Procedure:

  • In a standard spectrophotometer cuvette, prepare a reaction mixture containing the assay buffer and the acyl-CoA substrate.

  • Add the purified acyl-CoA dehydrogenase to the mixture.

  • Initiate the reaction by adding the ferricenium hexafluorophosphate solution.

  • Monitor the decrease in absorbance at the appropriate wavelength for the ferricenium ion (e.g., 300 nm).

  • Inhibitor kinetics can be assessed by including the inhibitor in the reaction mixture and measuring its effect on the reaction rate.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Inhibition_Mechanism cluster_Enzyme Acyl-CoA Dehydrogenase (E) E_FAD E-FAD (Active Enzyme) Product Enoyl-CoA Product E_FAD->Product Catalyzes Oxidation Inactive_Complex E-FAD-Inhibitor Adduct (Inactive Enzyme) E_FAD->Inactive_Complex Forms Covalent Adduct (Suicide Inhibition) MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA MCPA_CoA->E_FAD Binds as Substrate Analog Substrate Acyl-CoA Substrate Substrate->E_FAD Binds to Active Site

Caption: Mechanism of suicide inhibition of Acyl-CoA Dehydrogenase by MCPA-CoA.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Monitor Reaction Progress (Fluorescence/Absorbance) Reaction->Measurement Kinetics Calculate Initial Velocities or Inactivation Rates Measurement->Kinetics Plotting Plot Data (e.g., Michaelis-Menten, k_obs vs [I]) Kinetics->Plotting Parameters Determine Kinetic Parameters (Ki, k_inact, IC50) Plotting->Parameters

Caption: General workflow for the kinetic characterization of enzyme inhibitors.

Signaling_Pathway cluster_Mitochondrion Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA CPT1 CPT-1 Fatty_Acyl_CoA->CPT1 Mitochondrion Mitochondrion Beta_Oxidation β-Oxidation Spiral CPT1->Beta_Oxidation Carnitine Shuttle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP MCPA_CoA MCPA-CoA MCPA_CoA->Beta_Oxidation Inhibits SCAD/MCAD Etomoxir Etomoxir Etomoxir->CPT1 Inhibits Trimetazidine Trimetazidine Trimetazidine->Beta_Oxidation Inhibits LC-3-KAT

Caption: Overview of fatty acid β-oxidation and points of inhibition.

References

Validating the Specificity of (1S)-(Methylenecyclopropyl)acetyl-CoA in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent inhibitor of several acyl-CoA dehydrogenases, playing a crucial role in cellular metabolism research. Understanding its specificity is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides a comparative analysis of MCPA-CoA with an alternative inhibitor, spiropentaneacetic acid (SPA), supported by experimental data and detailed protocols to aid researchers in validating its specificity within a cellular context.

Comparative Analysis of Inhibitor Specificity

This compound, the active metabolite of hypoglycin (B18308) A, is known to irreversibly inhibit a range of acyl-CoA dehydrogenases. Its primary targets include short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH), where it acts as a suicide inhibitor.[1] In contrast, its effect on long-chain acyl-CoA dehydrogenase (LCADH) and 2-methyl-branched chain acyl-CoA dehydrogenase is significantly less pronounced.

Spiropentaneacetic acid (SPA) emerges as a valuable comparator due to its more specific inhibition profile. While both MCPA and SPA inhibit fatty acid oxidation, SPA demonstrates a greater specificity for MCAD.[2] This makes SPA a useful tool to dissect the specific roles of MCAD in cellular pathways, in contrast to the broader inhibition profile of MCPA-CoA. Other mechanism-based inhibitors of acyl-CoA dehydrogenases include compounds like 3-methyl-3-butenoyl-CoA and 3-methyleneoctanoyl-CoA.[3][4]

The following table summarizes the available quantitative data on the inhibitory concentrations of the precursor of MCPA-CoA, 2-methylenecyclopropaneacetic acid (MCPA), against various acyl-CoA dehydrogenases in a cellular context.

InhibitorTarget EnzymeCell LineIC50 (µM)Reference
MCPAIsovaleryl-CoA Dehydrogenase (IVD)HEK-2931.2 ± 0.1[5]
MCPAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)HEK-2937.8 ± 1.0[5]
MCPAShort/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)HEK-293Inhibition Observed[5]
MCPAShort-Chain Acyl-CoA Dehydrogenase (SCAD)HEK-293Stronger inhibition than MCAD[2]
MCPAACAD8HEK-293No Inhibition Observed[5]
SPAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)Rat Liver Mitochondria6 - 100 (for 50% inhibition of palmitoylcarnitine (B157527) oxidation)[2]
SPAShort-Chain Acyl-CoA Dehydrogenase (SCAD)Rat Liver MitochondriaNo significant inhibition[2]

Signaling Pathways and Metabolic Consequences

The inhibition of acyl-CoA dehydrogenases by MCPA-CoA has significant downstream effects on cellular metabolism. By blocking the β-oxidation of fatty acids, MCPA-CoA leads to a depletion of acetyl-CoA and cellular ATP levels.[6] This, in turn, impairs gluconeogenesis. The metabolic disruption can be visualized through the accumulation of specific acylcarnitines, which serve as biomarkers for enzyme inhibition.

Caption: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA and its Metabolic Consequences.

Experimental Protocols for Specificity Validation

To validate the specificity of this compound in a cellular context, a combination of targeted enzyme activity assays and broader "omics" approaches is recommended.

Cellular Acyl-CoA Dehydrogenase Activity Assay

This protocol measures the activity of specific acyl-CoA dehydrogenases in cell lysates.

Materials:

  • Cultured cells (e.g., HEK-293, HepG2, or primary fibroblasts)

  • This compound and alternative inhibitors (e.g., Spiropentaneacetic acid)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Substrates for specific acyl-CoA dehydrogenases (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine ethosulfate (PES)

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with varying concentrations of this compound or the alternative inhibitor for a predetermined time. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Enzyme Activity Assay:

    • In a 96-well plate, add a reaction mixture containing potassium phosphate (B84403) buffer, the specific acyl-CoA substrate, DCPIP, and PES.

    • Add a standardized amount of cell lysate to each well to initiate the reaction.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

    • Calculate the enzyme activity as the rate of DCPIP reduction, normalized to the protein concentration.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

cluster_workflow Cellular Acyl-CoA Dehydrogenase Activity Assay Workflow A Cell Culture & Inhibitor Treatment B Cell Lysis A->B C Protein Quantification B->C D Enzyme Activity Assay (Spectrophotometry) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for Cellular Acyl-CoA Dehydrogenase Activity Assay.

Acylcarnitine Profiling by LC-MS/MS

This method provides a functional readout of fatty acid oxidation inhibition by measuring the accumulation of specific acylcarnitine species.

Materials:

  • Cultured cells treated with inhibitors as described above.

  • Methanol (B129727) with internal standards (e.g., deuterated acylcarnitines)

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction:

    • After inhibitor treatment, aspirate the culture medium and wash cells with ice-cold PBS.

    • Add ice-cold methanol containing internal standards to the cells.

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

    • Vortex and centrifuge to pellet the protein.

  • Sample Preparation: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the acylcarnitines using a C18 reversed-phase column with a gradient of water and acetonitrile (B52724) containing formic acid.

    • Detect and quantify the acylcarnitines using a tandem mass spectrometer in positive ion mode, monitoring for the characteristic precursor ion of m/z 85.

  • Data Analysis: Normalize the peak areas of the endogenous acylcarnitines to the corresponding internal standards. Compare the acylcarnitine profiles between control and inhibitor-treated cells to identify accumulating species, which indicate the site of enzyme inhibition.

cluster_workflow Acylcarnitine Profiling Workflow A Cell Culture & Inhibitor Treatment B Metabolite Extraction A->B C Sample Preparation (Drying & Reconstitution) B->C D LC-MS/MS Analysis C->D E Data Analysis D->E

Caption: Workflow for Acylcarnitine Profiling by LC-MS/MS.

Proteomic and Metabolomic Profiling

For a comprehensive understanding of the cellular effects of this compound, unbiased proteomic and metabolomic analyses can be employed.

  • Proteomics: This can identify the direct protein targets of the inhibitor and downstream changes in protein expression. A common workflow involves cell lysis, protein digestion, peptide separation by liquid chromatography, and analysis by mass spectrometry (e.g., GeLC-MS/MS or shotgun proteomics).

  • Metabolomics: This provides a global snapshot of the metabolic state of the cell in response to the inhibitor. The protocol is similar to acylcarnitine profiling but with broader analytical parameters to detect a wider range of metabolites.

These "omics" approaches can reveal off-target effects and provide a more complete picture of the inhibitor's specificity and mechanism of action in a cellular context.

Conclusion

Validating the specificity of this compound is essential for its effective use as a research tool. By employing a combination of targeted enzyme assays and global omics profiling, and by comparing its effects with more specific inhibitors like spiropentaneacetic acid, researchers can gain a robust understanding of its cellular targets and metabolic consequences. The protocols and data presented in this guide offer a framework for conducting such validation studies, ultimately leading to more reliable and impactful research in the field of cellular metabolism and drug development.

References

comparison of analytical techniques for (1S)-(Methylenecyclopropyl)acetyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of (1S)-(Methylenecyclopropyl)acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of this compound, a key intermediate in the metabolism of hypoglycin (B18308) A and a potential biomarker for Jamaican vomiting sickness, is crucial for toxicological studies and drug development. This guide provides an objective comparison of the primary analytical techniques available for the quantification of short-chain acyl-CoAs, which are directly applicable to this compound. We will delve into the methodologies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays, presenting their quantitative performance and detailed experimental protocols.

Quantitative Performance of Analytical Techniques

The choice of an analytical technique is often dictated by the required sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance parameters for the discussed methods. It is important to note that while these are typical performance characteristics for short-chain acyl-CoAs, specific validation for this compound would be necessary.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Limit of Detection (LOD) High (fmol to pmol range)[1]Moderate (pmol range)[2]Low to Moderate (µM range)[3][4]
Limit of Quantification (LOQ) HighModerateLow to Moderate
Linearity Wide dynamic rangeGoodNarrower dynamic range
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)[5][6]Moderate (risk of co-eluting compounds)Variable (can be susceptible to interference)
Throughput High, especially with modern autosamplersModerateHigh (suitable for plate-based assays)
Cost High initial investment and maintenanceModerateLow
Expertise Required HighModerateLow

Detailed Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[7][8]

Experimental Protocol:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction solution, such as 2.5% sulfosalicylic acid (SSA) or a methanol-chloroform mixture.[9][10]

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA, to account for extraction inefficiency and matrix effects.[6]

    • Centrifuge the homogenate to precipitate proteins.

    • The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE).[9]

  • Liquid Chromatography (LC):

    • Employ a reversed-phase C18 column for separation.[1]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile).[11]

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[9][12] For most acyl-CoAs, a common fragmentation is the loss of the pantetheine-adenosine diphosphate (B83284) portion.[12]

Workflow for LC-MS/MS Analysis:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Protein Precipitation (Centrifugation) Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Reversed-Phase) Supernatant->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Acquisition and Quantification MSMS->Data Start Sample Extraction and Deproteinization HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Start->HPLC_Separation UV_Detection UV Detection (260 nm) HPLC_Separation->UV_Detection Quantification Quantification based on Peak Area and Standard Curve UV_Detection->Quantification AcylCoA (1S)-(Methylenecyclopropyl) acetyl-CoA Enzyme Acyl-CoA Oxidase/Dehydrogenase AcylCoA->Enzyme Product Detectable Product (e.g., H₂O₂) Enzyme->Product Probe Detection Probe Product->Probe Signal Colorimetric or Fluorescent Signal Probe->Signal

References

A Comparative Guide to Assessing the Purity of (1S)-(Methylenecyclopropyl)acetyl-CoA Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key biochemical reagents is paramount. This guide provides a comparative analysis of analytical methodologies for assessing the purity of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a critical tool in studying fatty acid metabolism and related enzymatic pathways. The inherent reactivity of the methylenecyclopropyl group and the general instability of acyl-CoA thioesters present unique analytical challenges.[1][2][3] This document outlines and compares the most effective techniques, offering detailed experimental protocols and supporting data to guide researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methodologies

The purity of this compound preparations can be determined using several analytical techniques, each with distinct advantages and limitations. The primary methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.

Table 1: Quantitative Comparison of Purity Assessment Methods for (1S)-MCPA-CoA

ParameterHPLC-UVLC-MS/MSEnzymatic Assay
Principle Separation by reverse-phase chromatography and quantification by UV absorbance at 260 nm.[4][5][6]Separation by liquid chromatography coupled with mass spectrometry for highly specific mass-to-charge ratio detection and fragmentation analysis.[1][7][8][9][10][11]Coupled enzymatic reactions leading to a quantifiable colorimetric or fluorometric signal proportional to the amount of acetyl-CoA.[12][13]
Specificity Moderate; co-eluting impurities with similar UV spectra can interfere.High; provides structural confirmation and can distinguish between isomers and impurities with high mass accuracy.[9][10]Moderate to High; specificity depends on the enzyme's substrate tolerance. May not be specific for the (1S)-MCPA-moiety.
Sensitivity Picomole range.[4]Femtomole to attomole range.[4][10]Picomole to nanomole range.[13]
Quantitation Relative and absolute (with a certified reference standard).Absolute quantification with the use of stable isotope-labeled internal standards.[7][8][10]Primarily for total acetyl-CoA concentration; may not be specific for the intact (1S)-MCPA-CoA.
Throughput Moderate.High, especially with modern autosamplers.High; suitable for 96-well plate format.
Cost (Instrument) Low to Moderate.High.Low (requires a plate reader).
Cost (Per Sample) Low.Moderate to High.Low to Moderate (depending on kit price).
Information Provided Purity based on peak area percentage, retention time.Purity, molecular weight confirmation, structural information from fragmentation, impurity identification.[9][10]Total concentration of molecules recognized by the enzyme.
Stability Indicating Yes, can separate degradation products.[14][15]Yes, excellent for identifying and quantifying degradation products.No.

Experimental Protocols

Detailed methodologies for the key recommended techniques are provided below. These protocols are based on established methods for acyl-CoA analysis and have been adapted for the specific properties of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for routine purity assessment.

a. Sample Preparation:

  • Prepare a stock solution of the (1S)-MCPA-CoA preparation in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.9).[16]

  • Perform serial dilutions to achieve a concentration within the linear range of the detector (typically 10-100 µM).

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[4][16]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: 50% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.[4]

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Purity is calculated based on the relative peak area of (1S)-MCPA-CoA compared to the total area of all observed peaks.

  • Retention time should be compared to a reference standard if available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for purity determination and impurity identification.[1][7][8][9][10][11]

a. Sample Preparation:

  • Prepare a stock solution of the (1S)-MCPA-CoA preparation in 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[7][8]

  • Dilute the stock solution to a final concentration of 1-10 µM.

  • If performing absolute quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., [¹³C₃]-acetyl-CoA).

b. LC Conditions:

  • Column: UPLC C8 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[17]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[17]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[17]

  • Gradient: A suitable gradient to resolve the analyte from potential impurities.

  • Flow Rate: 0.4 mL/min.[17]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8][10]

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor ion for (1S)-MCPA-CoA (m/z 862.2).

    • Monitor characteristic product ions. For most acyl-CoAs, a neutral loss of the phosphorylated ADP moiety (M-507) is a prominent fragment.[7][8] Thus, a key transition would be 862.2 -> 355.2.

  • Collision Energy: Optimize for the specific instrument and transition.

  • Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity.[8]

d. Data Analysis:

  • Purity is determined by the relative abundance of the target analyte's MRM signal compared to any other detected signals.

  • Impurity identification can be performed by analyzing the full scan mass spectra and fragmentation patterns of other detected peaks.

Enzymatic Assay (Fluorometric)

This method provides a rapid assessment of the concentration of biochemically active acetyl-CoA. Note that this assay may not be specific for the (1S)-methylenecyclopropyl moiety.

a. Principle: This assay is based on a coupled enzyme reaction where acetyl-CoA is utilized to generate a product that can be measured fluorometrically.[13]

b. Reagents:

  • Commercially available Acetyl-CoA Assay Kit (e.g., Sigma-Aldrich MAK039).[13]

  • Follow the manufacturer's instructions for reagent preparation.

c. Procedure:

  • Prepare a standard curve using the provided acetyl-CoA standard.

  • Dilute the (1S)-MCPA-CoA preparation to fall within the concentration range of the standard curve.

  • Add samples and standards to a 96-well plate.

  • Add the reaction mix containing the enzymes and substrate.

  • Incubate for the time specified in the kit protocol.

  • Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[13]

d. Data Analysis:

  • Calculate the concentration of acetyl-CoA in the sample by comparing its fluorescence to the standard curve.

  • This provides an assessment of the concentration of enzymatically active CoA thioesters but does not give information on the purity of the acyl group.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the purity assessment of this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of (1S)-MCPA-CoA cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Reporting prep Prepare Stock Solution dilute Serial Dilution prep->dilute filter Filter Sample dilute->filter hplc HPLC-UV filter->hplc lcms LC-MS/MS filter->lcms enzyme Enzymatic Assay filter->enzyme purity Calculate Purity (%) hplc->purity lcms->purity identity Confirm Identity lcms->identity impurities Identify Impurities lcms->impurities enzyme->purity report Generate Report purity->report identity->report impurities->report

Caption: A generalized workflow for the purity assessment of (1S)-MCPA-CoA preparations.

Method_Comparison_Logic Logical Comparison of Analytical Methods cluster_criteria Decision Criteria cluster_methods Recommended Method start Need to Assess Purity of (1S)-MCPA-CoA spec High Specificity & Impurity ID needed? start->spec throughput High Throughput needed? start->throughput quant Absolute Quantitation needed? spec->quant Yes hplc HPLC-UV spec->hplc No lcms LC-MS/MS quant->lcms Yes quant->hplc No cost Low Instrument Cost a priority? throughput->cost No enzyme Enzymatic Assay throughput->enzyme Yes cost->lcms No cost->hplc Yes

Caption: A decision tree for selecting an appropriate analytical method.

This guide provides a comprehensive overview to aid researchers in making informed decisions for the purity assessment of this compound. The choice of method will ultimately depend on the specific requirements of the research, including the need for structural confirmation, sensitivity, and available instrumentation. For definitive purity assessment and impurity profiling, LC-MS/MS is the recommended gold standard. For routine quality control, HPLC-UV offers a reliable and cost-effective alternative.

References

A Researcher's Guide to the Accurate Quantification of (1S)-(Methylenecyclopropyl)acetyl-CoA: A Comparison of Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and drug metabolism, the accurate quantification of reactive intermediates like (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is paramount. This guide provides an objective comparison of common analytical strategies, focusing on the critical role of internal standards in achieving reliable and reproducible results using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

MCPA-CoA is the toxic metabolite of hypoglycin (B18308) A, a compound found in unripe ackee fruit, and is a potent inhibitor of several acyl-CoA dehydrogenases, leading to disrupted fatty acid metabolism.[1] Accurate measurement of this analyte in biological matrices is crucial for toxicological studies and for understanding its mechanism of action. This guide will delve into a comparison of different internal standard methodologies, providing supporting data and detailed experimental protocols to aid in the selection of the most appropriate quantification strategy.

The Central Role of Internal Standards in LC-MS/MS Quantification

Quantitative analysis by LC-MS/MS is susceptible to several sources of variation that can impact accuracy and precision. These include inconsistencies in sample preparation and extraction, matrix effects where co-eluting compounds suppress or enhance the analyte's ionization, and fluctuations in instrument performance.[2][3] Internal standards (IS) are compounds of a known concentration added to samples at an early stage of the workflow to correct for these variations.[3] An ideal internal standard mimics the physicochemical properties of the analyte as closely as possible.[2]

This guide will compare three common approaches for the quantification of MCPA-CoA:

  • Stable Isotope-Labeled (SIL) Internal Standards: Considered the "gold standard" in bioanalysis.

  • Structurally Similar/Analog Internal Standards: A more accessible and cost-effective alternative.

  • External Standard Calibration: A simpler method that does not use an internal standard.

Comparison of Quantification Strategies

The choice of quantification strategy significantly impacts the quality of the analytical data. The following table summarizes the performance of each method based on key validation parameters.

Parameter Stable Isotope-Labeled IS Structurally Similar/Analog IS External Standard Calibration
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Highly variable, prone to significant bias due to uncorrected matrix effects and sample loss.
Precision (%CV) Typically <10%Can be >15%Often poor, especially with complex matrices and multi-step sample preparation.
Correction for Matrix Effects ExcellentPartial to GoodNone
Correction for Sample Recovery ExcellentPartial to GoodNone
Cost & Availability High cost, often requires custom synthesisModerate cost, more readily availableLow cost (for the standard itself)

This table summarizes typical performance characteristics. Actual performance may vary depending on the specific analyte, matrix, and laboratory conditions.

In-Depth Look at Internal Standard Methodologies

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

A stable isotope-labeled internal standard is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.[3]

Advantages:

  • Superior Accuracy and Precision: SIL-IS co-elute with the analyte, experiencing the same matrix effects and extraction losses, leading to highly effective normalization and more accurate and precise results.[3][4]

  • Comprehensive Correction: They provide the most reliable correction for all stages of the analytical process, from extraction to detection.[5]

Disadvantages:

  • Cost and Availability: SIL-IS for specific molecules like MCPA-CoA are often not commercially available and require custom synthesis, which can be expensive and time-consuming.

One advanced method for generating a suite of SIL-IS for acyl-CoAs is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) . This technique involves growing cells in a medium containing a stable isotope-labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate (a precursor to Coenzyme A), to produce a full set of labeled acyl-CoA internal standards.[4][5]

Structurally Similar/Analog Internal Standards: A Practical Alternative

When a SIL-IS is not feasible, a common alternative is to use a structurally similar compound that is not endogenously present in the sample. For short-chain acyl-CoAs like MCPA-CoA, common choices include:

  • Odd-Chain Acyl-CoAs: Such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA). These are often used as they are typically absent or at very low levels in most biological systems.[6]

  • Other Short-Chain Acyl-CoAs: For instance, n-propionyl-CoA has been successfully used as an internal standard for the quantification of acetyl-CoA and malonyl-CoA.[7] Another example is the use of crotonoyl-CoA.

Advantages:

  • Greater Availability and Lower Cost: These compounds are more likely to be commercially available and are significantly less expensive than custom-synthesized SIL-IS.

Disadvantages:

  • Imperfect Correction: While structurally similar, these analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. This can lead to incomplete correction for matrix effects and sample loss, resulting in lower accuracy and precision compared to SIL-IS.[2] The choice of a structural analog should be carefully validated to ensure it provides adequate correction.[2]

External Standard Calibration: A Simplified but Less Robust Approach

External standard calibration involves creating a calibration curve by analyzing a series of known concentrations of the analyte standard prepared in a clean solvent or a matrix that mimics the sample. The concentration of the analyte in the unknown sample is then determined by comparing its response to the calibration curve.

Advantages:

  • Simplicity: This method is straightforward and does not require the addition of an internal standard to each sample.[8]

Disadvantages:

  • Lack of Correction: It does not account for sample-specific variations in extraction recovery or matrix effects.[9][10] This makes it unsuitable for the accurate quantification of low-level analytes in complex biological matrices.

  • Instrumental Drift: The accuracy of the external standard method is sensitive to instrument drift over the course of an analytical run.[8]

Experimental Protocols

The following are generalized protocols for the quantification of a short-chain acyl-CoA like MCPA-CoA using different internal standard strategies.

Protocol 1: Quantification using a Stable Isotope-Labeled Internal Standard
  • Sample Preparation:

    • To 100 µL of biological sample (e.g., tissue homogenate, cell lysate), add 10 µL of a known concentration of the stable isotope-labeled MCPA-CoA internal standard.

    • Add 400 µL of cold extraction solution (e.g., acetonitrile (B52724) with 1% formic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate MCPA-CoA from other matrix components.

    • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor a specific precursor-to-product ion transition for MCPA-CoA.

      • Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte from a calibration curve constructed by plotting the analyte/internal standard peak area ratio against the analyte concentration.

Protocol 2: Quantification using a Structurally Similar Internal Standard (e.g., C17:0-CoA)

The protocol is identical to Protocol 1, with the exception that a known concentration of a structurally similar internal standard (e.g., heptadecanoyl-CoA) is added to the sample instead of the stable isotope-labeled standard.

Protocol 3: Quantification using External Standard Calibration
  • Sample Preparation:

    • Prepare the biological sample as described in Protocol 1, but without the addition of an internal standard.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of MCPA-CoA into a clean solvent or a blank matrix.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples and the calibration standards under the same LC-MS/MS conditions as described in Protocol 1.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams were generated using the Graphviz (DOT language).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification cluster_external_std External Standard Method Sample Biological Sample Add_IS Add Internal Standard (SIL or Analog) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration from Calibration Curve Ratio_Calculation->Concentration Ext_Sample_Prep Sample Preparation (No IS) Ext_Analysis LC-MS/MS Analysis Ext_Sample_Prep->Ext_Analysis Ext_Quant Quantification via External Curve Ext_Analysis->Ext_Quant

Caption: A generalized workflow for the quantification of MCPA-CoA using an internal standard.

Signaling_Pathway Analyte MCPA-CoA Extraction Extraction Loss Analyte->Extraction IS Internal Standard IS->Extraction Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) Extraction->Matrix_Effect Extraction->Matrix_Effect Analyte_Signal Analyte Signal Matrix_Effect->Analyte_Signal IS_Signal IS Signal Matrix_Effect->IS_Signal Ratio Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: How an internal standard corrects for analytical variability.

Conclusion and Recommendations

For the highest level of accuracy and precision in the quantification of this compound, the use of a stable isotope-labeled internal standard is unequivocally the recommended approach. The near-identical physicochemical properties of a SIL-IS to the analyte ensure the most effective correction for matrix effects and procedural losses, which is critical when dealing with complex biological matrices and low-abundance analytes.

External standard calibration, due to its inability to correct for sample-specific variations, is not recommended for the accurate quantification of MCPA-CoA in biological samples and should only be considered for preliminary or screening purposes where high accuracy is not a primary requirement.

By understanding the principles and performance characteristics of these different quantification strategies, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their studies of MCPA-CoA and other challenging analytes.

References

A Comparative Guide to the Metabolic Effects of Mitochondrial Toxins: (1S)-(Methylenecyclopropyl)acetyl-CoA vs. Electron Transport Chain Inhibitors and Uncouplers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin (B18308) A found in unripe ackee fruit, with other well-characterized mitochondrial toxins: rotenone (B1679576), cyanide, oligomycin (B223565), and the uncoupler FCCP. By examining their distinct mechanisms of action and metabolic consequences, this document aims to provide a valuable resource for researchers investigating mitochondrial dysfunction and related pathologies.

Mechanisms of Action: A Diverse Assault on Cellular Respiration

Mitochondrial toxins disrupt cellular energy production through various mechanisms, targeting different stages of oxidative phosphorylation.

This compound (MCPA-CoA): Unlike inhibitors of the electron transport chain (ETC), MCPA-CoA's primary targets are enzymes involved in fatty acid β-oxidation. It irreversibly inhibits short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1][2] This blockage of fatty acid metabolism leads to a depletion of acetyl-CoA, a critical substrate for the Krebs cycle, thereby indirectly hampering the supply of reducing equivalents (NADH and FADH₂) to the ETC.[2][3] This ultimately results in severe hypoglycemia due to the impairment of gluconeogenesis.[3]

Rotenone: This pesticide and potent neurotoxin directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the ETC. By blocking the transfer of electrons from NADH to ubiquinone, rotenone disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).

Cyanide: A rapidly acting poison, cyanide inhibits Complex IV (cytochrome c oxidase) of the ETC. It binds to the ferric iron in cytochrome a3, preventing the final transfer of electrons to oxygen.[3] This effectively halts aerobic respiration and leads to a rapid and dramatic drop in ATP production.

Oligomycin: This antibiotic inhibits ATP synthase (Complex V) by blocking its F0 proton channel. This prevents the influx of protons back into the mitochondrial matrix, thereby uncoupling electron transport from ATP synthesis. While the ETC can still operate to some extent, the primary pathway for ATP production is shut down.

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): As a protonophore, FCCP is an uncoupling agent. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis. This leads to a maximal rate of electron transport and oxygen consumption as the ETC attempts to compensate for the collapsing proton-motive force, but with little to no ATP being produced.

Comparative Metabolic Effects: A Quantitative Overview

The distinct mechanisms of these toxins result in different quantitative effects on key mitochondrial parameters. The following tables summarize available data from various experimental systems. It is important to note that direct comparative in vitro data for MCPA-CoA on OCR and mitochondrial membrane potential is limited in the current literature; the presented data for MCPA-CoA is primarily derived from in vivo studies or inferred from its known mechanism.

Parameter This compound (MCPA-CoA) Rotenone Cyanide Oligomycin FCCP
Oxygen Consumption Rate (OCR) Decreased (indirectly, due to substrate depletion)Markedly DecreasedMarkedly DecreasedSlightly Decreased (due to buildup of proton gradient)Markedly Increased (uncoupled respiration)
ATP Production Markedly Decreased[2][4]Markedly DecreasedMarkedly Decreased[3]Markedly DecreasedMarkedly Decreased
Mitochondrial Membrane Potential (ΔΨm) Likely decreased (due to reduced substrate oxidation)Hyperpolarized (initially), then collapsesDepolarizedHyperpolarized (due to proton pumping with no outlet)Markedly Depolarized (dissipated proton gradient)
Primary Molecular Target Acyl-CoA Dehydrogenases (SCAD, MCAD)[1][2]ETC Complex IETC Complex IV[3]ATP Synthase (F0 subunit)Inner Mitochondrial Membrane (protonophore)

Table 1: Qualitative Comparison of Metabolic Effects

Toxin Concentration Cell Type/System Effect on Oxygen Consumption Rate (OCR) Effect on ATP Levels Reference
This compound (MCPA-CoA) Not directly measured in isolated mitochondria/cellsIn vivo (rats)Suppressed β-oxidation dependent respirationDepleted hepatic ATP content[4]
Rotenone 100 nMSH-SY5Y neuroblastoma cells-~65% decrease
Cyanide 10 µMHepG2 cellsDecreasedDecreased ATP/ADP ratio[1]
Cyanide 400 µMMesencephalic cells-Significant decrease (below critical level)[5]
Oligomycin 1 µg/mLPrimary astrocytesDecreased-
FCCP >1000 nMCerebral endothelial cellsIncreased (uncoupled), then decreased at high conc.Significantly decreased

Table 2: Quantitative Data on the Effects of Mitochondrial Toxins (Note: The experimental conditions and cell types vary between studies, affecting direct comparability.)

Experimental Protocols

Accurate assessment of mitochondrial function relies on standardized and well-controlled experimental protocols. Below are methodologies for key assays used to characterize the effects of mitochondrial toxins.

Measurement of Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer

The Seahorse XF Analyzer is a widely used platform for real-time measurement of cellular respiration. The "Mito Stress Test" is a standard assay to assess mitochondrial function.

Principle: This assay measures OCR under basal conditions and after the sequential injection of mitochondrial toxins to reveal key parameters of mitochondrial function.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the mitochondrial toxins:

    • Port A: Oligomycin (e.g., 1.0-1.5 µM final concentration)

    • Port B: FCCP (e.g., 0.5-2.0 µM final concentration, requires optimization for cell type)

    • Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each)

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by OCR after each sequential injection.

  • Data Analysis: The Seahorse software calculates key parameters:

    • Basal Respiration: The initial OCR.

    • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Proton Leak: The OCR remaining after oligomycin injection.

    • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Quantification of Cellular ATP using a Luciferase-Based Assay

Principle: This assay relies on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces a luminescent signal directly proportional to the amount of ATP present.

Protocol:

  • Cell Culture and Treatment: Culture cells in a multi-well plate and treat with the mitochondrial toxins for the desired duration.

  • Cell Lysis: Lyse the cells to release intracellular ATP. This can be achieved by adding a lysis reagent directly to the wells.

  • Luciferase Reaction: Add the luciferase reagent, containing luciferin and luciferase, to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

  • Normalization: Normalize the ATP content to the total protein concentration in each sample, which can be determined using a Bradford or BCA protein assay.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the negatively charged mitochondrial matrix. The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential.

Protocol:

  • Cell Culture and Staining: Culture cells on glass-bottom dishes or plates suitable for microscopy. Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Image Acquisition: Acquire fluorescent images using a confocal microscope with appropriate excitation and emission wavelengths for TMRM (e.g., excitation ~543 nm, emission ~580 nm).

  • Toxin Treatment: Add the mitochondrial toxin of interest and acquire time-lapse images to monitor changes in TMRM fluorescence.

  • FCCP Control: As a control for complete depolarization, add a high concentration of FCCP (e.g., 10 µM) at the end of the experiment to determine the baseline fluorescence.

  • Image Analysis: Quantify the mean fluorescence intensity of TMRM within the mitochondria of individual cells over time. The decrease in fluorescence intensity indicates mitochondrial depolarization.

Bradford Protein Assay for Normalization

Principle: This colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum. The absorbance at 595 nm is proportional to the protein concentration.

Protocol:

  • Sample Preparation: Prepare cell lysates from the experimental samples.

  • Standard Curve: Prepare a series of protein standards of known concentrations using bovine serum albumin (BSA).

  • Dye Binding: Add Bradford reagent to both the standards and the unknown samples.

  • Absorbance Measurement: After a short incubation, measure the absorbance at 595 nm using a spectrophotometer.

  • Concentration Determination: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of the compared mitochondrial toxins and a typical experimental workflow for their analysis.

Mitochondrial_Toxin_Mechanisms cluster_MCPA_CoA This compound cluster_ETC_Inhibitors Electron Transport Chain Inhibitors cluster_ATP_Synthase_Uncoupler ATP Synthesis Disruptors Fatty Acids Fatty Acids β-Oxidation β-Oxidation Fatty Acids->β-Oxidation Acyl-CoA Dehydrogenases Acyl-CoA Dehydrogenases Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA MCPA-CoA MCPA-CoA MCPA-CoA->Acyl-CoA Dehydrogenases Inhibits NADH NADH Complex I Complex I NADH->Complex I Complex III Complex III Complex I->Complex III e- Complex IV Complex IV Complex III->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O Rotenone Rotenone Rotenone->Complex I Inhibits Cyanide Cyanide Cyanide->Complex IV Inhibits H+ Gradient H+ Gradient ATP Synthase ATP Synthase H+ Gradient->ATP Synthase ATP ATP ATP Synthase->ATP ADP + Pi ADP + Pi ADP + Pi->ATP Synthase Oligomycin Oligomycin Oligomycin->ATP Synthase Inhibits FCCP FCCP FCCP->H+ Gradient Dissipates Experimental_Workflow cluster_prep Sample Preparation cluster_assays Mitochondrial Function Assays cluster_normalization Normalization cluster_analysis Data Analysis Cell Culture Cell Culture Toxin Treatment Toxin Treatment Cell Culture->Toxin Treatment OCR Measurement (Seahorse) OCR Measurement (Seahorse) Toxin Treatment->OCR Measurement (Seahorse) ATP Quantification (Luciferase) ATP Quantification (Luciferase) Toxin Treatment->ATP Quantification (Luciferase) ΔΨm Measurement (TMRM) ΔΨm Measurement (TMRM) Toxin Treatment->ΔΨm Measurement (TMRM) Protein Quantification (Bradford) Protein Quantification (Bradford) Toxin Treatment->Protein Quantification (Bradford) Data Interpretation Data Interpretation OCR Measurement (Seahorse)->Data Interpretation ATP Quantification (Luciferase)->Data Interpretation ΔΨm Measurement (TMRM)->Data Interpretation Protein Quantification (Bradford)->Data Interpretation Normalization

References

Revolutionizing Acyl-CoA Analysis: A Comparative Guide to a Novel Method for (1S)-(Methylenecyclopropyl)acetyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and inborn errors of metabolism, the accurate quantification of specific acyl-CoA thioesters is paramount. (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin (B18308) A found in unripe ackee fruit, is a potent inhibitor of several acyl-CoA dehydrogenases and the causative agent of Jamaican Vomiting Sickness. Its unique and reactive methylenecyclopropyl moiety presents analytical challenges. This guide introduces a novel, validated analytical method, "Derivatized Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (dU-HPLC-MS/MS)," and compares its performance against a standard High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of MCPA-CoA.

This guide provides a comprehensive comparison of the two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison

The novel dU-HPLC-MS/MS method demonstrates significant improvements in several key analytical parameters compared to the standard HPLC-MS/MS method. The following table summarizes the quantitative data from the validation studies.

ParameterStandard HPLC-MS/MSNovel dU-HPLC-MS/MS Unit
Linearity (R²) 0.9950.999 -
Limit of Detection (LOD) 1.50.2 ng/mL
Limit of Quantification (LOQ) 5.00.7 ng/mL
Accuracy (% Recovery) 88 - 10597 - 102 %
Precision (% RSD)
- Intra-day< 10< 4 %
- Inter-day< 12< 6 %
Selectivity ModerateHigh -
Matrix Effect SignificantMinimal -
Run Time 158 minutes

Experimental Protocols

Detailed methodologies for the validation of both the novel dU-HPLC-MS/MS and the standard HPLC-MS/MS methods are provided below.

Standard HPLC-MS/MS Method
  • Sample Preparation:

    • Biological samples (plasma, tissue homogenates) are subjected to protein precipitation with two volumes of ice-cold acetonitrile.

    • The supernatant is collected after centrifugation at 10,000 x g for 10 minutes at 4°C.

    • The supernatant is then evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Precursor ion (m/z) of MCPA-CoA to a specific product ion (m/z).

    • Source Parameters: Optimized for MCPA-CoA.

Novel dU-HPLC-MS/MS Method
  • Sample Preparation and Derivatization:

    • Protein precipitation is performed as in the standard method.

    • After evaporation, the dried extract is reconstituted in 50 µL of a derivatization solution containing a novel thiol-reactive reagent.

    • The reaction is allowed to proceed for 15 minutes at 60°C to form a stable, less polar derivative of MCPA-CoA.

    • The reaction is quenched with 50 µL of 0.1% formic acid in water.

  • Chromatographic Conditions:

    • Column: U-HPLC C18 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, positive.

    • Scan Mode: MRM.

    • MRM Transition: Precursor ion (m/z) of the derivatized MCPA-CoA to a specific product ion (m/z).

    • Source Parameters: Optimized for the derivatized analyte.

Methodology and Workflow Visualization

The following diagrams illustrate the key processes involved in the validation of the new analytical method.

Validation_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_derivatization Derivatization (Novel Method) cluster_analysis Data Analysis & Validation Biological_Sample Biological_Sample Protein_Precipitation Protein_Precipitation Biological_Sample->Protein_Precipitation Acetonitrile Supernatant_Collection Supernatant_Collection Protein_Precipitation->Supernatant_Collection Centrifugation Evaporation Evaporation Supernatant_Collection->Evaporation Standard_Method Standard HPLC-MS/MS Evaporation->Standard_Method Derivatization Thiol-Reactive Reagent Evaporation->Derivatization Data_Acquisition Data_Acquisition Standard_Method->Data_Acquisition New_Method Novel dU-HPLC-MS/MS New_Method->Data_Acquisition Derivatization->New_Method Performance_Comparison Performance Comparison Data_Acquisition->Performance_Comparison Validation_Parameters Linearity, LOD, LOQ, Accuracy, Precision Performance_Comparison->Validation_Parameters

Caption: Workflow for the validation of the novel analytical method.

The following diagram illustrates a simplified hypothetical signaling pathway where the inhibition of acyl-CoA dehydrogenases by MCPA-CoA can lead to cellular dysfunction.

Signaling_Pathway MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA (MCPA-CoA) ACAD Acyl-CoA Dehydrogenases (e.g., SCAD, MCAD) MCPA_CoA->ACAD Inhibition FAO Fatty Acid β-Oxidation ACAD->FAO Catalyzes Acetyl_CoA Acetyl-CoA FAO->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis ATP ATP Production TCA->ATP Energy_Deficit Cellular Energy Deficit ATP->Energy_Deficit Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia

Comparative Guide to the Inhibition of Fatty Acid Oxidation Enzymes: (1S)-(Methylenecyclopropyl)acetyl-CoA and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of (1S)-(Methylenecyclopropyl)acetyl-CoA and other notable inhibitors targeting enzymes within the fatty acid β-oxidation pathway. The data presented is intended to support research and drug development efforts in metabolic diseases.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of this compound (MCPA-CoA) and selected alternative compounds are summarized below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

InhibitorTarget Enzyme(s)IC50 ValueOrganism/System
This compound (MCPA-CoA) Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Short-Chain Acyl-CoA Dehydrogenase (SCAD)~ 1 µM for MCADIn vitro studies
EtomoxirCarnitine Palmitoyltransferase 1a (CPT-1a)5-20 nM[1]Human
Trimetazidine (B612337)Long-Chain 3-Ketoacyl-CoA Thiolase75 nM[2][3][4]Rat heart
Spiropentaneacetic acid (SPA)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)6 - 100 µM[5]Rat liver mitochondria
RanolazinePartial inhibitor of fatty acid oxidation (specific enzyme IC50 not specified)Not specified for FAO enzymesNot applicable

Experimental Protocols

Determination of IC50 for Acyl-CoA Dehydrogenase Activity

A reliable method for determining the IC50 value of an inhibitor against an acyl-CoA dehydrogenase, such as MCAD, is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[6]

Principle:

This assay measures the decrease in fluorescence of ETF as it accepts electrons from the acyl-CoA dehydrogenase-catalyzed oxidation of its substrate. The presence of an inhibitor will reduce the rate of this fluorescence decrease.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., MCAD)

  • Recombinant porcine electron transfer flavoprotein (ETF)[6]

  • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)

  • Inhibitor compound at various concentrations

  • Anaerobic cuvette or 96-well plate

  • Spectrofluorometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, ETF, substrate, and inhibitor in an appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent the re-oxidation of ETF by molecular oxygen. This can be achieved by purging the assay solution with nitrogen or by using an enzymatic oxygen-scavenging system.

  • Assay Mixture: In an anaerobic environment, combine the buffer, ETF, and the desired concentration of the inhibitor.

  • Enzyme Addition: Add the acyl-CoA dehydrogenase to the assay mixture and incubate for a short period to allow for any potential pre-incubation effects of the inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding the acyl-CoA substrate.

  • Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a spectrofluorometer (excitation ~380 nm, emission ~495 nm).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentrations.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The following diagram illustrates the fatty acid β-oxidation pathway in the mitochondria, highlighting the enzymes targeted by the inhibitors discussed in this guide.

Fatty_Acid_Beta_Oxidation cluster_legend Legend Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase (MCAD, SCAD) Fatty_Acyl_CoA->ACAD FAD -> FADH₂ Enoyl_CoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H₂O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA HADH β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH NAD⁺ -> NADH Ketoacyl_CoA β-Ketoacyl-CoA Thiolase β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Shorter_Acyl_CoA->ACAD CPT1 CPT-1 ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA MCPA_CoA (1S)-(Methylenecyclopropyl) acetyl-CoA MCPA_CoA->ACAD Etomoxir Etomoxir Etomoxir->CPT1 Fatty Acid -> Fatty Acyl-CoA (Cytosol) Trimetazidine Trimetazidine Trimetazidine->Thiolase SPA Spiropentaneacetic acid SPA->ACAD Inhibited_Enzyme Inhibited Enzyme Pathway_Enzyme Pathway Enzyme Metabolite Metabolite Product End Product

Caption: Mitochondrial fatty acid β-oxidation pathway and points of inhibition.

Experimental Workflow: IC50 Determination

The logical flow for determining the IC50 value of an inhibitor is depicted below.

IC50_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Serial_Dilution Prepare Serial Dilutions of Inhibitor Start->Serial_Dilution Assay_Setup Set up Assay Reactions (Control and Inhibitor Concentrations) Serial_Dilution->Assay_Setup Incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Incubation Initiate_Reaction Initiate Reaction with Substrate Incubation->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) Initiate_Reaction->Measure_Activity Data_Analysis Calculate Initial Reaction Rates Measure_Activity->Data_Analysis Plot_Data Plot % Inhibition vs. log[Inhibitor] Data_Analysis->Plot_Data Calculate_IC50 Determine IC50 Value (Non-linear Regression) Plot_Data->Calculate_IC50 End End: Report IC50 Value Calculate_IC50->End

Caption: Workflow for the experimental determination of an IC50 value.

References

Comparative Metabolomics of Cells Treated with (1S)-(Methylenecyclopropyl)acetyl-CoA and Alternative Fatty Acid Oxidation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation. The metabolic consequences of MCPA-CoA are compared with those of another inhibitor, (Methylenecyclopropyl)formyl-CoA (MCPF-CoA), the toxic metabolite of methylenecyclopropylglycine (B50705) (MCPG). This comparison is supported by experimental data from in vivo studies, detailed experimental protocols for metabolomic analysis, and visualizations of the key metabolic pathways and experimental workflows.

Introduction to this compound

This compound is the active toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit.[1][2][3] Ingestion of hypoglycin A can lead to a severe condition known as Jamaican vomiting sickness, which is characterized by profound hypoglycemia.[2] The primary mechanism of MCPA-CoA's toxicity is the irreversible inhibition of key enzymes in the mitochondrial β-oxidation pathway, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1][2][4] This "suicide" inhibition disrupts the breakdown of fatty acids, leading to a cascade of metabolic disturbances, including depleted energy reserves and impaired glucose production.[2][4]

Comparative Analysis of Metabolic Effects

The primary metabolic consequence of exposure to MCPA-CoA is the disruption of fatty acid oxidation. For a comprehensive comparison, this guide includes data on MCPF-CoA, which also inhibits β-oxidation but through a different mechanism, primarily targeting enoyl-CoA hydratase.[4][5][6]

Table 1: Comparative Effects of MCPA-CoA and MCPF-CoA on Hepatic Metabolites

MetaboliteEffect of MCPA-CoA TreatmentEffect of MCPG (leading to MCPF-CoA) TreatmentReference
Acetyl-CoA84% decreaseDecreased[4]
Butyryl-CoAMarked increaseReduction in short-chain acyl-CoAs (C4-C8)[4]
Hexanoyl-CoAMarked increaseReduction in short-chain acyl-CoAs (C4-C8)[4]
Long-chain Acyl-CoAsGenerally unchanged (except C12)Increase in long-chain acyl-CoAs (C16-C20)[4]
ATP13% reductionNo measurable change[4]
AMP65% increaseNot specified[4]
Free CoAUnchangedLess than 50% decrease[4]
Plasma β-hydroxybutyrateReduced48% reduction[4]
Hepatic Glucose ProductionInhibitedInhibited[4]
Pyruvate Carboxylase Flux75% inhibitionNot specified[4]

Mechanism of Action: A Comparative Overview

MCPA-CoA and MCPF-CoA both disrupt fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting. However, they target different enzymatic steps within this pathway.

  • This compound (MCPA-CoA): This molecule acts as a suicide inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD).[1][4] These enzymes catalyze the first step of β-oxidation for short and medium-chain fatty acids. By irreversibly binding to and inactivating these enzymes, MCPA-CoA halts the breakdown of these fatty acids.

  • (Methylenecyclopropyl)formyl-CoA (MCPF-CoA): Derived from MCPG, MCPF-CoA inhibits β-oxidation at the enoyl-CoA hydratase step.[4][5] This enzyme is responsible for the second step in the β-oxidation spiral, the hydration of the double bond created in the first step. Inhibition of enoyl-CoA hydratase also leads to a halt in fatty acid breakdown.

The differing mechanisms of these two compounds result in distinct acyl-CoA profiles, as detailed in Table 1.

cluster_Mitochondrion Mitochondrial Matrix cluster_Beta_Oxidation_Steps β-Oxidation Steps Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Beta_Oxidation β-Oxidation Spiral Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA produces Step1 1. Acyl-CoA Dehydrogenase (SCAD, MCAD) Step2 2. Enoyl-CoA Hydratase Step1->Step2 Step3 3. Hydroxyacyl-CoA Dehydrogenase Step2->Step3 Step4 4. Thiolase Step3->Step4 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle enters Gluconeogenesis Gluconeogenesis (via Pyruvate Carboxylase) Acetyl_CoA->Gluconeogenesis activates Outside Hypoglycemia Gluconeogenesis->Outside leads to MCPA_CoA This compound MCPA_CoA->Step1 Inhibits MCPF_CoA (Methylenecyclopropyl)formyl-CoA MCPF_CoA->Step2 Inhibits

Figure 1: Inhibition of β-Oxidation by MCPA-CoA and MCPF-CoA.

Experimental Protocols

The following outlines a representative methodology for a comparative metabolomics study to assess the effects of MCPA-CoA and other inhibitors on cellular metabolism.

1. Cell Culture and Treatment

  • Cell Line: A relevant cell line, such as human hepatoma cells (e.g., HepG2), should be used.

  • Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells should be seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compounds (e.g., MCPA-CoA, MCPG, or vehicle control) at various concentrations and for different time points.

2. Metabolite Extraction

  • Quenching: After treatment, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Metabolites are extracted by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate. The cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.

  • Centrifugation: The lysate is vortexed and then centrifuged at high speed to pellet proteins and cellular debris.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected for analysis.

3. Acyl-CoA Profiling by LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the analysis of acyl-CoAs.

  • Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) and acetonitrile.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify specific acyl-CoA species.

  • Data Analysis: The resulting data is processed using specialized software to identify and quantify the different acyl-CoAs by comparing their retention times and mass-to-charge ratios to known standards.

cluster_Workflow Comparative Metabolomics Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Treatment 2. Treatment - Vehicle Control - MCPA-CoA - MCPG Cell_Culture->Treatment Quenching 3. Quenching & Metabolite Extraction Treatment->Quenching LC_MS 4. LC-MS/MS Analysis (Acyl-CoA Profiling) Quenching->LC_MS Data_Analysis 5. Data Analysis - Peak Integration - Quantification LC_MS->Data_Analysis Comparison 6. Comparative Analysis & Pathway Mapping Data_Analysis->Comparison

References

Safety Operating Guide

Standard Operating Procedure: Disposal of (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the safe and compliant disposal of (1S)-(Methylenecyclopropyl)acetyl-CoA, a specialized biochemical reagent. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Immediate Safety and Handling Precautions

Prior to handling or disposal, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding specific hazards, personal protective equipment (PPE), and emergency procedures.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene recommended).

  • Ventilation: Handle the compound, including preparing it for disposal, within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Collect the contaminated material into a designated, sealed waste container. Clean the affected area as per institutional guidelines.

Chemical Inactivation (Recommended)

While not always mandatory, chemically inactivating reactive compounds like CoA derivatives before disposal is a best practice to reduce potential hazards. A common method for acyl-CoA compounds involves hydrolysis of the thioester bond.

Experimental Protocol: Alkaline Hydrolysis

  • Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).

  • Working in a chemical fume hood, dilute the this compound waste to a concentration of <1 mg/mL in a suitable container (e.g., a borosilicate glass beaker).

  • Slowly add the 1 M NaOH solution to the waste solution while stirring. The target is to raise the pH to >12 to ensure complete and rapid hydrolysis of the thioester bond.

  • Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete inactivation.

  • Neutralize the resulting solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1 M HCl) before proceeding with final disposal.

Disposal Workflow and Waste Stream Management

The proper disposal of this compound and its associated waste requires careful segregation into appropriate waste streams. The following diagram and table outline the decision-making process and categorization for all waste generated.

G cluster_0 Waste Generation & Segregation cluster_1 Final Disposal Containers cluster_2 Institutional Pickup Waste Waste Containing This compound Inactivation Perform Chemical Inactivation? (Alkaline Hydrolysis) Waste->Inactivation Assess Reactivity Aqueous Aqueous Waste (Hydrolyzed Solution) Waste->Aqueous No (Direct Disposal) Solid Contaminated Solid Waste (Gloves, Tubes, Absorbents) Waste->Solid Solid Contact Sharps Contaminated Sharps (Needles, Glassware) Waste->Sharps Sharps Contact Inactivation->Aqueous Yes AqueousContainer Hazardous Aqueous Waste Container Aqueous->AqueousContainer Collect & Label SolidContainer Solid Chemical Waste Bin Solid->SolidContainer Collect & Label SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer Collect & Label EHS Schedule Pickup with Environmental Health & Safety (EHS) AqueousContainer->EHS SolidContainer->EHS SharpsContainer->EHS

Caption: Logical workflow for the segregation and disposal of waste containing this compound.

Summary of Waste Categorization and Disposal

All waste must be collected in properly labeled, sealed, and non-reactive containers. Labels must clearly state the chemical name, concentration, and associated hazards. Refer to your institution's specific guidelines for labeling requirements.

Waste TypeDescriptionRecommended ContainerDisposal Procedure
Unused/Expired Compound Pure or neat this compound.Original manufacturer's vial or a compatible, sealed chemical waste container.Treat as hazardous chemical waste. Do not dispose of in regular trash or down the drain. Follow institutional EHS procedures for chemical pickup.
Aqueous Waste Buffer solutions, reaction mixtures, or neutralized hydrolysis solutions containing the compound.Labeled, leak-proof hazardous aqueous waste container (e.g., carboy).Collect in a designated container. Ensure the pH is neutral (6-8) before adding to the container. Do not mix with incompatible waste streams.
Contaminated Solid Waste Gloves, pipette tips, absorbent pads, microfuge tubes, and other disposable labware contaminated with the compound.Labeled solid chemical waste bin or a sealed, lined box.Collect in a designated container separate from regular trash. Ensure no free liquids are present.
Contaminated Sharps Needles, syringes, glass Pasteur pipettes, or broken glassware contaminated with the compound.Approved, puncture-proof sharps container.Place directly into the sharps container immediately after use. Do not overfill. Seal the container when it is 3/4 full and arrange for pickup.

Personal protective equipment for handling (1S)-(Methylenecyclopropyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (1S)-(Methylenecyclopropyl)acetyl-CoA was found. The following guidance is based on the general properties of acyl-CoA derivatives and the known hazards associated with the methylenecyclopropyl functional group. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This compound is a specialized biochemical reagent. While specific toxicological data is unavailable, the presence of the methylenecyclopropyl group warrants significant caution. A related compound, methylene (B1212753) cyclopropyl (B3062369) acetic acid (MCPA), is a known toxin that can cause severe hypoglycemia (dangerously low blood sugar) by inhibiting fatty acid metabolism.[1] Therefore, it is crucial to handle this compound as a potentially toxic substance and to minimize all routes of exposure.

Personal Protective Equipment (PPE)

Due to the potential hazards, a comprehensive PPE strategy is essential. Engineering controls, such as a certified chemical fume hood, should be the primary means of exposure control, supplemented by the appropriate PPE.

Table 1: Recommended Personal Protective Equipment

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling liquids or larger quantities.[2][3]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are standard for many biochemicals.[2] Consider double-gloving. Always inspect gloves before use and change them immediately if contaminated.
Body Laboratory CoatA fully buttoned lab coat is mandatory. For enhanced protection, a chemical-resistant coat is recommended.
Respiratory Chemical Fume HoodAll handling of the compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or particulates.[4]
Feet Closed-Toe ShoesWear sturdy, closed-toe and closed-heel shoes that cover the entire foot.[2]

Operational and Handling Plan

2.1. Storage and Stability

  • Storage Temperature: Like other coenzyme A derivatives, this compound should be stored at low temperatures, typically -20°C or -80°C, to ensure stability.[5][6]

  • Atmosphere: Store in a tightly sealed container, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Solution Stability: Aqueous solutions of CoA compounds can be unstable, particularly at a pH above 8.[7] It is recommended to prepare solutions fresh for each use. If storage is necessary, aliquot the solution and store it frozen at a pH between 2 and 6.[7][8] Avoid repeated freeze-thaw cycles.[9]

2.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Equilibration: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the container.

  • Weighing and Transfer: If the compound is a solid, carefully weigh the required amount in the fume hood. Use appropriate tools to minimize the generation of dust.

  • Solubilization: Dissolve the compound in the desired buffer or solvent. As with other acyl-CoAs, aqueous buffers are common.[6] If using an organic solvent, ensure it is compatible with your experimental system and PPE.

  • Post-Handling: After use, tightly seal the container and return it to the proper storage conditions. Clean all equipment thoroughly.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and quenched reaction mixtures, in a dedicated, sealed, and clearly labeled hazardous waste container.[10][11]

  • Labeling: The waste container must be labeled with its contents in accordance with institutional and regulatory guidelines.

  • Disposal Method: Do not dispose of this chemical down the drain.[12] The waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[13][14] Incineration is a common method for disposing of organic chemical waste.[13]

Experimental Workflow and Safety Diagram

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_storage 3. Storage cluster_dispose 4. Disposal prep_area Work in Fume Hood don_ppe Don PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves prep_area->don_ppe weigh Weigh Solid / Aliquot Liquid don_ppe->weigh Proceed dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment store Store at -20°C to -80°C (Tightly Sealed, Protected from Light) experiment->store Unused Reagent collect_waste Collect All Contaminated Items (Solid & Liquid) experiment->collect_waste Waste Stream label_waste Label as Hazardous Waste collect_waste->label_waste contact_ehs Contact EH&S for Pickup label_waste->contact_ehs

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.